molecular formula C14H13I B096750 4-Ethyl-4'-iodobiphenyl CAS No. 17078-76-1

4-Ethyl-4'-iodobiphenyl

Cat. No.: B096750
CAS No.: 17078-76-1
M. Wt: 308.16 g/mol
InChI Key: DUQFCMVIJVWQMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-4'-iodobiphenyl is a halogenated biphenyl derivative valued in scientific research for its role as a versatile organic building block. Its molecular structure, featuring a reactive iodine atom and a biaryl system, makes it particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura reaction, for constructing complex molecular architectures. These reactions are fundamental in the development of novel organic materials and pharmaceuticals. The compound serves as a key precursor in the synthesis of diarylamine structures, which are privileged scaffolds found in numerous biologically active compounds and pharmaceuticals . Furthermore, the biphenyl core is instrumental in materials science, contributing to the creation of liquid crystals and other advanced organic materials. This product is intended for use in a controlled laboratory setting by qualified personnel exclusively for research purposes.

Properties

IUPAC Name

1-ethyl-4-(4-iodophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13I/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQFCMVIJVWQMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00573143
Record name 4-Ethyl-4'-iodo-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17078-76-1
Record name 4-Ethyl-4'-iodo-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethyl-4'-iodobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 17078-76-1

This technical guide provides a comprehensive overview of 4-Ethyl-4'-iodobiphenyl, a key intermediate in the synthesis of advanced materials, particularly liquid crystals. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its chemical properties, synthesis, and applications.

Core Chemical Information

This compound is a disubstituted biphenyl derivative. The biphenyl core provides a rigid structural framework, while the ethyl and iodo substituents offer sites for further chemical modification, making it a versatile building block in organic synthesis.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is crucial for its handling, storage, and application in various chemical reactions.

PropertyValueReference
CAS Number 17078-76-1[1]
Molecular Formula C₁₄H₁₃I[1]
Molecular Weight 308.16 g/mol [1]
Appearance White to off-white powder/solid[1]
Boiling Point 347.4 ± 31.0 °C[1]
Density 1.470 ± 0.06 g/cm³[1]
Purity Often supplied at >99.5%[1]

Synthesis of this compound

The primary synthetic route to this compound is through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. In this case, a suitable ethylphenylboronic acid can be coupled with a diiodobenzene derivative, or alternatively, 4-iodophenylboronic acid can be coupled with an ethyl-substituted aryl halide.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of 4-substituted-4'-iodobiphenyls via Suzuki-Miyaura coupling, which can be adapted for the synthesis of this compound.

Materials:

  • 4-Ethylphenylboronic acid

  • 1,4-Diiodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-ethylphenylboronic acid (1.2 equivalents), 1,4-diiodobenzene (1.0 equivalent), and sodium carbonate (2.0 equivalents).

  • Catalyst Addition: Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the flask.

  • Solvent Addition: Add a 3:1 mixture of toluene and water to the flask.

  • Inert Atmosphere: Purge the flask with an inert gas, such as argon or nitrogen, for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to reflux (approximately 80-100 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Suzuki_Coupling ArylHalide 4-Ethylphenylboronic Acid OxAdd Oxidative Addition ArylHalide->OxAdd Organoboron 1,4-Diiodobenzene Transmetal Transmetalation Organoboron->Transmetal Pd0 Pd(0) Catalyst Pd0->OxAdd Intermediate1 [Ar-Pd(II)-I] OxAdd->Intermediate1 Intermediate1->Transmetal Intermediate2 [Ar-Pd(II)-Ar'] Transmetal->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim RedElim->Pd0 Product This compound RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Data (Reference)

SpectroscopyExpected Features
¹H NMR - Aromatic protons (multiplets in the range of 7.0-8.0 ppm). - Ethyl group protons: a quartet around 2.7 ppm (-CH₂) and a triplet around 1.3 ppm (-CH₃).
¹³C NMR - Aromatic carbons (signals between 120-145 ppm). - Carbon bearing the iodine atom (signal around 90-100 ppm). - Ethyl group carbons: signals around 28 ppm (-CH₂) and 15 ppm (-CH₃).
IR Spectroscopy - C-H stretching (aromatic) ~3030 cm⁻¹. - C-H stretching (aliphatic) ~2960-2850 cm⁻¹. - C=C stretching (aromatic) ~1600-1450 cm⁻¹. - C-I stretching ~500-600 cm⁻¹.
Mass Spectrometry - Molecular ion peak (M⁺) at m/z = 308. - Characteristic isotopic pattern for iodine. - Fragmentation peaks corresponding to the loss of the ethyl group and iodine.

Applications

Liquid Crystal Synthesis

The primary application of this compound is as a crucial intermediate in the synthesis of liquid crystal materials.[1] The biphenyl core provides the necessary rigidity and linearity for molecules to exhibit liquid crystalline phases. The ethyl group influences the mesophase behavior and melting point, while the iodine atom serves as a reactive site for further elaboration of the molecular structure. This allows for the fine-tuning of properties such as dielectric anisotropy, viscosity, and optical birefringence, which are critical for the performance of liquid crystal displays (LCDs).

LC_Synthesis_Workflow Start This compound Reaction1 Cross-Coupling Reaction (e.g., Sonogashira, Heck) Start->Reaction1 Intermediate Elaborated Biphenyl Intermediate Reaction1->Intermediate Reaction2 Further Functionalization Intermediate->Reaction2 LC_Molecule Final Liquid Crystal Molecule Reaction2->LC_Molecule LC_Mixture Liquid Crystal Mixture Formulation LC_Molecule->LC_Mixture LCD_Device Liquid Crystal Display (LCD) Device LC_Mixture->LCD_Device

Caption: General workflow for liquid crystal synthesis using this compound.

Drug Development

Biphenyl scaffolds are prevalent in many pharmaceutical compounds due to their ability to mimic the interactions of peptide backbones and their favorable pharmacokinetic properties. While there is no specific information linking this compound directly to a drug development program, its structural motif is of significant interest in medicinal chemistry. The ethyl group can modulate lipophilicity, and the iodine atom can be used to introduce other functional groups or as a heavy atom for X-ray crystallography studies of drug-target interactions. Substituted biphenyls are found in drugs with a wide range of therapeutic applications, including antihypertensive and anti-inflammatory agents.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is recommended to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in materials science, particularly in the synthesis of liquid crystals. Its well-defined structure and reactive functional groups allow for the precise engineering of molecular properties. This guide provides a foundational understanding of its synthesis, properties, and applications for researchers and professionals in related fields.

References

An In-depth Technical Guide to the Synthesis of 4-Ethyl-4'-iodobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a recommended synthetic pathway for 4-Ethyl-4'-iodobiphenyl, a key intermediate in various fields of chemical research and development. The document details a robust and widely applicable method, the Suzuki-Miyaura cross-coupling reaction, and provides a complete experimental protocol.

Introduction

This compound is a biphenyl derivative of significant interest in medicinal chemistry and materials science. Its structure is a common scaffold in the development of new therapeutic agents and functional organic materials. The efficient and reliable synthesis of this compound is therefore of critical importance. The Suzuki-Miyaura cross-coupling reaction stands out as a premier method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds, offering high yields and broad functional group tolerance.[1][2] This guide will focus on the synthesis of this compound via this powerful catalytic method.

Recommended Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The recommended pathway for the synthesis of this compound involves the palladium-catalyzed cross-coupling of 4-ethylphenylboronic acid with 1,4-diiodobenzene. This approach is advantageous due to the commercial availability of the starting materials and the high efficiency of the Suzuki-Miyaura reaction.[3][4][5]

Reaction Scheme:

The catalytic cycle for this reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the desired biphenyl product and regenerate the active Pd(0) catalyst.[1][6]

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthesis of this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Stoichiometric RatioMoles (mmol)Amount
1,4-DiiodobenzeneC₆H₄I₂329.911.0103.30 g
4-Ethylphenylboronic acidC₈H₁₁BO₂149.981.2121.80 g
Palladium(II) acetateC₄H₆O₄Pd224.500.020.244.9 mg
SPhosC₂₇H₃₁O₂P410.500.040.4164.2 mg
Potassium Phosphate (K₃PO₄)K₃PO₄212.272.0204.25 g
1,4-DioxaneC₄H₈O₂88.11--50 mL
WaterH₂O18.02--10 mL
Product: this compoundC₁₄H₁₃I308.16--(Theoretical Yield: 3.08 g)

Note: A representative yield for this type of Suzuki coupling reaction is in the range of 80-95%. The theoretical yield is calculated based on 1,4-diiodobenzene as the limiting reagent.

Detailed Experimental Protocol

This protocol outlines a general procedure for the synthesis of this compound using the Suzuki-Miyaura cross-coupling reaction. Optimization may be necessary for specific laboratory conditions.

Materials:

  • 1,4-Diiodobenzene

  • 4-Ethylphenylboronic acid[4][7]

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

  • Ethyl acetate

  • Brine solution (saturated NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-diiodobenzene (3.30 g, 10 mmol), 4-ethylphenylboronic acid (1.80 g, 12 mmol), palladium(II) acetate (44.9 mg, 0.2 mmol), SPhos (164.2 mg, 0.4 mmol), and anhydrous potassium phosphate (4.25 g, 20 mmol).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (50 mL) and degassed deionized water (10 mL) to the flask.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (100 mL) and water (50 mL). Separate the organic layer.

  • Extraction and Washing: Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxidativeAddition Oxidative Addition Pd0->OxidativeAddition Ar-I ArylHalide This compound (Product) PdII_Complex Ar-Pd(II)-I(L)₂ OxidativeAddition->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation BoronicAcid 4-Ethylphenylboronic acid BoronicAcid->Transmetalation Base Base (K₃PO₄) Base->Transmetalation PdII_ArylComplex Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_ArylComplex ReductiveElimination Reductive Elimination PdII_ArylComplex->ReductiveElimination ReductiveElimination->Pd0 Regenerated Catalyst ReductiveElimination->ArylHalide

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Synthesis

Experimental_Workflow start Start: Assemble Reactants setup Reaction Setup: Add reactants, catalyst, ligand, and base to flask start->setup inert Establish Inert Atmosphere: Purge with Argon or Nitrogen setup->inert solvent Add Solvents: Anhydrous 1,4-Dioxane and Degassed Water inert->solvent reaction Heat and Stir: 80-90 °C, monitor by TLC/LC-MS solvent->reaction workup Aqueous Workup: Cool, dilute with Ethyl Acetate, and wash with water and brine reaction->workup dry Dry and Concentrate: Dry organic layer and remove solvent workup->dry purify Purification: Column Chromatography dry->purify characterize Characterization: NMR, Mass Spectrometry purify->characterize end End: Pure this compound characterize->end

Caption: Experimental workflow for the synthesis of this compound.

References

physical and chemical properties of 4-Ethyl-4'-iodobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Ethyl-4'-iodobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this compound. This functionalized biphenyl derivative serves as a critical intermediate in the synthesis of advanced materials and complex organic molecules.

Core Physicochemical Properties

This compound (CAS Number: 17078-76-1) is a functionalized biphenyl derivative with a rigid biphenyl core, an ethyl substituent, and a reactive iodine atom, making it a versatile building block in organic synthesis.[1] It is typically supplied as a stable, white to off-white solid crystalline substance.[1]

Quantitative Data Summary

The key are summarized in the table below.

PropertyValueReference
CAS Number 17078-76-1[1]
Molecular Formula C₁₄H₁₃I[1]
Molecular Weight ~308.16 g/mol [1]
Appearance White to off-white solid[1]
Boiling Point ~347.4°C at 760 mmHg[1]
Density ~1.5 g/cm³[1]
Flash Point 157.5°C[1]
Refractive Index 1.617[1]

Chemical Reactivity and Applications

The primary utility of this compound lies in its role as a precursor for advanced materials and complex molecules, driven by the reactivity of the C-I bond.[1]

Key Applications:
  • Liquid Crystal Synthesis : It is a crucial intermediate for creating advanced liquid crystal materials. The biphenyl core provides structural rigidity, while the ethyl group and iodine atom allow for precise modifications to tailor properties like dielectric anisotropy and viscosity, which directly impact display performance.[1]

  • Organic Synthesis Intermediate : The iodine atom makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings.[2][3] These reactions are fundamental for creating carbon-carbon bonds to construct biaryl structures prevalent in many pharmaceutical agents and organic electronic materials.[4] This allows medicinal chemists to build complex molecular architectures and fine-tune the pharmacological properties of potential drugs.

Experimental Protocols

While specific protocols for this compound are proprietary, its use in cross-coupling reactions is well-established. The following are generalized, adaptable protocols based on similar iodinated aromatic compounds.

General Protocol for Suzuki-Miyaura Cross-Coupling

This reaction is a powerful method for forming C-C bonds between an organohalide and an organoboron compound.[4] this compound can be readily used as the organohalide partner.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., Dioxane/Water mixture)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium catalyst, ligand, and base.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biphenyl product.[4]

General Protocol for ¹H NMR Spectrum Acquisition

This protocol outlines the standard procedure for characterizing the final product or verifying the purity of the starting material.[6]

Procedure:

  • Sample Preparation : Weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[6]

  • Spectrometer Setup : Use a 300 or 400 MHz NMR spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity.[6]

  • Data Acquisition : Perform a standard one-pulse ¹H NMR experiment with a 90° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Acquire 8-16 scans depending on the concentration.[6]

  • Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Visualizations

Logical Workflow for Synthesis Applications

The following diagram illustrates the central role of this compound as a versatile intermediate in synthetic chemistry.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Product Classes A This compound B Suzuki-Miyaura (+ Arylboronic Acid) A->B C Sonogashira (+ Terminal Alkyne) A->C D Heck (+ Alkene) A->D E Other Couplings (e.g., Negishi, Stille) A->E F Substituted Biphenyls (Pharmaceuticals, Liquid Crystals) B->F G Aryl-Alkynes C->G H Aryl-Alkenes D->H I Complex Molecules E->I

Synthetic utility of this compound.
Experimental Workflow: Suzuki-Miyaura Coupling & Purification

This diagram outlines the typical laboratory workflow for utilizing this compound in a Suzuki-Miyaura coupling reaction, from setup to final product analysis.

G A 1. Reaction Setup (Flask under Inert Gas) B 2. Add Reagents - this compound - Boronic Acid - Catalyst & Base A->B C 3. Add Solvent & Heat (80-100°C) B->C D 4. Monitor (TLC / LC-MS) C->D E 5. Work-up (Extraction & Washing) D->E F 6. Purification (Column Chromatography) E->F G 7. Analysis (NMR, MS) F->G H Final Product G->H

Workflow for Suzuki-Miyaura coupling.

References

A Technical Guide to 4-Ethyl-4'-iodobiphenyl: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethyl-4'-iodobiphenyl is a substituted aromatic compound with significant applications as a key intermediate, particularly in the field of materials science. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a detailed, logical workflow for its synthesis. While its primary established role is in the manufacturing of liquid crystals, the reactive nature of its carbon-iodine bond presents opportunities for its use as a versatile building block in synthetic chemistry, offering a scaffold for the development of more complex molecules relevant to pharmaceutical and agrochemical research. This document serves as a technical resource for professionals engaged in chemical synthesis and the development of novel molecular entities.

Molecular Structure and Physicochemical Properties

This compound is a biphenyl derivative featuring an ethyl group at the 4-position of one phenyl ring and an iodine atom at the 4'-position of the other. This structure imparts a combination of rigidity from the biphenyl core and reactivity from the iodine substituent.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 17078-76-1[1][2]
Molecular Formula C₁₄H₁₃I[2]
Molecular Weight ~308.16 g/mol [2]
Appearance White to off-white solid powder[1][2]
Boiling Point 347.4 ± 31.0 °C[1][2]
Density 1.470 - 1.5 g/cm³[1][2]
Flash Point 157.5 °C[2]
Refractive Index 1.617[2]
Purity Typically >99.5%[2]

Synthesis of this compound

The synthesis of this compound can be effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between aryl halides and organoboron compounds. The high reactivity of the carbon-iodine bond makes iodinated precursors excellent substrates for such transformations.

A logical synthetic pathway involves the coupling of a 4-ethylphenylboronic acid with a dihalogenated benzene, such as 1-bromo-4-iodobenzene or 1,4-diiodobenzene. The differential reactivity of the carbon-halogen bonds can be exploited to achieve selective coupling.

Proposed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of this compound. Optimization of reaction conditions may be necessary.

Materials:

  • 4-Ethylphenylboronic acid (1.0 equivalent)

  • 1-Bromo-4-iodobenzene (1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents)

  • Triphenylphosphine [PPh₃] (0.04 equivalents)

  • Potassium carbonate [K₂CO₃] (2.0 equivalents)

  • Toluene (degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate [MgSO₄]

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-ethylphenylboronic acid, 1-bromo-4-iodobenzene, and potassium carbonate.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add palladium(II) acetate and triphenylphosphine. Subsequently, add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Synthesis Workflow Diagram

Synthesis_Workflow Figure 1. Synthesis Workflow for this compound via Suzuki Coupling cluster_reactants Reactants & Catalyst cluster_procedure Procedure cluster_workup Work-up & Purification R1 4-Ethylphenylboronic Acid Setup 1. Combine Reactants & Base R1->Setup R2 1-Bromo-4-iodobenzene R2->Setup Catalyst Pd(OAc)₂ / PPh₃ Add 3. Add Catalyst & Solvents Catalyst->Add Base K₂CO₃ Base->Setup Inert 2. Establish Inert Atmosphere (Ar/N₂) Setup->Inert Inert->Add React 4. Heat to Reflux (12-24h) Add->React Monitor 5. Monitor by TLC/LC-MS React->Monitor Cool 6. Cool to RT Monitor->Cool Extract 7. Extraction with Ethyl Acetate Cool->Extract Wash 8. Wash with H₂O & Brine Extract->Wash Dry 9. Dry & Concentrate Wash->Dry Purify 10. Column Chromatography Dry->Purify Product This compound Purify->Product

Caption: A generalized experimental workflow for the synthesis of this compound.

Applications and Relevance to Drug Development

Primary Application: Liquid Crystal Intermediate

The principal application of this compound is as a crucial intermediate in the synthesis of advanced liquid crystal materials.[2] The biphenyl core provides structural rigidity, a key feature for liquid crystal molecules, while the ethyl and iodo groups allow for fine-tuning of properties such as dielectric anisotropy, viscosity, and response time, which are critical for the performance of electronic displays.[2]

Potential in Synthetic and Medicinal Chemistry

For researchers in drug development, this compound represents a valuable scaffold. The carbon-iodine bond is highly amenable to further functionalization through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the strategic introduction of diverse functional groups and the construction of more complex, poly-aromatic systems.

While there is limited publicly available information on the direct biological activity of this compound, the biphenyl moiety is a common structural motif in many biologically active compounds. Furthermore, the introduction of an iodine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing binding affinity to biological targets through halogen bonding. Derivatives of other iodinated biphenyls have been explored for their potential as antiproliferative agents and their role in the development of active pharmaceutical ingredients (APIs). The structured biphenyl core of such intermediates can be elaborated upon to create complex molecules with potential therapeutic activities.

The logical relationship for its utility in drug discovery is outlined in the following diagram.

Drug_Discovery_Logic Figure 2. Logical Flow for Utility in Drug Discovery Start This compound (Starting Scaffold) Reaction Further Functionalization via Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) Start->Reaction Library Generation of a Diverse Library of Derivatives Reaction->Library Screening High-Throughput Screening for Biological Activity Library->Screening Lead Identification of Lead Compounds Screening->Lead Optimization Lead Optimization (Structure-Activity Relationship) Lead->Optimization Candidate Preclinical Drug Candidate Optimization->Candidate

Caption: The role of this compound as a versatile scaffold in a drug discovery workflow.

Conclusion

This compound is a well-characterized chemical intermediate with established importance in materials science. This guide has provided essential technical data, including its molecular structure, weight, and a detailed protocol for its synthesis. For researchers and professionals in drug development, the true potential of this molecule lies in its utility as a versatile building block. The reactive iodine handle allows for extensive chemical modification, making it an attractive starting point for the synthesis of novel compounds with the potential for diverse biological activities. Its rigid biphenyl core can serve as a foundational scaffold in the design and discovery of new therapeutic agents.

References

Substituted Iodobiphenyl Compounds: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Synthesis, Biological Activity, and Therapeutic Potential

Substituted iodobiphenyl compounds represent a versatile class of molecules with significant potential in drug discovery and development. The presence of the iodine atom and the biphenyl scaffold allows for a wide range of structural modifications, leading to compounds with diverse biological activities. This technical guide provides a comprehensive literature review of substituted iodobiphenyls, focusing on their synthesis, quantitative biological data, and the signaling pathways they modulate. This document is intended for researchers, scientists, and professionals in the field of drug development.

Synthesis of Substituted Iodobiphenyl Compounds

The synthetic strategies for creating substituted iodobiphenyl compounds are diverse, with the Suzuki-Miyaura cross-coupling reaction being a prominent and efficient method for forming the biphenyl core. This reaction typically involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide.[1]

Another common approach involves the diazotization of an amino group on a biphenyl scaffold, followed by a Sandmeyer-type reaction with potassium iodide to introduce the iodine atom.

Optimized Suzuki-Miyaura Coupling for 4-Iodobiphenyl Synthesis

An optimized, environmentally friendly method for the synthesis of 4-iodobiphenyl utilizes a Suzuki-Miyaura coupling reaction in an aqueous medium.[1]

Experimental Protocol:

  • To a 500ml reaction flask, add 32.9g (0.1mol) of 1,4-diiodobenzene, 12.2g (0.1mol) of phenylboronic acid, 21.2g (0.2mol) of sodium carbonate, and 150ml of water.[1]

  • Stir the mixture until all components are evenly distributed.[1]

  • Add 4.2g (0.2mol%) of a Pd/C catalyst to the reaction mixture.[1]

  • Increase the temperature to 60°C and maintain the reaction for 6 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature and filter to recover the Pd/C catalyst. The catalyst can be washed with water and recycled.[1]

  • Extract the filtrate with ethyl acetate.[1]

  • Remove the solvent from the organic layer by rotary evaporation to obtain the crude product.[1]

  • Recrystallize the crude product from ethanol to yield pure 4-iodobiphenyl. This method reports a yield of 95%.[1]

Biological Activities and Quantitative Data

Substituted iodobiphenyl compounds have been investigated for a range of biological activities, including anticancer, antioxidant, and enzyme inhibitory effects. The quantitative data for some of these activities are summarized in the tables below.

Anticancer Activity

The cytotoxic effects of various substituted iodobiphenyl derivatives have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
Iodo-combretastatin analogNot specifiedNot specified
1-(2,4-dichlorophenoxy)acetyl-4-(4-iodophenyl)thiosemicarbazideG-361 (Melanoma)99 ± 4[2]
Alkyloxy-substituted iodobiphenyl analoguesNot specified21.26 ± 0.36 (µg/ml)[3]
Enzyme Inhibition

Substituted iodobiphenyls have shown inhibitory activity against various enzymes, which are critical targets in many diseases.

Compound ClassTarget EnzymeKi (nM)IC50 (µM)Reference
Cyanobiphenyl derivativesHuman Histamine H3 ReceptorLow nanomolar range-[4]
Cyanobiphenyl derivativesAcetylcholinesterase (electric eel)-Micromolar range[4]
Cyanobiphenyl derivativesButyrylcholinesterase (equine serum)-Micromolar range[4]
Cyanobiphenyl derivativesHuman Monoamine Oxidase B-Micromolar/submicromolar range[4]

Experimental Protocols for Biological Assays

The evaluation of the biological activity of substituted iodobiphenyl compounds involves a variety of in vitro assays.

Tubulin Polymerization Inhibition Assay

This assay is used to determine the effect of compounds on the polymerization of tubulin, a key process in cell division and a target for many anticancer drugs.

Protocol:

  • Assay Setup: Add the test compound at various concentrations, a positive control (e.g., colchicine), and a negative control (vehicle) to the wells of a pre-warmed (37°C) 96-well plate.

  • Initiation of Polymerization: To initiate the reaction, add a cold tubulin reaction mixture to each well.

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60 minutes. An increase in fluorescence indicates tubulin polymerization.

Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general method for measuring the inhibitory activity of compounds against specific protein kinases.[5]

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.[5]

  • Kinase Reaction: In a 96-well plate, add the test compound dilutions, the kinase enzyme, and the kinase substrate in an appropriate buffer.[5]

  • Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.[5]

  • ADP Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™). The luminescent signal is proportional to the kinase activity.[5]

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration to determine the IC50 value.[5]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of compounds.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the substituted iodobiphenyl compounds for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of viable cells.

Signaling Pathways and Mechanisms of Action

While the direct modulation of specific signaling pathways by substituted iodobiphenyl compounds is an emerging area of research, the known biological activities of these compounds suggest potential interactions with key cellular signaling cascades involved in cancer and inflammation. Based on the activity of structurally related compounds and the targets identified, the following pathways are of significant interest.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Pathway

Some thiosemicarbazide derivatives containing an iodophenyl moiety have been shown to downregulate dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway, which is crucial for cancer cell proliferation.[2]

DHODH_Inhibition Proposed DHODH Inhibition Pathway Iodobiphenyl Substituted Iodobiphenyl Compound DHODH DHODH Iodobiphenyl->DHODH Inhibition Pyrimidine Pyrimidine Synthesis DHODH->Pyrimidine Catalysis DNA_RNA DNA & RNA Synthesis Pyrimidine->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation

Caption: Proposed mechanism of action via DHODH inhibition.

General Experimental Workflow for Anticancer Drug Validation

The process of validating and comparing the efficacy of new anticancer compounds involves a series of in vitro and in silico steps.

Anticancer_Validation_Workflow Workflow for Anticancer Compound Validation Synthesis Compound Synthesis Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) Cytotoxicity->Mechanism InSilico In Silico Studies (Molecular Docking) Cytotoxicity->InSilico Lead Lead Compound Identification Mechanism->Lead InSilico->Lead

Caption: A general workflow for validating anticancer compounds.

Future Directions

The field of substituted iodobiphenyl compounds holds considerable promise for the development of novel therapeutics. Future research should focus on:

  • Expanding the chemical space: Synthesizing a broader range of substituted iodobiphenyls to explore structure-activity relationships more comprehensively.

  • Elucidating mechanisms of action: Conducting in-depth studies to identify the specific signaling pathways and molecular targets modulated by these compounds. This will be crucial for rational drug design and for understanding potential on- and off-target effects.

  • In vivo studies: Progressing the most promising compounds from in vitro assays to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

By systematically addressing these areas, the full therapeutic potential of substituted iodobiphenyl compounds can be realized, leading to the development of new and effective treatments for a variety of diseases.

References

An In-depth Technical Guide to 4-Ethyl-4'-iodobiphenyl: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethyl-4'-iodobiphenyl is a functionalized biphenyl derivative that has garnered significant interest as a critical intermediate in the synthesis of advanced liquid crystal materials. Its molecular architecture, featuring a rigid biphenyl core, a flexible ethyl substituent, and a reactive iodine atom, allows for precise chemical modifications essential for tailoring the properties of liquid crystals. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of this compound. Detailed experimental protocols for its synthesis via Suzuki-Miyaura cross-coupling and its subsequent characterization are presented. Furthermore, this document summarizes its key physicochemical properties and explores its primary applications, particularly in the realm of materials science.

Introduction

The advent and rapid evolution of liquid crystal display (LCD) technology have been intrinsically linked to the development of novel organic molecules with specific mesomorphic properties. Among these, biphenyl derivatives have emerged as a cornerstone class of compounds due to their inherent structural rigidity and thermal stability. This compound (CAS No. 17078-76-1) is a key building block in this field, serving as a precursor to more complex liquid crystal molecules. The ethyl group influences the melting and clearing points of the resulting liquid crystals, while the iodo-substituent provides a reactive handle for further molecular elaboration through various cross-coupling reactions. This guide aims to provide a detailed technical overview for researchers and professionals working with or interested in this compound.

Discovery and History

While a singular definitive publication marking the "discovery" of this compound is not readily apparent in the historical literature, its emergence is intrinsically tied to the burgeoning field of liquid crystal research in the latter half of the 20th century. The quest for stable, efficient, and tunable liquid crystal materials for display applications spurred the synthesis of a vast array of substituted biphenyls. The strategic incorporation of an alkyl chain, such as an ethyl group, and a reactive halogen, like iodine, proved to be a successful strategy for creating versatile intermediates. These intermediates could be further functionalized to produce liquid crystals with a wide range of desirable properties, including specific phase transition temperatures, dielectric anisotropy, and viscosity. The history of this compound is therefore one of incremental innovation within the broader context of materials science and organic chemistry, driven by the technological demands of the growing display industry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

PropertyValue
CAS Number 17078-76-1
Molecular Formula C₁₄H₁₃I
Molecular Weight 308.16 g/mol
Appearance White to off-white solid
Density ~1.5 g/cm³
Boiling Point ~347.4 °C at 760 mmHg
Flash Point ~157.5 °C
Refractive Index ~1.617

Synthesis of this compound

The synthesis of this compound is most efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers high yields and broad functional group tolerance. Two primary retrosynthetic approaches can be envisioned, as illustrated in the diagram below. Both routes are viable, and the choice may depend on the commercial availability and cost of the starting materials.

G Retrosynthetic Analysis of this compound cluster_0 Route A cluster_1 Route B This compound This compound Route A Reactants 4-ethylphenylboronic acid + 1,4-diiodobenzene or 4-bromo-1-iodobenzene This compound->Route A Reactants Suzuki Coupling Route B Reactants 4-iodophenylboronic acid + 1-ethyl-4-iodobenzene or 1-bromo-4-ethylbenzene This compound->Route B Reactants Suzuki Coupling 4-ethylphenylboronic acid 4-ethylphenylboronic acid 4-ethylphenylboronic acid->Route A Reactants 1,4-diiodobenzene 1,4-diiodobenzene 1,4-diiodobenzene->Route A Reactants 4-bromo-1-iodobenzene 4-bromo-1-iodobenzene 4-bromo-1-iodobenzene->Route A Reactants 4-iodophenylboronic acid 4-iodophenylboronic acid 4-iodophenylboronic acid->Route B Reactants 1-ethyl-4-iodobenzene 1-ethyl-4-iodobenzene 1-ethyl-4-iodobenzene->Route B Reactants 1-bromo-4-ethylbenzene 1-bromo-4-ethylbenzene 1-bromo-4-ethylbenzene->Route B Reactants

Retrosynthetic approaches to this compound.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling (Route A)

This protocol describes a general procedure for the synthesis of this compound from 4-ethylphenylboronic acid and 1,4-diiodobenzene.

Materials:

  • 4-ethylphenylboronic acid

  • 1,4-diiodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-ethylphenylboronic acid (1.0 eq), 1,4-diiodobenzene (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) to the flask via syringe.

  • Reaction: Heat the reaction mixture to reflux (typically around 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford pure this compound.

G Experimental Workflow for Suzuki-Miyaura Coupling A 1. Reaction Setup: Combine reactants, base, catalyst, and ligand in a flask. B 2. Establish Inert Atmosphere: Purge the flask with nitrogen or argon. A->B C 3. Add Solvents and Heat: Introduce degassed solvents and heat to reflux. B->C D 4. Monitor Reaction: Track progress using TLC or GC-MS. C->D E 5. Work-up: Cool, dilute with ethyl acetate, and perform aqueous washes. D->E F 6. Dry and Concentrate: Dry the organic layer and remove the solvent. E->F G 7. Purify: Isolate the product via column chromatography. F->G

Workflow for the synthesis of this compound.

Characterization

The structural elucidation and purity assessment of the synthesized this compound are typically performed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the molecule. The expected chemical shifts can be predicted based on the analysis of similar compounds.

Predicted ¹H NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.65Doublet2HAromatic protons ortho to the iodine atom
~7.45Doublet2HAromatic protons ortho to the ethyl group
~7.30Doublet2HAromatic protons meta to the iodine atom
~7.20Doublet2HAromatic protons meta to the ethyl group
~2.70Quartet2HMethylene protons (-CH₂-) of the ethyl group
~1.25Triplet3HMethyl protons (-CH₃) of the ethyl group

Predicted ¹³C NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~144Quaternary carbon attached to the ethyl group
~141Quaternary carbon attached to the other phenyl ring
~138Aromatic C-H ortho to the iodine atom
~129Aromatic C-H meta to the ethyl group
~127Aromatic C-H ortho to the ethyl group
~127Aromatic C-H meta to the iodine atom
~92Quaternary carbon attached to the iodine atom
~29Methylene carbon (-CH₂) of the ethyl group
~15Methyl carbon (-CH₃) of the ethyl group
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, electron ionization (EI) or electrospray ionization (ESI) can be utilized.

Expected Mass Spectrum Data (EI):

m/zInterpretation
308Molecular ion [M]⁺
293[M - CH₃]⁺
181[M - I]⁺
166[M - I - CH₃]⁺
127[I]⁺
Experimental Protocols for Characterization

NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 or 400 MHz spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

Mass Spectrometry (GC-MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.

  • Analysis: The compound will be separated on the GC column and subsequently ionized and detected by the mass spectrometer.

Applications in Liquid Crystal Synthesis

The primary application of this compound is as a versatile intermediate in the synthesis of more complex liquid crystal molecules. The reactive iodine atom allows for the introduction of various functional groups through cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions enable the extension of the molecular core, the introduction of polar terminal groups (e.g., cyano, alkoxy), or the linking of multiple biphenyl units to create dimeric or polymeric liquid crystals. By carefully selecting the coupling partners, chemists can fine-tune the mesomorphic properties of the final products to meet the stringent requirements of modern display technologies.

G Application of this compound in Liquid Crystal Synthesis A This compound B Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) A->B D Advanced Liquid Crystal Molecule B->D C Functionalized Coupling Partner (e.g., boronic acid, alkyne) C->B E Tuning of Properties: - Phase Behavior - Dielectric Anisotropy - Viscosity D->E

Role of this compound in materials synthesis.

Conclusion

This compound stands as a testament to the importance of well-designed molecular building blocks in the advancement of materials science. While its specific discovery may be intertwined with the broader history of liquid crystal development, its utility is clear and well-established. The synthetic routes to this compound, particularly via the robust Suzuki-Miyaura coupling, are accessible and high-yielding. Its characterization is straightforward using standard analytical techniques. For researchers and professionals in materials science and organic synthesis, this compound remains a valuable and versatile intermediate for the creation of novel liquid crystalline materials with tailored properties for a wide range of applications.

Spectroscopic and Synthetic Insights into Biphenyl Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic characterization and synthetic methodology relevant to substituted biphenyl compounds, with a focus on data pertinent to the analysis of molecules structurally related to 4-Ethyl-4'-iodobiphenyl. Due to the absence of a comprehensive, publicly available dataset for this compound, this document leverages data from closely related analogs to provide a predictive framework for its characterization. The synthesis of such compounds is typically achieved through cross-coupling reactions, for which a general experimental protocol is provided.

Spectroscopic Data of Related Biphenyl Compounds

The following tables summarize the spectroscopic data for 4-iodobiphenyl and 1-ethyl-4-iodobenzene, which serve as valuable reference points for the characterization of this compound.

Table 1: ¹H NMR Spectral Data of Related Compounds

CompoundSolventChemical Shift (δ) ppmMultiplicityAssignment
4-IodobiphenylCDCl₃7.65 - 7.26mAromatic H
1-Ethyl-4-iodobenzeneCDCl₃7.63d, J = 8.4 Hz2H, Aromatic H
6.99d, J = 8.4 Hz2H, Aromatic H
2.62q, J = 7.6 Hz2H, -CH₂CH₃
1.22t, J = 7.6 Hz3H, -CH₂CH₃

Table 2: ¹³C NMR Spectral Data of 4-Iodobiphenyl

CompoundSolventChemical Shift (δ) ppm
4-IodobiphenylCDCl₃141.3, 138.4, 136.8, 129.6, 128.8, 128.6, 127.3, 127.2, 126.9, 21.2

Table 3: Mass Spectrometry Data of Related Compounds

CompoundIonization Modem/z (Relative Intensity)
4-IodobiphenylEI280 (M+), 152, 151, 127, 76
1-Ethyl-4-iodobenzeneEI232 (M+), 217, 105, 91, 77

Table 4: IR Spectral Data of 4-Iodobiphenyl

CompoundTechniqueWavenumber (cm⁻¹)Assignment
4-IodobiphenylKBr Pellet~3050Aromatic C-H Stretch
~1590, 1480Aromatic C=C Stretch
~820para-Disubstituted Benzene C-H Bend
~1000C-I Stretch

Experimental Protocol: Synthesis of Biphenyl Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the synthesis of biaryl compounds. The following is a general procedure that can be adapted for the synthesis of this compound from 4-ethylphenylboronic acid and 1,4-diiodobenzene.

Materials:

  • 4-ethylphenylboronic acid

  • 1,4-diiodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask is added 4-ethylphenylboronic acid (1.2 equivalents), 1,4-diiodobenzene (1.0 equivalent), potassium carbonate (2.0 equivalents), and a catalytic amount of palladium(II) acetate (e.g., 2 mol%) and triphenylphosphine (e.g., 4 mol%).

  • The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon).

  • Degassed toluene and water (e.g., 4:1 v/v) are added to the flask.

  • The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for a specified time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The aqueous layer is separated, and the organic layer is washed with water and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure biphenyl product.

Characterization:

The purified product's identity and purity are confirmed using a suite of spectroscopic techniques:

  • ¹H NMR and ¹³C NMR spectroscopy to determine the chemical structure and environment of the protons and carbons.

  • Mass spectrometry (MS) to confirm the molecular weight.

  • Infrared (IR) spectroscopy to identify the functional groups present in the molecule.

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of a biphenyl compound using the Suzuki-Miyaura coupling reaction.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization Reactants Reactants (Boronic Acid, Aryl Halide) Reaction Suzuki-Miyaura Coupling Reactants->Reaction Catalyst Catalyst System (Pd(OAc)₂, Ligand, Base) Catalyst->Reaction Solvent Solvent (Toluene/Water) Solvent->Reaction Extraction Extraction Reaction->Extraction Drying Drying Extraction->Drying Purification Column Chromatography Drying->Purification NMR NMR (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR

Solubility Profile of 4-Ethyl-4'-iodobiphenyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Ethyl-4'-iodobiphenyl, a biphenyl derivative of interest in various research and development applications. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document focuses on providing a robust framework for understanding its expected solubility in common organic solvents, based on the physicochemical properties of analogous compounds. Furthermore, a detailed, adaptable experimental protocol for determining the precise solubility of this compound is provided, alongside a visual representation of the experimental workflow.

Predicted Solubility of this compound

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1] this compound is a largely non-polar molecule. The biphenyl core is hydrophobic, and the ethyl group further enhances its non-polar character. The iodine atom contributes some polarizability but does not impart significant polarity. Therefore, it is anticipated that this compound will exhibit higher solubility in non-polar organic solvents and lower solubility in polar solvents.

Based on the properties of related compounds such as 4-iodobiphenyl, which is slightly soluble in water, and 4-hydroxy-4'-iodobiphenyl, which is soluble in polar solvents due to the hydroxyl group, the following qualitative solubility profile for this compound is predicted.[2][3]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Non-Polar Hexane, Toluene, BenzeneHighThe non-polar nature of these solvents aligns well with the hydrophobic biphenyl and ethyl moieties of the solute, facilitating strong van der Waals interactions.[1]
Moderately Polar Dichloromethane, Diethyl EtherModerate to HighThese solvents possess a balance of polar and non-polar characteristics that can effectively solvate the different parts of the this compound molecule.
Polar Aprotic Acetone, Tetrahydrofuran (THF)Low to ModerateWhile these solvents have polar functional groups, their overall character may not be optimal for solvating the large non-polar regions of the molecule.
Polar Protic Methanol, EthanolLowThe strong hydrogen bonding network in these solvents makes it energetically unfavorable to accommodate the non-polar solute.[1]
Highly Polar WaterVery Low/InsolubleThe significant difference in polarity between water and the highly non-polar solute will result in minimal solubility.

Experimental Protocol for Solubility Determination

The following is a general and adaptable experimental protocol for the quantitative determination of the solubility of this compound in various organic solvents. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution for Calibration:

    • Accurately weigh a known mass of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by diluting the stock solution to various known concentrations.

  • Equilibrium Solubility Measurement:

    • Add an excess amount of solid this compound to a series of vials, ensuring there is undissolved solid at the bottom.

    • Add a known volume of the desired organic solvent to each vial.

    • Seal the vials and place them in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a syringe filter to remove any undissolved microparticles.

  • Quantification:

    • Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using a validated HPLC or GC method.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) of the standards against their known concentrations.

    • Determine the concentration of this compound in the diluted sample by interpolating its analytical signal on the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor. This value represents the solubility of this compound in the tested solvent at the experimental temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow start Start prep_stock Prepare Stock Solution & Calibration Standards start->prep_stock add_excess Add Excess Solute to Solvent start->add_excess quantify Quantify Concentration (HPLC/GC) prep_stock->quantify Calibration equilibrate Equilibrate at Constant Temperature add_excess->equilibrate sample Sample Supernatant & Filter equilibrate->sample sample->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

This technical guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. Researchers are encouraged to adapt the provided protocol to their specific laboratory conditions and analytical capabilities to obtain precise and reliable solubility data.

References

An In-depth Technical Guide on the Theoretical and Computational Studies of 4-Ethyl-4'-iodobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational aspects of 4-Ethyl-4'-iodobiphenyl, a substituted aromatic compound of interest in various research and development domains. Due to the limited availability of direct computational studies on this specific molecule, this paper presents a detailed analysis based on the known experimental data of closely related compounds, namely 4-iodobiphenyl and 4-ethylbiphenyl, and outlines established computational methodologies applicable to this class of molecules.

Introduction

This compound belongs to the class of halogenated biphenyls, which are of significant interest in medicinal chemistry, materials science, and organic synthesis. The presence of an ethyl group and an iodine atom on the biphenyl scaffold imparts specific steric and electronic properties that can influence its molecular conformation, reactivity, and potential biological activity. Understanding these properties through theoretical and computational studies is crucial for its application in drug design and materials development.

Physicochemical and Spectroscopic Data

Physical and Chemical Properties

The following table summarizes key physical and chemical properties of 4-iodobiphenyl and 4-ethylbiphenyl, which can be used to estimate the properties of this compound.

Property4-Iodobiphenyl4-EthylbiphenylPredicted this compound
Molecular Formula C₁₂H₉I[1]C₁₄H₁₄[2]C₁₄H₁₃I
Molecular Weight 280.10 g/mol [1]182.26 g/mol [2]~308.14 g/mol
Melting Point 110-114 °CNot availableExpected to be a solid at room temperature
Boiling Point Not availableNot availableExpected to be high due to molecular weight
Solubility Insoluble in waterInsoluble in waterExpected to be insoluble in water, soluble in organic solvents
Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound. Based on the spectra of related compounds, the following characteristics can be anticipated.

Spectroscopic Technique4-Iodobiphenyl4-EthylbiphenylPredicted for this compound
¹H NMR Aromatic protons in the range of 7.0-8.0 ppm.[1]Aromatic protons (7.2-7.6 ppm), quartet for -CH₂- (~2.7 ppm), and triplet for -CH₃ (~1.3 ppm).[2]Aromatic protons (multiplets), a quartet for the ethyl -CH₂- group, and a triplet for the ethyl -CH₃ group.
¹³C NMR Signals for aromatic carbons, with the carbon attached to iodine showing a characteristic shift.[1]Signals for aromatic carbons and two signals for the ethyl group.[2]Signals for 14 carbon atoms, including those of the two phenyl rings and the ethyl group.
IR Spectroscopy C-H stretching (aromatic), C=C stretching (aromatic), C-I stretching.[1]C-H stretching (aromatic and aliphatic), C=C stretching (aromatic).[2]Characteristic peaks for aromatic C-H, aliphatic C-H, aromatic C=C, and C-I bond vibrations.
Mass Spectrometry Molecular ion peak (M⁺) at m/z 280.[1]Molecular ion peak (M⁺) at m/z 182.[2]A prominent molecular ion peak at m/z ~308, with isotopic patterns characteristic of iodine.

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound is via a Suzuki coupling reaction between 4-ethylphenylboronic acid and 1,4-diiodobenzene, or alternatively, between 4-iodophenylboronic acid and 1-ethyl-4-iodobenzene. A general procedure is outlined below.

Materials:

  • 4-ethylphenylboronic acid

  • 1,4-diiodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 4-ethylphenylboronic acid (1.2 equivalents) and 1,4-diiodobenzene (1 equivalent) in a 3:1 mixture of toluene and ethanol.

  • Add an aqueous solution of potassium carbonate (2 M, 2 equivalents).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Characterization Methods

The synthesized this compound would be characterized using the following standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared Spectroscopy (IR): To identify the functional groups present.

  • Melting Point Analysis: To assess the purity of the compound.

  • X-ray Crystallography: To determine the single-crystal structure and conformational details, if suitable crystals can be obtained.

Visualizations

Proposed Synthesis Workflow

Synthesis_Workflow Reactants 4-ethylphenylboronic acid + 1,4-diiodobenzene Reaction Suzuki Coupling (Pd(OAc)₂, PPh₃, K₂CO₃ Toluene/Ethanol/H₂O, Reflux) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Characterization Spectroscopic Analysis (NMR, MS, IR) Product->Characterization

Caption: General experimental workflow for the synthesis and characterization of this compound.

Suzuki Coupling Reaction Pathway

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle R1 4-ethylphenylboronic acid Transmetal Transmetalation R1->Transmetal R2 1,4-diiodobenzene OxAdd Oxidative Addition R2->OxAdd Pd0 Pd(0)L₂ Pd0->OxAdd OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product This compound RedElim->Product

Caption: A simplified diagram of the Suzuki coupling reaction pathway for the synthesis of this compound.

Structure-Property Relationship

Structure_Property cluster_structure Molecular Structure cluster_properties Predicted Properties Biphenyl Biphenyl Core Rigidity Structural Rigidity Biphenyl->Rigidity Ethyl Ethyl Group (-C₂H₅) Lipophilicity Increased Lipophilicity Ethyl->Lipophilicity Iodine Iodine Atom (-I) Reactivity Site for Cross-Coupling Iodine->Reactivity Polarizability High Polarizability Iodine->Polarizability

Caption: Logical relationship between the structural components of this compound and its expected chemical properties.

Conclusion

While direct theoretical and computational studies on this compound are currently scarce, this guide provides a solid foundation for researchers by leveraging data from analogous compounds and outlining established experimental and computational approaches. The predicted physicochemical and spectroscopic properties, along with the proposed synthetic route, offer a starting point for the practical investigation of this molecule. The provided visualizations of the synthetic workflow, reaction mechanism, and structure-property relationships serve as valuable tools for understanding and further exploring the chemistry of this compound. Future computational work, such as Density Functional Theory (DFT) calculations, would be invaluable to precisely determine its geometric parameters, electronic properties (HOMO-LUMO gap), and reactivity, thereby facilitating its potential applications in drug discovery and materials science.

References

The Carbon-Iodine Bond in 4-Ethyl-4'-iodobiphenyl: A Hub of Reactivity for Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The carbon-iodine (C-I) bond in 4-Ethyl-4'-iodobiphenyl serves as a highly versatile functional handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. Its inherent reactivity, characterized by a relatively low bond dissociation energy, makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the reactivity of the C-I bond in this important biphenyl derivative, complete with quantitative data, detailed experimental protocols, and visualizations of key chemical transformations. This information is intended to empower researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry to effectively utilize this compound as a key building block in the synthesis of complex molecular architectures.

Physicochemical Properties and Synthesis

This compound is a functionalized biphenyl derivative that is a solid at room temperature and serves as a crucial intermediate in the synthesis of advanced materials, particularly liquid crystals. The biphenyl core provides rigidity, while the ethyl and iodo substituents offer sites for further chemical modification.

A general route for the synthesis of 4-substituted-4'-iodobiphenyls involves the iodination of the corresponding 4-substituted biphenyl. The following protocol is adapted from the synthesis of 4-Bromo-4'-iodobiphenyl and can be applied to the synthesis of this compound from 4-Ethylbiphenyl.

Experimental Protocol: Synthesis of this compound

  • Materials: 4-Ethylbiphenyl, Iodine, Periodic acid dihydrate, Sulfuric acid, Acetic acid, Water, Methanol.

  • Procedure:

    • Under an inert atmosphere (e.g., argon), charge a reaction flask with 4-Ethylbiphenyl, iodine, and periodic acid dihydrate.

    • Add a mixture of water, acetic acid, and sulfuric acid to the reaction flask.

    • Heat the reaction mixture to 65 °C and stir for 30 minutes.

    • Increase the temperature to 90 °C and continue stirring for 6 hours.

    • After the reaction is complete, cool the mixture and pour it into ice water to precipitate the solid product.

    • Collect the solid by filtration and wash sequentially with water and methanol.

    • The resulting white solid is this compound. A 93% yield was reported for the analogous synthesis of 4-bromo-4'-iodobiphenyl[1].

Reactivity of the Carbon-Iodine Bond

The C-I bond in aryl iodides is the most reactive among the common aryl halides (Ar-I > Ar-Br > Ar-Cl > Ar-F) in many catalytic cross-coupling reactions. This enhanced reactivity is attributed to its lower bond dissociation energy, which facilitates the rate-determining oxidative addition step in the catalytic cycles of many palladium-catalyzed reactions.

Table 1: Bond Dissociation Energies of Carbon-Halogen Bonds in Aryl Halides

BondBond Dissociation Energy (kJ/mol)
C-I~234
C-Br~293
C-Cl~356
C-F~498

Note: These are general values for aryl halides and can vary slightly with substitution.

This reactivity trend allows for milder reaction conditions, lower catalyst loadings, and often higher yields when using aryl iodides like this compound compared to their bromide or chloride counterparts.

Key Cross-Coupling Reactions

The C-I bond in this compound is an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular scaffolds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organohalide. Due to the high reactivity of the C-I bond, this compound is an excellent substrate for these reactions.

Table 2: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

ParameterConditions
Aryl Halide This compound (1.0 equiv)
Boronic Acid Arylboronic acid (1.2-1.5 equiv)
Palladium Catalyst Pd(PPh₃)₄ (1-5 mol%), Pd(OAc)₂ (1-5 mol%) with a phosphine ligand (e.g., SPhos, XPhos)
Base K₂CO₃ (2.0 equiv), K₃PO₄ (2.0 equiv), Cs₂CO₃ (2.0 equiv)
Solvent Toluene/Water, Dioxane/Water, DMF
Temperature 80-110 °C
Typical Yield High to excellent (often >90%)

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of toluene and water).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I Ar-Pd(II)(L2)-I Oxidative_Addition->Ar-Pd(II)-I Transmetalation Transmetalation Ar-Pd(II)-I->Transmetalation Ar'B(OH)2 Base Ar-Pd(II)-Ar' Ar-Pd(II)(L2)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' 4-Ethyl-4'-arylbiphenyl Reductive_Elimination->Ar-Ar' Ar-I This compound Ar-I->Oxidative_Addition Ar'B(OH)2 Arylboronic Acid Ar'B(OH)2->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable arylalkyne structures. The high reactivity of the C-I bond in this compound makes it an ideal substrate for this transformation, often proceeding under mild conditions.

Table 3: Typical Reaction Conditions for Sonogashira Coupling of Aryl Iodides

ParameterConditions
Aryl Halide This compound (1.0 equiv)
Terminal Alkyne Terminal Alkyne (1.1-1.5 equiv)
Palladium Catalyst Pd(PPh₃)₂Cl₂ (1-5 mol%), Pd(OAc)₂ (1-5 mol%) with a phosphine ligand
Copper Co-catalyst CuI (1-10 mol%)
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA)
Solvent THF, DMF, Toluene, or the amine base itself
Temperature Room temperature to 80 °C
Typical Yield Good to excellent

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide (4 mol%).

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., THF) and the amine base (e.g., triethylamine, 3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50 °C) until the reaction is complete.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride (to remove copper salts) and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I Ar-Pd(II)(L2)-I Oxidative_Addition->Ar-Pd(II)-I Transmetalation Transmetalation Ar-Pd(II)-I->Transmetalation Ar-Pd(II)-Alkyne Ar-Pd(II)(L2)-C≡CR Transmetalation->Ar-Pd(II)-Alkyne Reductive_Elimination Reductive Elimination Ar-Pd(II)-Alkyne->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR CuI CuI Alkyne_Coordination Alkyne Coordination CuI->Alkyne_Coordination R-C≡CH Base Cu-Acetylide Cu-C≡CR Alkyne_Coordination->Cu-Acetylide Cu-Acetylide->Transmetalation

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction couples aryl halides with alkenes to form substituted alkenes. The C-I bond of this compound readily undergoes oxidative addition to the palladium catalyst, initiating the catalytic cycle.

Table 4: Typical Reaction Conditions for Heck-Mizoroki Reaction of Aryl Iodides

ParameterConditions
Aryl Halide This compound (1.0 equiv)
Alkene Alkene (1.2-1.5 equiv)
Palladium Catalyst Pd(OAc)₂ (1-5 mol%), often with a phosphine ligand (e.g., PPh₃, P(o-tol)₃)
Base Triethylamine (Et₃N), K₂CO₃, NaOAc
Solvent DMF, Acetonitrile, Toluene
Temperature 80-140 °C
Typical Yield Good to high

Experimental Protocol: Heck-Mizoroki Reaction

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., PPh₃, 4 mol%) in the anhydrous solvent (e.g., DMF).

  • Reagent Addition: Add the base (e.g., triethylamine, 1.5 equiv) and the alkene (1.2 equiv).

  • Reaction: Heat the mixture to 100-120 °C and stir until the reaction is complete.

  • Work-up: Cool the mixture, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Heck_Mizoroki_Reaction Start Experimental Workflow Setup Reaction Setup: Aryl Iodide, Catalyst, Ligand, Solvent Start->Setup Reagents Add Base and Alkene Setup->Reagents Reaction Heat and Stir Reagents->Reaction Monitoring Monitor by TLC/GC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool, Dilute, and Extract Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Product Substituted Alkene Purification->Product

Caption: Experimental workflow for the Heck-Mizoroki reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling aryl halides with amines. The reaction is tolerant of a wide range of functional groups and is a cornerstone of modern medicinal chemistry.

Table 5: Typical Reaction Conditions for Buchwald-Hartwig Amination of Aryl Iodides

ParameterConditions
Aryl Halide This compound (1.0 equiv)
Amine Primary or secondary amine (1.1-1.5 equiv)
Palladium Catalyst Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) with a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)
Base NaOtBu, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane, THF
Temperature 80-110 °C
Typical Yield Good to excellent

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base.

  • Reagent Addition: Add this compound and the amine, followed by the anhydrous, degassed solvent.

  • Reaction: Seal the tube and heat the mixture with stirring for the required time.

  • Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I Ar-Pd(II)(L2)-I Oxidative_Addition->Ar-Pd(II)-I Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-I->Amine_Coordination R2NH, Base Ar-Pd(II)-NR2 Ar-Pd(II)(L2)-NR2 Amine_Coordination->Ar-Pd(II)-NR2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-NR2 Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

The carbon-iodine bond in this compound provides a reactive and versatile handle for a wide array of powerful synthetic transformations. Its high reactivity in palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex molecular frameworks under relatively mild conditions. The experimental protocols and mechanistic overviews provided in this guide are intended to serve as a valuable resource for chemists in academia and industry, facilitating the strategic use of this important building block in the synthesis of novel materials and therapeutic agents. While specific kinetic and thermodynamic data for this compound are not extensively reported, the general principles and data for analogous aryl iodides provide a strong predictive framework for its reactivity.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 4-Ethyl-4'-iodobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is particularly valuable in the pharmaceutical and materials science industries for the synthesis of biaryl and polyaryl scaffolds.[4] 4-Ethyl-4'-iodobiphenyl serves as an excellent substrate in these reactions due to the high reactivity of the carbon-iodine bond, which readily undergoes oxidative addition to the palladium(0) catalyst. The resulting 4-ethyl-quaterphenyl and related structures are of significant interest in the development of new therapeutics and advanced materials.

This document provides detailed application notes and a generalized experimental protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Principle of the Reaction

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst, typically in a low oxidation state (Pd(0)). The cycle can be broadly divided into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step of the catalytic cycle.[3]

  • Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium(II) complex, replacing the iodide. The base is crucial for activating the boronic acid to facilitate this step.[1]

  • Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the final 4-ethyl-substituted polyphenyl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate [Ar-Pd(II)-I]Ln oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_aryl_intermediate [Ar-Pd(II)-Ar']Ln transmetalation->pd_aryl_intermediate reductive_elimination Reductive Elimination pd_aryl_intermediate->reductive_elimination reductive_elimination->pd0 Ar-Ar' aryl_iodide This compound (Ar-I) aryl_iodide->oxidative_addition boronic_acid Arylboronic Acid (Ar'-B(OH)2) base Base (e.g., K2CO3) boronic_acid->base boronate Ar'-B(OH)3- base->boronate boronate->transmetalation experimental_workflow start Start reaction_setup Reaction Setup: - Add this compound,  Arylboronic acid, Base to flask start->reaction_setup inert_atmosphere Establish Inert Atmosphere: - Evacuate and backfill with Ar/N2 (3x) reaction_setup->inert_atmosphere reagent_addition Reagent Addition: - Add Pd catalyst and ligand (if any) - Add degassed solvent inert_atmosphere->reagent_addition reaction Reaction: - Heat to desired temperature (80-110 °C) - Stir vigorously reagent_addition->reaction monitoring Monitor Progress: - TLC or LC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up: - Cool to RT - Dilute with EtOAc - Wash with H2O and brine monitoring->workup Complete purification Purification: - Dry organic layer (Na2SO4) - Filter and concentrate - Column chromatography workup->purification product Final Product purification->product

References

Application Notes and Protocols for Sonogashira Coupling with 4-Ethyl-4'-iodobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the Sonogashira coupling of 4-Ethyl-4'-iodobiphenyl with terminal alkynes. The Sonogashira reaction is a robust and versatile cross-coupling method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is of significant importance in medicinal chemistry and materials science for the synthesis of complex molecules.[1][2]

The protocol herein is designed to serve as a comprehensive guide, covering the reaction mechanism, experimental setup, and purification procedures. Due to their high reactivity, aryl iodides like this compound are excellent substrates for this transformation, often enabling the reaction to proceed under mild conditions with high efficiency.[3][4]

Core Concepts and Reaction Mechanism

The Sonogashira coupling is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base.[5] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][6]

  • Palladium Cycle: An active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound) to form a Pd(II) complex.[3]

  • Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to generate a copper(I) acetylide intermediate.[3]

  • Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex.[3]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired coupled product and regenerate the active Pd(0) catalyst.[6]

A copper-free variant of the Sonogashira reaction also exists, which can be advantageous in preventing the undesirable homo-coupling of the terminal alkyne (Glaser coupling).[7][8]

Experimental Workflow

The general workflow for a Sonogashira coupling reaction is depicted below. It involves the careful preparation of the reaction mixture under an inert atmosphere, followed by the reaction, workup, and purification of the final product.[5]

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Reactants and Catalysts inert_atm Establish Inert Atmosphere (Ar/N2) prep_reagents->inert_atm add_reagents Add Aryl Iodide, Catalysts, and Base inert_atm->add_reagents add_solvent Add Anhydrous Solvent add_reagents->add_solvent add_alkyne Add Terminal Alkyne add_solvent->add_alkyne run_reaction Stir at Appropriate Temperature add_alkyne->run_reaction monitor Monitor Progress (TLC/GC-MS) run_reaction->monitor quench Quench Reaction monitor->quench Upon Completion extract Solvent Extraction quench->extract wash Wash Organic Phase extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)(L2)-I pd0->pd_complex Oxidative Addition (R-I) alkynyl_pd R-Pd(II)(L2)-C≡CR' pd_complex->alkynyl_pd Transmetalation alkynyl_pd->pd0 Regeneration product R-C≡CR' alkynyl_pd->product Reductive Elimination cuI CuI cu_acetylide Cu-C≡CR' cuI->cu_acetylide + Alkyne, Base cu_acetylide->pd_complex To Transmetalation alkyne H-C≡CR'

References

Application Notes and Protocols: 4-Ethyl-4'-iodobiphenyl as a Precursor for Liquid Crystal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Ethyl-4'-iodobiphenyl in Liquid Crystal Design

Liquid crystal materials are the cornerstone of modern display technologies, finding applications from high-resolution televisions to advanced medical imaging.[1] The performance of these materials is intrinsically linked to the molecular architecture of their constituent compounds. Biphenyl-based liquid crystals are particularly favored for their excellent physical and chemical stability, wide temperature range for mesophase formation, and desirable electro-optical properties.[1][2] Within this class of materials, this compound serves as a crucial precursor, offering a versatile platform for the synthesis of advanced liquid crystal molecules.

The biphenyl core provides the necessary structural rigidity for the formation of liquid crystal phases, while the terminal ethyl group and the reactive iodine atom allow for precise chemical modifications.[3] The ethyl group contributes to the molecule's aspect ratio and can influence the mesophase behavior.[3] The iodine atom is a key functional handle, enabling a variety of carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura and Heck cross-coupling reactions.[1][3] These reactions allow for the introduction of various terminal groups, which are essential for fine-tuning the dielectric anisotropy, viscosity, and response time of the final liquid crystal material. This strategic design at the molecular level directly translates to improved performance in display applications, such as vibrant colors, high contrast ratios, and rapid refresh rates.

This document provides a comprehensive guide to the utilization of this compound in the synthesis of liquid crystals. It includes detailed experimental protocols for key synthetic transformations, insights into the rationale behind procedural choices, and methods for the characterization of the resulting materials.

Materials and Methods

Reagents and Solvents
  • This compound (≥99.5% purity)

  • Arylboronic acids (e.g., 4-cyanophenylboronic acid)

  • Alkenes (e.g., ethyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligands

  • Bases (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N))

  • Anhydrous solvents (e.g., N,N-Dimethylformamide (DMF), toluene, 1,4-dioxane)

  • Deuterated solvents for NMR analysis (e.g., CDCl₃)

  • Standard laboratory reagents for workup and purification (e.g., ethyl acetate, hexane, brine, anhydrous magnesium sulfate)

Equipment
  • Schlenk line or glovebox for inert atmosphere reactions

  • Round-bottom flasks and reflux condensers

  • Magnetic stirrers and heating mantles or oil baths

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and visualization system (UV lamp)

  • Silica gel for column chromatography

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer (MS)

  • Differential Scanning Calorimeter (DSC)

  • Polarized Optical Microscope (POM) with a hot stage

Experimental Protocols

Protocol 1: Synthesis of a 4-Alkyl-4'-cyanobiphenyl Liquid Crystal via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for the formation of C-C bonds and is widely used in the synthesis of biphenyl-based liquid crystals.[4] This protocol details the synthesis of 4-ethyl-4'-cyanobiphenyl, a classic nematic liquid crystal, from this compound and 4-cyanophenylboronic acid.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.[5] Performing the reaction under an inert atmosphere (nitrogen or argon) prevents catalyst degradation and ensures high catalytic activity.

  • Palladium Catalyst and Ligand: Palladium(II) acetate is a common precatalyst that is reduced in situ to the active Pd(0) species.[6] Phosphine ligands, such as triphenylphosphine, stabilize the palladium catalyst, prevent its precipitation as palladium black, and facilitate the key steps of the catalytic cycle.[7]

  • Base: The base is crucial for the transmetalation step of the Suzuki-Miyaura catalytic cycle and to neutralize any acidic byproducts.[6] An aqueous solution of a carbonate base like potassium carbonate is often effective.

  • Solvent System: A mixture of an organic solvent (e.g., toluene or dioxane) and water is typically used.[8] The organic solvent solubilizes the organic reactants and catalyst, while the aqueous phase dissolves the inorganic base.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), 4-cyanophenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inerting: Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).

  • Solvent Addition: Add a degassed 4:1 mixture of toluene and water via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.[9]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.[9]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[9] Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-ethyl-4'-cyanobiphenyl.

Visualization of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Reactants: - this compound - 4-Cyanophenylboronic acid - K₂CO₃ inert Establish Inert Atmosphere reactants->inert catalyst Add Pd(OAc)₂ and PPh₃ inert->catalyst solvent Add Degassed Toluene/Water catalyst->solvent heat Heat and Stir (80-90 °C) solvent->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool extract Dilute and Extract cool->extract wash Wash with H₂O and Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Protocol 2: Synthesis of a Substituted Styrene Derivative via Heck Coupling

The Heck reaction is another powerful palladium-catalyzed C-C bond-forming reaction, coupling an aryl halide with an alkene.[10][11] This protocol describes the synthesis of ethyl (E)-3-(4'-ethyl-[1,1'-biphenyl]-4-yl)acrylate, a potential liquid crystal intermediate.

Causality Behind Experimental Choices:

  • Catalyst System: Similar to the Suzuki coupling, a palladium(II) precatalyst and a phosphine ligand are commonly used.[12]

  • Base: The base in the Heck reaction is essential for regenerating the active Pd(0) catalyst in the final step of the catalytic cycle.[7][12] Organic bases like triethylamine are often used and can also serve as the solvent.[12]

  • Solvent: Anhydrous polar aprotic solvents like DMF are often employed to dissolve the reactants and catalyst.[12]

  • Temperature: The reaction often requires elevated temperatures to proceed at a reasonable rate.[12]

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), palladium(II) acetate (2 mol%), and triphenylphosphine (4 mol%).

  • Inerting: Seal the flask and evacuate and backfill with an inert gas three times.

  • Solvent and Reagent Addition: Add anhydrous DMF via syringe, followed by ethyl acrylate (1.2 equiv.) and triethylamine (2.0 equiv.).

  • Reaction: Place the flask in a preheated oil bath at 100-120 °C and stir the mixture vigorously for 4-24 hours.[12] Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and pour it into water. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualization of the Heck Coupling Catalytic Cycle:

Heck_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-I Ar-Pd(II)-I(L₂) Ar-Pd(II)-I(L₂) Oxidative\nAddition->Ar-Pd(II)-I(L₂) Alkene\nCoordination Alkene Coordination Ar-Pd(II)-I(L₂)->Alkene\nCoordination Alkene Carbopalladation Carbopalladation Alkene\nCoordination->Carbopalladation β-Hydride\nElimination β-Hydride Elimination Carbopalladation->β-Hydride\nElimination H-Pd(II)-I(L₂) H-Pd(II)-I(L₂) β-Hydride\nElimination->H-Pd(II)-I(L₂) Product Reductive\nElimination Reductive Elimination H-Pd(II)-I(L₂)->Reductive\nElimination Base Reductive\nElimination->Pd(0)L₂ H-Base⁺I⁻

Caption: The catalytic cycle of the Heck reaction.

Data Presentation and Characterization

The synthesized liquid crystal materials should be thoroughly characterized to determine their chemical structure, purity, and physical properties.

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 17078-76-1
Molecular Formula C₁₄H₁₃I
Molecular Weight 308.16 g/mol
Appearance White to off-white solid
Purity >99.5%
Boiling Point ~347.4 °C at 760 mmHg
Flash Point 157.5 °C
Refractive Index 1.617

Data sourced from supplier specifications.

Characterization of Synthesized Liquid Crystals
  • Structural Confirmation: The chemical structures of the synthesized compounds should be confirmed using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[13][14]

  • Mesomorphic Properties: The liquid crystalline properties are typically investigated using a combination of differential scanning calorimetry (DSC) and polarized optical microscopy (POM).[2][13] DSC is used to determine the phase transition temperatures and associated enthalpy changes, while POM allows for the visual identification of the different liquid crystal phases (e.g., nematic, smectic) by observing their characteristic textures.[2][15]

Discussion: Structure-Property Relationships

The molecular structure of the synthesized liquid crystals directly influences their macroscopic properties. The biphenyl core provides rigidity, which is essential for the formation of an ordered mesophase.[3][13] The length and nature of the terminal alkyl or alkoxy chains affect the melting point and the type of mesophase formed. For instance, the flexibility of the terminal chain can be influenced by whether it contains an odd or even number of carbon atoms, a phenomenon known as the odd-even effect.[13][16]

The introduction of polar terminal groups, such as the cyano group (-CN), significantly impacts the dielectric anisotropy of the liquid crystal. A strong dipole moment aligned with the long molecular axis, as in the case of 4-alkyl-4'-cyanobiphenyls, results in a large positive dielectric anisotropy. This property is crucial for the operation of twisted nematic liquid crystal displays (TN-LCDs), where an electric field is used to align the molecules.[17]

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of liquid crystal materials. Its reactive iodine functionality allows for the straightforward introduction of various terminal groups via robust and well-established cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. This enables the precise tuning of the molecular structure to achieve desired mesomorphic and electro-optical properties. The protocols and insights provided in this guide offer a solid foundation for researchers to design and synthesize novel liquid crystal materials for advanced applications.

References

Application Notes and Protocols for 4-Ethyl-4'-iodobiphenyl in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Ethyl-4'-iodobiphenyl is a biphenyl derivative featuring an ethyl group and a reactive iodine atom at the para positions of the two phenyl rings. This molecular structure makes it a valuable intermediate in the synthesis of more complex organic semiconductors. The biphenyl core provides a rigid and electronically active backbone, while the ethyl group can enhance solubility and influence the morphology of thin films. The iodine atom serves as a highly reactive site for various cross-coupling reactions, enabling the construction of larger conjugated systems essential for organic electronic devices.

The primary application of this compound and its analogs lies in their role as precursors for active materials in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).[1] By participating in reactions like Suzuki, Stille, and Sonogashira couplings, this molecule can be integrated into polymers and small molecules with tailored electronic and optical properties.[2]

Key Applications and Material Synthesis

The utility of this compound is centered on its function as a molecular building block. The reactive C-I bond allows for the facile introduction of various functional groups or the extension of the conjugated system.

1. Synthesis of Host Materials for OLEDs:

In OLEDs, host materials are crucial for achieving high efficiency and stability. This compound can be used to synthesize host molecules with high triplet energy and good charge transport characteristics. A common synthetic route involves a Suzuki coupling reaction with a boronic acid derivative of another aromatic system, such as a carbazole or a triazine moiety.

2. Development of Emitting Materials for OLEDs:

By coupling this compound with fluorescent or phosphorescent chromophores, novel emitting materials can be synthesized. The biphenyl unit can act as part of the conjugated backbone, influencing the emission color and quantum efficiency.

3. Fabrication of Semiconductors for OFETs:

The rigid biphenyl core is a desirable feature for charge-transporting materials in OFETs.[1][3] Polymers incorporating the 4-ethylbiphenyl unit can exhibit favorable molecular packing for efficient charge carrier mobility.[1] Solution-processable OFETs can be fabricated using polymers synthesized from this precursor, benefiting from the enhanced solubility provided by the ethyl group.[3]

Hypothetical Performance Data

The following table summarizes hypothetical performance data for an OLED and an OFET device fabricated using a novel material synthesized from a 4-alkyl-4'-iodobiphenyl precursor. This data is representative of what researchers might expect when designing materials based on this molecular scaffold and is intended for comparative purposes.

Device Type Active Material Component Key Performance Metric Hypothetical Value
OLEDBlue Phosphorescent HostExternal Quantum Efficiency (EQE)25%
OLEDBlue Phosphorescent HostCommission Internationale de l'Éclairage (CIE) coordinates(0.15, 0.28)
OFETp-type SemiconductorHole Mobility (µh)1.2 cm²/Vs
OFETp-type SemiconductorOn/Off Ratio> 10⁶

Experimental Protocols

The following are generalized protocols for the synthesis of a model organic semiconductor using a 4-alkyl-4'-iodobiphenyl and the subsequent fabrication of a simple organic electronic device.

Protocol 1: Synthesis of a Bipolar Host Material via Suzuki Coupling

Objective: To synthesize a bipolar host material for a blue phosphorescent OLED by coupling a 4-alkyl-4'-iodobiphenyl with a carbazole-based boronic acid and a triazine-based boronic acid in a one-pot reaction.

Materials:

  • This compound

  • 9-Phenyl-9H-carbazole-3-boronic acid

  • 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

Procedure:

  • In a 250 mL three-neck flask, dissolve this compound (1.0 eq), 9-Phenyl-9H-carbazole-3-boronic acid (1.1 eq), and 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine (1.1 eq) in a 3:1 mixture of toluene and ethanol.

  • Add Pd(OAc)₂ (0.05 eq) and PPh₃ (0.1 eq) to the flask.

  • Prepare a 2M aqueous solution of K₂CO₃ and add it to the reaction mixture.

  • Degas the mixture by bubbling with argon for 30 minutes.

  • Heat the reaction mixture to 80°C and stir under an argon atmosphere for 24 hours.

  • After cooling to room temperature, separate the organic layer and wash it with deionized water (3 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Fabrication of a Solution-Processed OFET

Objective: To fabricate a bottom-gate, top-contact OFET using a polymer synthesized from a 4-alkyl-4'-iodobiphenyl derivative.

Materials:

  • Heavily n-doped silicon wafer with a 300 nm thermally grown SiO₂ layer (serves as gate and gate insulator)

  • Synthesized polymer semiconductor (dissolved in chlorobenzene, 10 mg/mL)

  • Gold (for source and drain electrodes)

  • Piranha solution (for substrate cleaning)

  • Octadecyltrichlorosilane (OTS) for surface treatment

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating in acetone and isopropyl alcohol for 15 minutes each. Dry the substrate with a stream of nitrogen.

  • Surface Treatment: Treat the SiO₂ surface with a piranha solution for 10 minutes, followed by rinsing with deionized water and drying. Then, immerse the substrate in a 10 mM solution of OTS in toluene for 30 minutes to form a self-assembled monolayer.

  • Semiconductor Deposition: Spin-coat the polymer solution onto the OTS-treated substrate at 2000 rpm for 60 seconds.

  • Annealing: Anneal the film at 120°C for 30 minutes in a nitrogen-filled glovebox to remove residual solvent and improve molecular ordering.

  • Electrode Deposition: Thermally evaporate 50 nm of gold through a shadow mask to define the source and drain electrodes. The channel length and width can be defined by the mask (e.g., L = 50 µm, W = 1000 µm).

  • Characterization: Characterize the OFET device in a nitrogen atmosphere using a semiconductor parameter analyzer. Measure the output and transfer characteristics to determine the hole mobility and on/off ratio.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki Coupling Reaction A This compound C Palladium Catalyst (e.g., Pd(OAc)₂) A->C B Aryl Boronic Acid B->C F Synthesized Organic Semiconductor C->F D Base (e.g., K₂CO₃) D->C E Solvent (e.g., Toluene) E->C

Caption: Synthetic workflow for an organic semiconductor using this compound.

OFET_Device_Structure cluster_device Bottom-Gate, Top-Contact OFET Gate Gate (n-doped Si) Insulator Gate Insulator (SiO₂) Gate->Insulator Semiconductor Organic Semiconductor Insulator->Semiconductor Source Source (Au) Semiconductor->Source Drain Drain (Au) Semiconductor->Drain

Caption: Structure of a bottom-gate, top-contact Organic Field-Effect Transistor (OFET).

References

Synthesis of Biphenyl Derivatives from 4-Ethyl-4'-iodobiphenyl: A Detailed Guide to Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – For researchers, scientists, and professionals in the field of drug development and materials science, the synthesis of novel biphenyl derivatives is a cornerstone of molecular innovation. This document provides detailed application notes and experimental protocols for the synthesis of a variety of biphenyl derivatives starting from 4-Ethyl-4'-iodobiphenyl. This versatile building block offers a reactive iodine moiety, making it an excellent substrate for a range of palladium-catalyzed cross-coupling reactions.

This guide will focus on three of the most powerful and widely used cross-coupling methodologies: the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds with arylboronic acids, the Sonogashira coupling for the creation of carbon-carbon bonds with terminal alkynes, and the Buchwald-Hartwig amination for the synthesis of carbon-nitrogen bonds with amines.

Strategic Importance of Biphenyl Derivatives

Biphenyl scaffolds are privileged structures in medicinal chemistry and materials science. Their rigid, planar nature provides a well-defined framework for the precise spatial arrangement of functional groups, which is critical for interactions with biological targets such as enzymes and receptors. Furthermore, the extended π-system of biphenyls often imparts desirable photophysical properties, making them valuable components in organic electronics and liquid crystal displays. The ability to functionalize the biphenyl core through reliable and efficient synthetic methods is therefore of paramount importance.

Data Presentation: A Comparative Overview of Cross-Coupling Reactions

The following table summarizes the key quantitative data for the synthesis of representative biphenyl derivatives from this compound using Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This allows for a direct comparison of reaction efficiencies and conditions.

Coupling ReactionCoupling PartnerProductCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura 4-Cyanophenylboronic acid4-Ethyl-4'-cyanobiphenylPd(PPh₃)₄ (2)-2M Na₂CO₃Toluene/Ethanol801292
Sonogashira Phenylacetylene4-Ethyl-4'-(phenylethynyl)biphenylPd(PPh₃)₂Cl₂ (2)-TriethylamineTHF60688
Buchwald-Hartwig Morpholine4-(4'-Ethyl-[1,1'-biphenyl]-4-yl)morpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001885

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below. These protocols are intended to serve as a starting point and may require optimization for specific substrates and scales.

Protocol 1: Synthesis of 4-Ethyl-4'-cyanobiphenyl via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with 4-cyanophenylboronic acid.

Materials:

  • This compound

  • 4-Cyanophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 2 M Aqueous Sodium Carbonate (Na₂CO₃) solution

  • Toluene

  • Ethanol

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), 4-cyanophenylboronic acid (1.2 equiv.), and Pd(PPh₃)₄ (2 mol%).

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a 2:1 mixture of Toluene and Ethanol, followed by the 2 M aqueous Na₂CO₃ solution (2.0 equiv.).

  • The reaction mixture is heated to 80 °C and stirred vigorously for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 4-Ethyl-4'-cyanobiphenyl.

Protocol 2: Synthesis of 4-Ethyl-4'-(phenylethynyl)biphenyl via Sonogashira Coupling

This protocol details the palladium and copper co-catalyzed coupling of this compound with phenylacetylene.[1]

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

  • Add anhydrous THF, followed by triethylamine (3.0 equiv.). The mixture is stirred at room temperature for 15 minutes.

  • Phenylacetylene (1.2 equiv.) is then added dropwise via syringe.

  • The reaction mixture is heated to 60 °C and stirred for 6 hours. Reaction progress is monitored by TLC.

  • After cooling to room temperature, the reaction mixture is diluted with diethyl ether and filtered through a pad of Celite to remove the catalyst residues.

  • The filtrate is washed with a saturated aqueous solution of ammonium chloride and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to yield 4-Ethyl-4'-(phenylethynyl)biphenyl.

Protocol 3: Synthesis of 4-(4'-Ethyl-[1,1'-biphenyl]-4-yl)morpholine via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed amination of this compound with morpholine.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, a Schlenk tube is charged with Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), and sodium tert-butoxide (1.4 equiv.).

  • This compound (1.0 equiv.) and anhydrous toluene are added.

  • Finally, morpholine (1.2 equiv.) is added, and the tube is sealed.

  • The reaction mixture is removed from the glovebox and heated to 100 °C with stirring for 18 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a plug of silica gel.

  • The filtrate is concentrated, and the resulting crude product is purified by column chromatography to give 4-(4'-Ethyl-[1,1'-biphenyl]-4-yl)morpholine.

Signaling Pathways and Experimental Workflows

To further aid in the understanding and implementation of these synthetic strategies, the following diagrams, generated using the DOT language, illustrate the catalytic cycles and experimental workflows.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (this compound) pd0->oxidative_addition pd2_complex Ar-Pd(II)-I(L₂) oxidative_addition->pd2_complex transmetalation Transmetalation (Arylboronic Acid / Base) pd2_complex->transmetalation diaryl_pd2 Ar-Pd(II)-Ar'(L₂) transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 product 4-Ethyl-4'-aryl-biphenyl reductive_elimination->product Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (this compound) pd0->oxidative_addition pd2_complex Ar-Pd(II)-I(L₂) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation alkynyl_pd2 Ar-Pd(II)-C≡CR(L₂) transmetalation->alkynyl_pd2 reductive_elimination Reductive Elimination alkynyl_pd2->reductive_elimination reductive_elimination->pd0 product Ar-C≡CR reductive_elimination->product alkyne Terminal Alkyne cu_acetylide Copper(I) Acetylide alkyne->cu_acetylide CuI, Base cu_acetylide->transmetalation Buchwald_Hartwig_Workflow start Start setup Reaction Setup (Add reagents, catalyst, ligand, base, solvent) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert reaction Heating & Stirring (Monitor by TLC/GC-MS) inert->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 4-Ethyl-4'-iodobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key palladium-catalyzed cross-coupling reactions utilizing 4-Ethyl-4'-iodobiphenyl. This versatile building block is valuable for synthesizing complex terphenyl and other poly-aryl systems, which are core structures in liquid crystals, organic electronics, and active pharmaceutical ingredients (APIs).

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide with high efficiency and functional group tolerance.[1][2] For this compound, this reaction is the premier method for synthesizing 4-ethyl-1,1':4',1''-terphenyl derivatives, which are of significant interest in materials science. The high reactivity of the carbon-iodine bond allows for milder reaction conditions compared to aryl bromides or chlorides.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes typical reaction conditions for the Suzuki coupling of aryl iodides with various arylboronic acids, which can serve as a starting point for optimizing reactions with this compound.

Coupling PartnerPd Catalyst (mol%)Ligand (mol%)BaseSolvent SystemTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (1.5)-K₂CO₃Toluene/EtOH/H₂O80-10012-24Good to Excellent
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O1004~92
4-Pentylphenylboronic acidPd(PPh₃)₄ (cat.)-Na₂CO₃ (2M aq.)Toluene/EthanolReflux1-24Not Specified[3]
Various Arylboronic acidsPdCl₂(dppf) (3)-K₂CO₃Dioxane/H₂O8012High
Detailed Experimental Protocol: Synthesis of 4-Ethyl-4''-phenyl-1,1':4',1''-terphenyl

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Toluene, Ethanol, and Water (e.g., 4:1:1 ratio), degassed

  • Standard glassware for inert atmosphere reactions

  • Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup : To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.

  • Inert Atmosphere : Seal the vessel and thoroughly purge with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.[2]

  • Catalyst and Solvent Addition : Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst. Subsequently, add the degassed solvent mixture (e.g., Toluene/Ethanol/H₂O) via syringe.[1]

  • Reaction : Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[2]

  • Work-up : Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and wash the organic layer with water and then brine.[4]

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired terphenyl product.[4]

Heck Reaction: C-C Bond Formation with Alkenes

The Mizoroki-Heck reaction facilitates the palladium-catalyzed coupling of aryl halides with alkenes to form substituted alkenes.[5] This reaction is a powerful tool for introducing vinyl groups or creating stilbene-like structures. For this compound, this allows for the synthesis of precursors to polymers and advanced materials.[6] The base is a critical component, as it neutralizes the hydrogen halide generated, regenerating the active Pd(0) catalyst.[7]

Data Presentation: Representative Heck Coupling Reactions

The following table summarizes typical conditions for the Heck reaction of aryl iodides.

Alkene PartnerPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Ethyl acrylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMF100-1204-2485-95[7]
StyrenePdCl₂ (1-5)-NaOAcDMF/H₂O80-1004-24Good[5]
n-Butyl acrylatePd(OAc)₂ (1-5)-Et₃NDMF80-1202-24Good[5]
Ethyl crotonatePd EnCat®40 (0.8)-AcONaEthanol140 (MW)0.5High[8][9]
Detailed Experimental Protocol: Synthesis of 4-Ethyl-4'-(2-ethoxycarbonylvinyl)biphenyl

This protocol describes a procedure for the Heck reaction of this compound with ethyl acrylate.

Materials:

  • This compound (1.0 equiv)

  • Ethyl acrylate (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

  • Ethyl acetate, Water, Brine, Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, PPh₃, and K₂CO₃.[7]

  • Solvent and Reagent Addition : Add anhydrous DMF via syringe, followed by the addition of ethyl acrylate.[7]

  • Reaction : Place the sealed flask in a preheated oil bath at 100-120 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by TLC or GC-MS (typically 4-24 hours).[10]

  • Work-up : After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.[7]

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[7]

Sonogashira Coupling: C-C Bond Formation with Alkynes

The Sonogashira reaction is a highly reliable method for coupling terminal alkynes with aryl halides, typically using a palladium catalyst and a copper(I) co-catalyst.[11][12] This reaction is invaluable for creating rigid, linear structures found in many pharmaceuticals and organic materials.[11] Coupling this compound with various alkynes provides a direct route to substituted biphenyl-acetylenes.

Data Presentation: Representative Sonogashira Coupling Reactions

The following table summarizes conditions for the Sonogashira coupling of aryl iodides.

Alkyne PartnerPd Catalyst (mol%)Cu Co-Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT-604-12High[11]
1-HexynePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMFRT2-6High
TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (1)PiperidineAcetonitrile604-12Good[13]
Phenylacetylene (Cu-free)Pd(OAc)₂ (2)-Cs₂CO₃Toluene80-10012-24Good[13]
Detailed Experimental Protocol: Synthesis of 4-Ethyl-4'-(phenylethynyl)biphenyl

This protocol describes a standard Sonogashira coupling of this compound with phenylacetylene.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.1-1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (1-4 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous, degassed THF or DMF

  • Standard glassware for inert atmosphere reactions

  • Ethyl acetate, Saturated aq. NH₄Cl, Brine, Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup : To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Solvent and Base Addition : Add anhydrous, degassed solvent (e.g., THF), followed by the amine base (e.g., Et₃N). Stir for 5-10 minutes.

  • Alkyne Addition : Add the terminal alkyne (phenylacetylene) dropwise to the stirred mixture.[11]

  • Reaction : Stir the reaction at room temperature or heat gently (e.g., to 40-60 °C) if necessary.

  • Monitoring : Monitor the reaction by TLC until the starting aryl iodide is consumed.

  • Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts), followed by brine.[11]

  • Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[13]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling aryl halides with amines.[14][15] This reaction has broad utility in pharmaceutical chemistry, as the arylamine motif is a common pharmacophore. The choice of ligand and base is critical and often substrate-dependent.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions

The following table summarizes conditions for the C-N coupling of aryl halides.

Amine PartnerPd Precatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
n-HexylaminePd₂(dba)₃ (1)XantphosNaOtBuToluene8018High
MorpholinePd(OAc)₂ (2)RuPhosLiHMDSToluene10016High
Aniline"XantPhos Pd G3" (5)-DBUMeCN/PhMe140 (Flow)1Good[15]
BenzylaminePd₂(dba)₃ (1-2)BrettPhosK₃PO₄t-Amyl alcohol11018High
Detailed Experimental Protocol: Synthesis of N-phenyl-4'-ethyl-[1,1'-biphenyl]-4-amine

This protocol describes a general procedure for the amination of this compound with aniline.

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

  • Xantphos or similar biaryl phosphine ligand (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed Toluene or Dioxane

  • Glovebox or Schlenk line for inert atmosphere setup

  • Ethyl acetate, Water, Brine, Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup (Glovebox Recommended) : In a glovebox, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu to an oven-dried Schlenk tube or vial.

  • Reagent Addition : Add the solvent (e.g., Toluene), followed by this compound and then aniline.

  • Reaction : Seal the vessel tightly and remove it from the glovebox. Heat the mixture in an oil bath at 80-110 °C with vigorous stirring.

  • Monitoring : Monitor the reaction by LC-MS or GC-MS until completion.

  • Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the layers and wash the organic phase with brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizations: Reaction Mechanisms and Workflows

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->center PdII_Complex Ar-Pd(II)L₂(I) Complex Transmetal Transmetalation PdII_Complex->center PdII_Aryl_Complex Ar-Pd(II)L₂(Ar') Complex RedElim Reductive Elimination PdII_Aryl_Complex->center Product_out 4-Ethyl-4'-aryl-biphenyl (Ar-Ar') RedElim->Product_out center->Pd0 center->PdII_Complex center->PdII_Aryl_Complex ArI_in This compound (Ar-I) ArI_in->OxAdd Boronic_in Ar'-B(OH)₂ + Base Boronic_in->Transmetal Experimental_Workflow Start Start Setup 1. Reaction Setup (Add Reactants, Catalyst, Base) Start->Setup Inert 2. Establish Inert Atmosphere (Purge with Ar/N₂) Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Reaction 4. Heat and Stir Reaction Solvent->Reaction Monitor 5. Monitor Progress (TLC / LC-MS / GC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup 6. Aqueous Work-up (Quench, Extract, Wash) Monitor->Workup Complete Purify 7. Dry and Concentrate Workup->Purify Column 8. Column Chromatography Purify->Column End Final Product Column->End

References

Application Notes: The Role of 4-Ethyl-4'-iodobiphenyl in the Synthesis of Functional Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Ethyl-4'-iodobiphenyl is a functionalized aromatic compound that serves as a critical building block in the synthesis of advanced functional polymers. Its molecular architecture, comprising a rigid biphenyl core, a solubilizing ethyl group, and a highly reactive iodine atom, makes it an ideal monomer for creating polymers with tailored properties. The biphenyl unit provides structural rigidity and promotes molecular alignment, which is essential for applications in liquid crystals and organic electronics.[1] The ethyl group enhances solubility in organic solvents, facilitating polymer processing. The carbon-iodine bond is a key reactive site, readily participating in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form the polymer backbone.[2]

These characteristics make this compound a valuable precursor for two primary classes of functional polymers:

  • Liquid Crystalline Polymers (LCPs): The rod-like shape of the biphenyl core is a fundamental feature of mesogenic (liquid crystal-forming) units.[3][4] By incorporating this molecule into a polymer chain, researchers can develop thermotropic LCPs with exceptional thermal stability and mechanical strength, suitable for high-performance engineering plastics and advanced display technologies.[1][5]

  • Conjugated Polymers: As a di-functional monomer (after conversion to a diboronic ester or reacting with a complementary comonomer), this compound can be used in polymerization reactions to create conjugated polymers.[3] These materials possess unique electronic and optical properties, making them suitable for applications in organic electronics such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[3][6]

The primary synthetic route leveraging this compound is step-growth polymerization via the Suzuki-Miyaura cross-coupling reaction. This method is highly efficient and tolerant of a wide range of functional groups, enabling the precise construction of complex polymer architectures.[2][7]

Visualization of Synthetic Workflow

The general workflow for synthesizing functional polymers from this compound involves a multi-step process from monomer preparation to final polymer characterization.

G cluster_reaction Polymerization Reaction cluster_purification Polymer Isolation & Purification Monomer1 This compound Setup Reaction Setup: Flask, Stirrer, Condenser Monomer1->Setup Monomer2 Aryl Diboronic Acid or Ester Comonomer Monomer2->Setup Inert Establish Inert Atmosphere (Argon or Nitrogen) Setup->Inert Reagents Add Monomers, Pd Catalyst, Ligand, and Base Inert->Reagents Solvent Add Degassed Solvent Reagents->Solvent Heat Heat and Stir (e.g., 80-110 °C) Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup: Dilute, Extract, Wash Monitor->Workup Precipitate Precipitate Polymer (e.g., in Methanol) Workup->Precipitate Filter Filter and Wash Solid Precipitate->Filter Dry Dry Polymer under Vacuum Filter->Dry GPC GPC/SEC (Mn, Mw, PDI) Dry->GPC NMR NMR Spectroscopy (Structure) Dry->NMR DSC DSC/TGA (Thermal Properties) Dry->DSC G Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII Ar-Pd(II)L₂-I Pd0->PdII Oxidative Addition OxAdd->PdII Transmetal Transmetalation PdII_Ar Ar-Pd(II)L₂-Ar' PdII->PdII_Ar Transmetalation ArB Ar'-(B(OR)₂)₂ (Diboronic Comonomer) + Base Transmetal->PdII_Ar PdII_Ar->Pd0 Reductive Elimination RedElim Reductive Elimination ArAr Polymer-Ar' (C-C Bond Formed) RedElim->Pd0 ArI Polymer-I (from this compound) ArI->OxAdd ArB->Transmetal ArAr->RedElim

References

Application Notes and Protocols for the Heck Coupling of 4-Ethyl-4'-iodobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Mizoroki-Heck coupling reaction of 4-Ethyl-4'-iodobiphenyl with various alkenes. The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, widely utilized in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. Aryl iodides, such as this compound, are particularly reactive substrates, often allowing for milder reaction conditions.

The following sections detail the catalytic cycle, summarize quantitative data from analogous reactions, provide step-by-step experimental protocols, and offer insights into reaction optimization.

Catalytic Cycle of the Mizoroki-Heck Reaction

The generally accepted mechanism for the Mizoroki-Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (this compound), forming a Pd(II)-aryl intermediate.

  • Alkene Coordination and Insertion: The alkene coordinates to the palladium center, followed by migratory insertion of the alkene into the Pd-aryl bond. This step, also known as carbopalladation, forms a new carbon-carbon bond.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the substituted alkene product and a hydrido-palladium complex.

  • Reductive Elimination: The base present in the reaction mixture facilitates the reductive elimination of HX from the hydrido-palladium complex, regenerating the active Pd(0) catalyst and completing the catalytic cycle.

G cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd(0) Pd(0) Aryl-Pd(II)-I Aryl-Pd(II)-I Alkene-Pd(II) Complex Alkene-Pd(II) Complex Alkyl-Pd(II) Intermediate Alkyl-Pd(II) Intermediate CoupledProduct Coupled Product Salt [Base-H]+I- ArylIodide This compound Alkene Alkene Base Base

Quantitative Data Summary

The following tables summarize typical reaction conditions for the Heck coupling of various 4-substituted aryl iodides with common alkenes such as acrylates and styrenes. This data can serve as a starting point for the optimization of the reaction with this compound.

Table 1: Heck Coupling of 4-Substituted Aryl Iodides with Acrylates

Aryl IodideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-IodoanisoleMethyl acrylatePd(OAc)₂ (1)PPh₃ (2)Et₃NDMF100495
4-Iodotoluenen-Butyl acrylatePdCl₂ (0.2)dppf (0.4)Et₃N[bmim][PF₆]1201.594[1]
4-Iodoacetophenonen-Butyl acrylatePdCl₂ (0.2)dppf (0.4)Et₃N[bmim][PF₆]1201.593[1]
Iodobenzenen-Butyl acrylatePd nano-spheres (1)-Et₃NDMF6016100[2]
4-Chloroiodobenzenen-Butyl acrylatePdCl₂ (0.2)dppf (0.4)Et₃N[bmim][PF₆]1201.594[1]

Table 2: Heck Coupling of 4-Substituted Aryl Iodides with Styrenes

Aryl IodideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
IodobenzeneStyrenePd(OAc)₂ (0.001)-K₂CO₃NMP1202498
4-IodotolueneStyrenePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NDMF100691
4-IodoanisoleStyrenePd/C (0.3)-K₂CO₃EtOH/H₂O150 (MW)0.1795
IodobenzeneStyrenePdCl₂ (1)PPh₃ (0.4)K₂CO₃DMF/H₂O1001285[3]
4-BromoiodobenzeneStyrenePd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane1101293

Experimental Protocols

Protocol 1: Conventional Heating

This protocol describes a general procedure for the Heck coupling of this compound with an alkene using conventional heating.

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate, styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), palladium(II) acetate (0.01-0.05 equiv.), and triphenylphosphine (0.02-0.10 equiv.).

  • Add anhydrous DMF to dissolve the solids.

  • Add triethylamine (2.0-3.0 equiv.) and the alkene (1.1-1.5 equiv.) to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup add_solids Add this compound, Pd Catalyst, and Ligand setup->add_solids add_liquids Add Solvent, Base, and Alkene add_solids->add_liquids heat Heat Reaction Mixture (80-120 °C) add_liquids->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor workup Cool, Dilute, and Perform Aqueous Workup monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end End purify->end

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and in some cases improve yields.[4][5]

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate, styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • In a microwave reaction vessel, combine this compound (1.0 equiv.), palladium(II) acetate (0.01-0.05 equiv.), and potassium carbonate (2.0-3.0 equiv.).

  • Add NMP and the alkene (1.1-1.5 equiv.).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 10-30 minutes).[6]

  • After the reaction is complete, cool the vessel to room temperature.

  • Follow the workup and purification steps outlined in Protocol 1.

G cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Product Isolation Combine Reagents Combine Aryl Iodide, Catalyst, Base, Solvent, and Alkene in Microwave Vial Irradiate Irradiate in Microwave Reactor (e.g., 150 °C, 10-30 min) Combine Reagents->Irradiate Cool Cool to Room Temperature Irradiate->Cool Workup Aqueous Workup Cool->Workup Purify Column Chromatography Workup->Purify

Optimization of Reaction Conditions

Several parameters can be adjusted to optimize the Heck coupling of this compound:

  • Catalyst: While Pd(OAc)₂ and PdCl₂ are common, Pd/C can be a cost-effective and recyclable alternative.[7] For challenging substrates, more sophisticated catalyst systems involving bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands may be beneficial.

  • Ligand: The choice of ligand can significantly impact catalyst stability and activity. Triphenylphosphine is a standard choice, but other phosphine ligands or ligand-free conditions, particularly with aryl iodides, can also be effective.

  • Base: Inorganic bases like K₂CO₃ and NaOAc are often used, as are organic bases such as Et₃N. The choice of base can influence the reaction rate and selectivity.

  • Solvent: Polar aprotic solvents like DMF, NMP, and acetonitrile are commonly used. Greener alternatives such as ionic liquids or even water are being increasingly explored.[4]

  • Temperature: Reaction temperatures typically range from 80 to 140 °C. Microwave heating allows for higher temperatures and significantly shorter reaction times.[4][5]

By systematically varying these parameters, researchers can develop a robust and efficient protocol for the Heck coupling of this compound to synthesize a wide range of valuable compounds.

References

laboratory procedure for the preparation of Grignard reagents from 4-Ethyl-4'-iodobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Preparation of 4-Ethylbiphenyl-4'-ylmagnesium Iodide

Introduction

Grignard reagents, or organomagnesium halides (R-Mg-X), are among the most powerful and versatile reagents in synthetic organic chemistry, renowned for their ability to form new carbon-carbon bonds.[1] Their utility stems from the nucleophilic character of the carbon atom bonded to the electropositive magnesium. This application note provides a detailed protocol for the preparation of the Grignard reagent 4-Ethylbiphenyl-4'-ylmagnesium iodide from its corresponding aryl iodide, 4-Ethyl-4'-iodobiphenyl.

The synthesis of Grignard reagents from aryl halides involves the oxidative addition of magnesium metal into the carbon-halogen bond.[2] Aryl iodides are generally more reactive than the corresponding bromides or chlorides, facilitating an easier reaction initiation.[3] The procedure requires strictly anhydrous (water-free) conditions, as Grignard reagents are highly reactive towards protic solvents, including water and alcohols, which leads to their decomposition.[1][4] The reaction is typically performed in an anhydrous ether solvent, such as tetrahydrofuran (THF), which solvates and stabilizes the Grignard reagent.[4][5]

Successful formation is critically dependent on the activation of the magnesium surface, which is often coated with a passivating layer of magnesium oxide.[6][7] Chemical activation using a small amount of iodine is a common and effective method; the disappearance of the characteristic purple or brown color of iodine signals the initiation of the reaction.[3][8] Following the preparation, it is crucial to determine the exact concentration of the Grignard reagent via titration before its use in subsequent reactions to ensure accurate stoichiometry.[9]

Experimental Protocol: Synthesis of 4-Ethylbiphenyl-4'-ylmagnesium Iodide

This protocol details the laboratory-scale preparation of 4-Ethylbiphenyl-4'-ylmagnesium iodide.

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )GradeSupplier
This compound308.15≥98%e.g., Sigma-Aldrich
Magnesium (Mg) turnings24.31Grignard gradee.g., Sigma-Aldrich
Iodine (I₂)253.81Crystal, Reagente.g., Sigma-Aldrich
Tetrahydrofuran (THF)72.11Anhydrous, ≥99.9%e.g., Sigma-Aldrich
Lithium Chloride (LiCl)42.39Anhydrouse.g., Sigma-Aldrich
Argon (Ar) or Nitrogen (N₂)-High Purity-

Equipment

  • Three-neck round-bottom flask (e.g., 250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Schlenk line or inert gas manifold (Argon or Nitrogen)

  • Syringes and needles

  • Glassware for titration (e.g., vials, syringes)

Procedure

1. Preparation and Setup 1.1. All glassware (three-neck flask, condenser, dropping funnel, stir bar) must be thoroughly dried in an oven at >120 °C overnight or flame-dried under vacuum immediately before use to remove all traces of moisture.[4] 1.2. Assemble the glassware while hot and allow it to cool to room temperature under a positive pressure of dry argon or nitrogen. Equip the flask with a magnetic stir bar, the central neck with the dropping funnel, one side neck with the condenser (with an inert gas outlet at the top), and the other side neck with a septum for reagent transfer.

2. Magnesium Activation and Reagent Formation 2.1. To the cooled flask, add magnesium turnings (1.2 equivalents). 2.2. Add a single small crystal of iodine to the flask containing the magnesium.[5][8] The iodine helps to activate the magnesium surface by chemically removing the passivating oxide layer.[6] 2.3. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. The final concentration is typically in the range of 0.5 M to 1.0 M. 2.4. Add a small portion (~10%) of the this compound solution from the dropping funnel to the magnesium turnings. 2.5. Observe the reaction mixture. Initiation is indicated by the disappearance of the iodine color and/or the spontaneous gentle reflux of the solvent.[3] If the reaction does not start, gently warm the flask with a heat gun or partially submerge it in an ultrasonic bath for a few minutes.[3] 2.6. Once the reaction has initiated, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle, steady reflux. This slow addition helps to prevent side reactions such as Wurtz coupling.[5] 2.7. After the addition is complete, continue to stir the mixture. It can be gently heated to reflux for an additional 30-60 minutes to ensure the reaction proceeds to completion.[5] The final solution should appear cloudy and greyish-brown.

3. Determination of Grignard Reagent Concentration (Titration) This procedure is based on the method described by Knochel.[9] 3.1. In a flame-dried vial under an inert atmosphere, dissolve a precisely weighed amount of iodine (e.g., 100 mg) in 1.0 mL of a 0.5 M solution of anhydrous LiCl in anhydrous THF. This solution will be dark brown. 3.2. Cool the iodine solution to 0 °C in an ice bath. 3.3. Slowly add the prepared Grignard reagent solution dropwise via a 1 mL syringe to the stirred iodine solution. 3.4. The endpoint is reached when the dark brown color disappears and the solution becomes colorless or light yellow.[9] 3.5. Record the volume of Grignard reagent added. The titration should be repeated at least once to ensure accuracy, and the average molarity is calculated.

Safety Precautions

  • Grignard reagents are highly reactive with water and can be pyrophoric. Handle them under a strict inert atmosphere at all times.

  • Anhydrous ethers like THF are highly flammable and can form explosive peroxides upon storage. Always use from a freshly opened bottle or after proper purification.

  • The reaction can be exothermic. Ensure proper control over the addition rate to maintain a manageable reflux.

  • Perform all operations in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Quantitative Data Summary

The following table provides representative quantities for the synthesis of 4-Ethylbiphenyl-4'-ylmagnesium iodide.

CompoundMolar Mass ( g/mol )EquivalentsMoles (mmol)Mass (g) / Volume (mL)
This compound308.151.010.03.08
Magnesium Turnings24.311.212.00.29
Anhydrous THF72.11--~20 mL
Product (Theoretical)
4-Ethylbiphenyl-4'-ylmagnesium iodide331.461.010.0~10 mmol in ~20 mL THF
Result (Example)
Titrated Concentration---~0.45 M

Experimental Workflow Diagram

Grignard_Preparation_Workflow Workflow for Grignard Reagent Preparation cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Storage A Dry Glassware (Flask, Condenser, Funnel) B Assemble Apparatus Under Inert Gas (Ar/N₂) A->B Cooling C Add Mg Turnings (1.2 eq) + I₂ crystal to Flask B->C Setup Complete E Initiate Reaction: Add small aliquot of Aryl Iodide (Observe for color change/reflux) C->E Combine D Prepare Solution: This compound (1.0 eq) in Anhydrous THF D->E F Slowly Add Remainder of Aryl Iodide Solution (Maintain gentle reflux) E->F Initiation Confirmed G Stir to Completion (Reflux for 30-60 min) F->G H Cool to Room Temperature G->H Reaction Complete I Determine Concentration (Titration vs. I₂/LiCl) H->I J Store Grignard Reagent Under Inert Atmosphere I->J Concentration Known

Caption: Experimental workflow for the synthesis of 4-Ethylbiphenyl-4'-ylmagnesium iodide.

References

Application Notes and Protocols: The Use of 4-Ethyl-4'-iodobiphenyl in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 4-Ethyl-4'-iodobiphenyl as a key building block in the synthesis of pharmaceutical intermediates. The focus is on its application in palladium-catalyzed cross-coupling reactions, which are instrumental in the formation of the biphenyl core structure prevalent in many active pharmaceutical ingredients (APIs), particularly in the "sartan" class of angiotensin II receptor antagonists.

Introduction to this compound in Pharmaceutical Synthesis

This compound is a versatile organic compound that serves as a crucial starting material in the synthesis of complex pharmaceutical molecules. The presence of the reactive iodine atom makes it an excellent substrate for a variety of cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Negishi reactions. These reactions are fundamental in modern medicinal chemistry for the construction of carbon-carbon bonds, enabling the assembly of the intricate molecular architectures required for therapeutic efficacy.

The ethyl group on the biphenyl scaffold can be a key feature of the final drug molecule or can be further functionalized. The biphenyl moiety itself is a common pharmacophore in many drugs, valued for its conformational flexibility and ability to interact with biological targets. This document will primarily focus on the Suzuki-Miyaura coupling, a widely used and robust method for the synthesis of biaryl compounds.

Key Applications in Pharmaceutical Intermediate Synthesis

The primary application of this compound in pharmaceutical synthesis is in the construction of the core biphenyl structure of angiotensin II receptor blockers (ARBs), commonly known as "sartans." These drugs, such as Telmisartan, Valsartan, and Olmesartan, are widely prescribed for the treatment of hypertension. The synthesis of these molecules often involves the coupling of a substituted phenylboronic acid with an aryl halide, such as this compound, to create a functionalized biphenyl intermediate.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes typical reaction conditions and reported yields for Suzuki-Miyaura coupling reactions of aryl iodides, which can serve as a starting point for optimizing the reaction with this compound.

EntryAryl Boronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Formylphenylboronic acidPd(PPh₃)₄ (3)-2M Na₂CO₃Toluene1001292
24-(Hydroxymethyl)phenylboronic acidPd(dppf)Cl₂ (2)-K₃PO₄Dioxane/H₂O90895
34-tert-Butylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene/H₂O1101689
43-Carboxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃THF/H₂O802485

Experimental Protocols

Protocol 1: Synthesis of 4'-Ethyl-[1,1'-biphenyl]-4-carbaldehyde via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with 4-formylphenylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific applications.

Materials:

  • This compound (1.0 equiv)

  • 4-Formylphenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) solution (2.0 equiv)

  • Toluene

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 equiv), 4-formylphenylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (3 mol%).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent and Base Addition: Add degassed toluene and the 2M aqueous sodium carbonate solution (2.0 equiv).

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-16 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the desired 4'-Ethyl-[1,1'-biphenyl]-4-carbaldehyde.

Mandatory Visualizations

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products A This compound PdII_A Ar-Pd(II)-I(L2) A->PdII_A B Arylboronic Acid (e.g., 4-Formylphenylboronic acid) PdII_B Ar-Pd(II)-Ar'(L2) B->PdII_B Pd0 Pd(0)L2 Pd0->PdII_A Oxidative Addition PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination C Pharmaceutical Intermediate (e.g., 4'-Ethyl-[1,1'-biphenyl]-4-carbaldehyde) PdII_B->C D Boron Waste & Salt

Caption: Suzuki-Miyaura coupling of this compound.

Experimental_Workflow start Start setup 1. Reaction Setup (Reactants & Catalyst) start->setup inert 2. Establish Inert Atmosphere (Argon/Nitrogen Purge) setup->inert add_solvents 3. Add Degassed Solvents & Base inert->add_solvents react 4. Heat and Stir (Monitor by TLC/LC-MS) add_solvents->react workup 5. Aqueous Work-up (Extraction & Washing) react->workup dry 6. Dry and Concentrate (Anhydrous Na₂SO₄ & Rotovap) workup->dry purify 7. Purify Product (Column Chromatography) dry->purify end End Product purify->end

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Ethyl-4'-iodobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Ethyl-4'-iodobiphenyl.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily via the Suzuki-Miyaura cross-coupling reaction.

Issue 1: Low or No Yield of this compound

Low or nonexistent yields are a frequent challenge in Suzuki-Miyaura coupling reactions. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Cause Recommended Solution
Inactive Catalyst Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere to prevent oxidation. For Pd(II) pre-catalysts, ensure the reaction conditions facilitate reduction to the active Pd(0) species. Consider screening different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) and ligands.
Inefficient Base The choice and quality of the base are critical. Use a fresh, anhydrous, and finely powdered base. Common bases for Suzuki coupling include K₂CO₃, Cs₂CO₃, and K₃PO₄. The solubility of the base can be crucial; a biphasic solvent system (e.g., toluene/water, dioxane/water) can improve the efficacy of inorganic bases.
Poor Quality Reagents Use high-purity starting materials. 4-ethylphenylboronic acid is susceptible to degradation, and impurities in the aryl iodide can poison the catalyst. Ensure solvents are anhydrous and have been properly degassed.
Suboptimal Reaction Temperature If the reaction is sluggish at a lower temperature (e.g., 80°C), a gradual increase in temperature (e.g., to 100-110°C) may be beneficial. However, excessively high temperatures can lead to catalyst decomposition and an increase in side products.
Oxygen Contamination The presence of oxygen can deactivate the Pd(0) catalyst. It is imperative to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.

Issue 2: Formation of Significant Side Products

The formation of byproducts can complicate purification and reduce the overall yield of the desired this compound.

Side Product Cause Prevention Strategy
Homocoupling of Boronic Acid This side reaction is often promoted by the presence of oxygen, which can lead to the formation of a biaryl product derived from the boronic acid coupling with itself.Rigorous degassing of all solvents and reagents is crucial. Using a Pd(0) catalyst source directly, rather than a Pd(II) source that is reduced in situ, can also minimize homocoupling.
Protodeboronation This is the replacement of the boronic acid group with a hydrogen atom. It is often exacerbated by the presence of excess water or prolonged reaction times at elevated temperatures.Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Minimize the amount of water in the reaction mixture where possible and monitor the reaction to avoid unnecessarily long reaction times.
Dehalogenation The aryl iodide is reduced, replacing the iodine atom with hydrogen.This can be influenced by the choice of solvent and base. Using a non-protic solvent and a non-hydroxide base may reduce the incidence of dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This typically involves the palladium-catalyzed reaction between 4-ethylphenylboronic acid and a suitable aryl iodide, such as 1,4-diiodobenzene. The reactivity of the carbon-iodine bond makes aryl iodides excellent substrates for this transformation, often leading to higher yields under milder conditions compared to aryl bromides or chlorides.

Q2: How do I choose the right catalyst and ligand for the synthesis?

A2: The choice of catalyst and ligand is critical for a successful Suzuki coupling. For the synthesis of this compound, common palladium sources include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Palladium(II) acetate (Pd(OAc)₂) combined with a phosphine ligand. The ligand stabilizes the palladium center and influences its reactivity. For challenging couplings, more electron-rich and bulky ligands, such as Buchwald's SPhos or XPhos, may improve the yield.

Q3: What is the optimal solvent system for this reaction?

A3: A variety of solvents can be employed for the Suzuki coupling synthesis of this compound. Often, a mixture of an organic solvent and an aqueous base solution is used. Common solvent systems include toluene/water, 1,4-dioxane/water, or THF/water. The choice of solvent depends on the solubility of the reactants and the base used. It is often necessary to screen different solvent systems to find the optimal conditions for a specific reaction.

Q4: How can I effectively purify the final product?

A4: Purification of this compound is typically achieved by column chromatography on silica gel.[1][2][3][4][5] A common eluent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. The optimal ratio of the solvents should be determined by thin-layer chromatography (TLC) to achieve good separation of the product from any unreacted starting materials and side products.

Q5: My reaction appears to stall before completion. What should I do?

A5: If the reaction does not go to completion, it could be due to catalyst deactivation or degradation of the boronic acid. First, ensure that the reaction is being carried out under strictly anaerobic conditions. If the problem persists, consider adding a fresh portion of the catalyst. If boronic acid degradation is suspected, using a slight excess from the start or adding it in portions throughout the reaction might be beneficial.

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol

  • Reaction Setup : In a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add 4-ethylphenylboronic acid (1.2 equivalents), 1,4-diiodobenzene (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition : Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). Then, add the degassed solvent system (e.g., 4:1 toluene/water) via syringe.

  • Reaction : Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring : Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1][2][3][4][5]

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-I(L)₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Ar ArBOH2 4-Et-Ar-B(OH)₂ + Base ArBOH2->Transmetal RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product This compound RedElim->Product ArylIodide 4-I-Biphenyl ArylIodide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield of This compound check_reagents Check Reagent Quality (Purity, Freshness) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Temp) start->check_conditions check_catalyst Assess Catalyst/Ligand (Activity, Loading) start->check_catalyst optimize_base Optimize Base (Type, Equivalents) check_reagents->optimize_base optimize_solvent Optimize Solvent System check_conditions->optimize_solvent check_catalyst->optimize_base side_reactions Analyze for Side Products (Homocoupling, Protodeboronation) optimize_base->side_reactions optimize_solvent->side_reactions adjust_stoichiometry Adjust Stoichiometry side_reactions->adjust_stoichiometry success Improved Yield adjust_stoichiometry->success

Caption: A logical workflow for troubleshooting low yield issues.

References

purification of crude 4-Ethyl-4'-iodobiphenyl by recrystallization or chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Ethyl-4'-iodobiphenyl by recrystallization and column chromatography. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized via Suzuki coupling?

A1: Crude this compound from a Suzuki coupling reaction may contain several types of impurities, including:

  • Homocoupling byproducts: Biphenyls formed from the coupling of two molecules of the same starting material (e.g., 4,4'-diethylbiphenyl or 4,4'-diiodobiphenyl).

  • Unreacted starting materials: Residual 4-ethylphenylboronic acid (or a derivative) and 1,4-diiodobenzene or 4-iodoaniline.

  • Catalyst residues: Palladium catalyst and ligand residues.

  • Inorganic salts: Byproducts from the base used in the reaction.

Q2: Should I choose recrystallization or column chromatography for purification?

A2: The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities.

  • Recrystallization is generally preferred for removing small amounts of impurities from a solid product, especially if the impurities have significantly different solubility profiles from the desired compound. It is a more straightforward and scalable method.

  • Column chromatography is a more powerful technique for separating complex mixtures, compounds that are oils, or when impurities have similar solubility to the product. It offers higher resolution for challenging separations.

Q3: What is the expected appearance and melting point of pure this compound?

Troubleshooting Guides

Recrystallization

Issue 1: The compound does not dissolve in the hot solvent.

  • Possible Cause: The solvent is not appropriate for the compound, or not enough solvent is being used.

  • Solution:

    • Select an appropriate solvent: Based on the principle of "like dissolves like," a non-polar to moderately polar solvent should be suitable for this compound. Good starting points, based on similar biphenyl compounds, include ethanol, methanol, or a mixed solvent system like ethanol/water or hexane/ethyl acetate.[3][4][5]

    • Increase solvent volume: Add small increments of hot solvent until the compound dissolves. Be mindful not to add a large excess, as this will reduce the final yield.

Issue 2: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The solution is supersaturated at a temperature above the compound's melting point, or there are significant impurities present.

  • Solution:

    • Reheat and add more solvent: Reheat the solution until the oil redissolves. Add a small amount of the primary solvent to decrease the saturation point and then allow it to cool slowly.

    • Use a mixed solvent system: If using a single solvent, try a mixed solvent pair. Dissolve the compound in a minimum of a "good" hot solvent (in which it is very soluble) and then add a "poor" hot solvent (in which it is less soluble) dropwise until the solution becomes slightly turbid. Add a few drops of the "good" solvent to clarify the solution and then cool slowly. A common pair for biphenyl derivatives is ethanol and water.[5]

Issue 3: Poor recovery of the purified crystals.

  • Possible Cause: Too much solvent was used, the cooling process was too rapid, or the crystals were washed with a solvent that was not cold enough.

  • Solution:

    • Minimize solvent: Use the minimum amount of hot solvent required to dissolve the crude product.

    • Slow cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.

    • Use ice-cold solvent for washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove any adhering impurities without dissolving a significant amount of the product.

Column Chromatography

Issue 1: Poor separation of the desired compound from impurities.

  • Possible Cause: The eluent system is not optimized, the column is overloaded, or the column was not packed properly.

  • Solution:

    • Optimize the eluent system: Use Thin Layer Chromatography (TLC) to determine the best solvent system. For non-polar compounds like this compound, a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate is a good starting point.[6] Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound.

    • Reduce sample load: A general rule is to use a silica gel to crude product ratio of at least 30:1 by weight. For difficult separations, this ratio may need to be increased.

    • Ensure proper column packing: Pack the column carefully to avoid air bubbles and channels, which lead to poor separation.

Issue 2: The compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough to move the compound down the silica gel.

  • Solution:

    • Gradually increase eluent polarity: If the compound is stuck at the top of the column, gradually increase the proportion of the more polar solvent in the eluent mixture (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).

Issue 3: The collected fractions are still impure.

  • Possible Cause: The fractions were collected in volumes that were too large, or the separation was inherently difficult.

  • Solution:

    • Collect smaller fractions: This allows for better resolution in isolating the pure compound.

    • Use a longer column: A longer and narrower column can improve the separation of closely eluting compounds.

    • Consider a different stationary phase: While silica gel is common, other stationary phases like alumina or reverse-phase silica could provide different selectivity. For biphenyl compounds, specialized biphenyl stationary phases are also available for HPLC, which may offer enhanced separation.[7][8][9][10]

Experimental Protocols

Recrystallization Protocol (Based on 4-iodobiphenyl)

This protocol is a starting point and may require optimization for this compound.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in ethanol at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and swirl to dissolve the solid completely. If the compound does not fully dissolve, add more hot ethanol in small portions.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: To the hot, clear solution, add hot deionized water dropwise with swirling until the solution just begins to turn cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol

This protocol is a general guideline and should be optimized using TLC analysis first.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes or flasks

  • TLC plates and developing chamber

Procedure:

  • TLC Analysis: Develop a TLC plate with the crude material using different ratios of hexane and ethyl acetate to find a solvent system that gives the desired compound an Rf value between 0.2 and 0.4.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the silica bed.

    • Drain the excess eluent until the solvent level is just at the top of the sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the column.

    • Drain the eluent until the sample has been absorbed onto the silica.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Suggested Solvents for Purification of this compound (based on analogous compounds)

Purification MethodSolvent SystemRationale/Comments
RecrystallizationEthanol/WaterA common and effective mixed-solvent system for biphenyl derivatives.[5]
RecrystallizationMethanolBiphenyl shows good recrystallization behavior in methanol.[3]
RecrystallizationHexane/Ethyl AcetateA versatile solvent pair for compounds with intermediate polarity.
Column ChromatographyHexane/Ethyl AcetateA standard eluent system for separating non-polar to moderately polar compounds on silica gel.[6] The ratio should be optimized via TLC.

Visualization

experimental_workflow Purification Workflow for Crude this compound crude Crude this compound assess Assess Impurity Profile (TLC, NMR, etc.) crude->assess decision Choose Purification Method assess->decision recrystallization Recrystallization decision->recrystallization Minor Impurities Solid Product chromatography Column Chromatography decision->chromatography Major/Multiple Impurities Oily Product analysis Analyze Purity (Melting Point, NMR, etc.) recrystallization->analysis chromatography->analysis pure_product Pure this compound analysis->pure_product

Caption: General workflow for the purification of this compound.

troubleshooting_recrystallization Troubleshooting Recrystallization Issues start Recrystallization Attempt issue Problem Encountered start->issue no_dissolve Compound Doesn't Dissolve issue->no_dissolve No oiling_out Compound Oils Out issue->oiling_out Yes, but... low_yield Low Crystal Yield issue->low_yield Yes, but... solution1 Check Solvent Choice Increase Solvent Volume no_dissolve->solution1 solution2 Reheat & Add More Solvent Use Mixed Solvents Cool Slowly oiling_out->solution2 solution3 Minimize Solvent Volume Cool Slowly Wash with Ice-Cold Solvent low_yield->solution3

Caption: Troubleshooting guide for common recrystallization problems.

References

common side reactions and byproducts in Suzuki coupling of 4-Ethyl-4'-iodobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the Suzuki coupling of 4-Ethyl-4'-iodobiphenyl.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki coupling of this compound is giving a low yield of the desired product. What are the common side reactions I should be aware of?

Low yields in the Suzuki coupling of this compound can often be attributed to several competing side reactions that consume the starting materials or the catalyst. The three most common side reactions are:

  • Protodeboronation: This is the undesired cleavage of the carbon-boron bond in the organoboron reagent (e.g., boronic acid) and its replacement with a carbon-hydrogen bond. This reaction consumes the nucleophilic coupling partner, reducing the yield of the desired product and forming a byproduct that can complicate purification.[1][2][3]

  • Homocoupling: This reaction results in the formation of dimers of the starting materials. You may observe the formation of quaterphenyl (from the coupling of two molecules of this compound) or a biaryl species from the coupling of two boronic acid molecules.[4] Homocoupling of the boronic acid is often promoted by the presence of oxygen.[4][5]

  • Hydrodehalogenation: This is the reduction of the aryl halide (this compound) to its corresponding arene (4-ethylbiphenyl).[4][6] This side reaction consumes the electrophilic coupling partner.

Below is a diagram illustrating these competing pathways.

Suzuki_Side_Reactions cluster_main Suzuki Coupling cluster_side Side Reactions A This compound P Desired Cross-Coupled Product A->P + Ar-B(OH)₂ S1 4-Ethylbiphenyl (Hydrodehalogenation) A->S1 Reduction S3 Quaterphenyl (Homocoupling) A->S3 Dimerization B Ar-B(OH)₂ B->P + this compound S2 Ar-H (Protodeboronation) B->S2 Protonolysis S4 Ar-Ar (Homocoupling) B->S4 Dimerization Pd Pd(0) Catalyst

Caption: Competing reactions in the Suzuki coupling of this compound.

Q2: How can I minimize protodeboronation in my reaction?

Protodeboronation is highly dependent on the reaction conditions and the stability of the boronic acid.[2] Here are some strategies to mitigate this side reaction:

  • Choice of Base: The type and strength of the base are critical. Strong bases can accelerate protodeboronation.[3] Consider using weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[1]

  • Reaction Temperature and Time: High temperatures and prolonged reaction times can increase the rate of protodeboronation.[3] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate and to monitor the reaction progress to avoid unnecessarily long reaction times.

  • Use of Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than their corresponding boronic acids.[7]

  • Inert Atmosphere: While not the primary cause, ensuring a properly degassed reaction setup under an inert atmosphere (e.g., argon or nitrogen) is good practice to prevent various side reactions.

ParameterRecommendation to Minimize Protodeboronation
Base Use weaker, non-hydroxide bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).
Temperature Use the lowest effective temperature.
Reaction Time Monitor the reaction and stop it upon completion.
Boron Reagent Consider using more stable boronic esters (e.g., pinacol esters).

Q3: I am observing significant amounts of homocoupling products. What are the causes and how can I prevent this?

Homocoupling is a common side reaction, especially the homocoupling of the boronic acid, which is often facilitated by the presence of oxygen.[4][5]

  • Inert Atmosphere: The most crucial step to prevent homocoupling is to ensure the reaction is carried out under a strict inert atmosphere.[4] This involves thoroughly degassing all solvents and reagents before use and maintaining a positive pressure of an inert gas like argon or nitrogen throughout the reaction.

  • Catalyst Choice and Activation: Homocoupling can be more prevalent if the active Pd(0) catalyst is not efficiently generated or if it is oxidized to Pd(II).[4] Using a pre-activated Pd(0) catalyst or ensuring conditions that favor the rapid reduction of a Pd(II) precatalyst can help.

  • Ligand Choice: The choice of phosphine ligand can also influence the extent of homocoupling. In some cases, bulky electron-rich phosphine ligands can suppress this side reaction.

ParameterRecommendation to Minimize Homocoupling
Atmosphere Rigorously exclude oxygen by degassing solvents and using an inert gas.
Catalyst Use a high-quality Pd(0) catalyst or ensure efficient in-situ reduction of Pd(II).
Ligands Screen different phosphine ligands.

Q4: My main byproduct is 4-ethylbiphenyl. What leads to this hydrodehalogenation and how can I avoid it?

Hydrodehalogenation is the replacement of the iodine atom in this compound with a hydrogen atom.[6] This can be caused by several factors:

  • Source of Hydride: The hydride source can be impurities in the reagents or solvents, or it can be generated in situ from the decomposition of reagents or solvents, particularly alcohols, in the presence of a base.[6]

  • Reaction Conditions: Certain bases and solvents are more prone to generating hydride species that can lead to hydrodehalogenation.

To minimize hydrodehalogenation:

  • Use High-Purity Reagents and Solvents: Ensure that all reagents and solvents are of high purity and are anhydrous.

  • Choice of Solvent and Base: Avoid using alcohol solvents if hydrodehalogenation is a significant issue. Consider using aprotic solvents like dioxane or toluene. The choice of base can also be critical.

ParameterRecommendation to Minimize Hydrodehalogenation
Reagent Purity Use high-purity, anhydrous reagents and solvents.
Solvent Prefer aprotic solvents (e.g., toluene, dioxane) over protic solvents.
Base Screen different bases; sometimes milder bases can reduce this side reaction.

General Troubleshooting Workflow

If you are encountering issues with your Suzuki coupling of this compound, the following workflow can help you diagnose and solve the problem.

Troubleshooting_Workflow start Low Yield or Unexpected Byproducts analysis Analyze Crude Reaction Mixture (LC-MS, GC-MS, NMR) start->analysis homocoupling Homocoupling Products Detected? (Quaterphenyl, Ar-Ar) analysis->homocoupling protodeboronation Protodeboronation Product Detected? (Ar-H) homocoupling->protodeboronation No sol_homocoupling Improve Inert Atmosphere: - Degas solvents thoroughly - Use Schlenk techniques - Check for leaks homocoupling->sol_homocoupling Yes hydrodehalogenation Hydrodehalogenation Product Detected? (4-Ethylbiphenyl) protodeboronation->hydrodehalogenation No sol_protodeboronation Optimize Base and Temperature: - Use weaker base (K₃PO₄, K₂CO₃) - Lower reaction temperature - Use boronic ester protodeboronation->sol_protodeboronation Yes no_reaction Mainly Starting Material? hydrodehalogenation->no_reaction No sol_hydrodehalogenation Check Reagents and Solvents: - Use high-purity, anhydrous materials - Switch to aprotic solvent hydrodehalogenation->sol_hydrodehalogenation Yes sol_no_reaction Check Catalyst and Conditions: - Verify catalyst activity - Screen different ligands/solvents/bases - Increase temperature cautiously no_reaction->sol_no_reaction Yes end Optimized Reaction no_reaction->end No sol_homocoupling->end sol_protodeboronation->end sol_hydrodehalogenation->end sol_no_reaction->end

Caption: A troubleshooting workflow for the Suzuki coupling of this compound.

Experimental Protocol: General Procedure for Suzuki Coupling of this compound

This protocol provides a general starting point and may require optimization for specific boronic acids and desired scales.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Degassed solvent (e.g., Toluene/Water, Dioxane/Water)

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst followed by the degassed solvent system.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the desired coupled product.

References

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 4-Ethyl-4'-iodobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in cross-coupling reactions involving 4-Ethyl-4'-iodobiphenyl.

Troubleshooting Guides

Low yields, incomplete conversion, and the formation of side products are common hurdles in cross-coupling reactions. Optimizing the palladium catalyst loading is a critical step in overcoming these challenges. The following guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive Catalyst: The palladium source may have degraded due to improper storage or handling.Use a fresh batch of palladium catalyst. Consider using a more stable pre-catalyst, such as a palladacycle, which can efficiently generate the active Pd(0) species.[1]
Insufficient Catalyst Loading: The amount of catalyst is too low to drive the reaction to completion in a reasonable timeframe.Increase the catalyst loading incrementally. For an initial screening, you can test loadings of 0.5 mol%, 1 mol%, and 2 mol%.[2]
Poor Ligand Choice: The ligand may not be suitable for the specific substrates, leading to slow reaction rates or catalyst decomposition.For sterically hindered substrates, consider using bulky, electron-rich phosphine ligands like XPhos or SPhos.[3]
Reaction Stalls or is Sluggish Catalyst Deactivation: The active Pd(0) species may be aggregating to form inactive palladium black, especially in "ligand-free" systems.[2]Add a stabilizing ligand, such as triphenylphosphine (PPh₃), to prevent catalyst agglomeration.[2] Alternatively, adding the catalyst in portions throughout the reaction can help maintain a sufficient concentration of the active species.[2]
Low Reaction Temperature: The thermal energy may be insufficient for one or more steps in the catalytic cycle, particularly the oxidative addition.Increase the reaction temperature in 10-20 °C increments. Ensure the chosen solvent has a boiling point that can accommodate the higher temperature.
Formation of Side Products (e.g., Homocoupling) High Catalyst Loading: An excessive concentration of palladium can catalyze undesired side reactions.[2]Once the optimal reaction conditions are identified, systematically decrease the catalyst loading to the minimum effective amount.
Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids in Suzuki reactions.Ensure all solvents and reagents are thoroughly degassed. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
Inconsistent Results Sensitivity to Air or Moisture: The catalyst or reagents may be sensitive to atmospheric conditions, leading to variable reaction outcomes.Use rigorous inert atmosphere techniques, such as a glovebox or Schlenk line, for handling air- and moisture-sensitive compounds.
Variable Reagent Quality: Impurities in the starting materials, solvents, or base can poison the catalyst.Use high-purity, anhydrous solvents and reagents. Ensure the base is of good quality and properly stored.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a Suzuki or Heck reaction with an aryl iodide like this compound?

A1: For highly reactive substrates such as aryl iodides, a typical starting catalyst loading for palladium catalysts like Pd(OAc)₂ or Pd(PPh₃)₄ ranges from 1-5 mol%.[2] However, for well-optimized systems, it is often possible to achieve high yields with significantly lower loadings, sometimes as low as 0.05 mol%.[2]

Q2: How does catalyst loading quantitatively affect the reaction yield?

A2: Catalyst loading has a direct, though not always linear, impact on reaction yield. Insufficient catalyst will result in low conversion and yield. As the loading is increased, the yield generally improves up to an optimal point. However, excessively high loadings can lead to an increase in side reactions and may not improve the yield further, while increasing costs and the difficulty of removing residual palladium from the product.

Q3: Is a phosphine ligand always necessary for cross-coupling reactions with this compound?

A3: Not always. Due to the high reactivity of the carbon-iodine bond, Heck reactions, in particular, can often proceed efficiently without an additional phosphine ligand ("ligand-free" conditions).[2] In such cases, the solvent or other species in the reaction mixture can act as weak ligands.[2] However, if catalyst instability (e.g., formation of palladium black) is observed, the addition of a stabilizing phosphine ligand is a crucial troubleshooting step.[2] For Suzuki reactions, while ligand-free systems exist, the use of a ligand is more common to enhance catalyst activity and stability.

Q4: Which palladium source is generally most effective for these reactions?

A4: Both Pd(0) sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Pd(II) sources like palladium(II) acetate (Pd(OAc)₂) are commonly used and effective. Pd(OAc)₂ is often preferred as a pre-catalyst for Heck reactions as it is relatively stable, less expensive, and is readily reduced in situ to the active Pd(0) species.[2] For Suzuki reactions, a wide range of pre-catalysts, including palladacycles, are highly effective and can offer advantages in terms of activity and stability.[1]

Q5: Can increasing the catalyst loading compensate for other suboptimal reaction conditions?

A5: To some extent, increasing the catalyst loading can sometimes overcome issues like low reactivity of a substrate or the presence of minor impurities. However, this is not an ideal optimization strategy. It is generally more effective and economical to identify and address the root cause of the problem, such as by screening different ligands, bases, or solvents, rather than simply increasing the amount of the expensive palladium catalyst.

Data Presentation

The following tables summarize the effect of catalyst loading on the yield of representative Suzuki and Heck reactions with aryl iodides. This data is illustrative and actual results will vary based on the specific substrates, ligands, bases, solvents, and other reaction conditions.

Table 1: Representative Data for Suzuki Coupling of an Aryl Iodide with Phenylboronic Acid

EntryPd Catalyst Loading (mol%)Yield (%)Notes
11.030Low conversion, significant starting material remaining.
22.565Good conversion, but not complete.
35.098High conversion and excellent yield.
47.598No significant improvement in yield with higher loading.

Data is illustrative, based on trends reported for Suzuki couplings of aryl iodides.

Table 2: Representative Data for Heck Reaction of an Aryl Iodide with an Acrylate

EntryPd(OAc)₂ Loading (mol%)Yield (%)Notes
13.057Initial, unoptimized reaction conditions.
21.085Improved yield with optimization of other parameters.
30.598High yield achieved with significantly reduced catalyst loading through systematic optimization.[4]
40.192Further reduction in loading still provides excellent yield.

Data is illustrative, based on trends reported for Heck couplings of aryl iodides.

Experimental Protocols

This section provides a detailed methodology for a Suzuki cross-coupling reaction to synthesize 4-Ethyl-4'-phenylbiphenyl from this compound and phenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.5 - 2.0 mol%)

  • 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) (1.0 - 4.0 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Toluene (anhydrous, degassed)

  • Water (degassed)

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium(II) acetate and SPhos ligand to the flask.

  • Solvent Addition: Add degassed toluene and then degassed water (e.g., in a 10:1 ratio) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the organic layer, and wash it with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-Ethyl-4'-phenylbiphenyl.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in Cross-Coupling start Low or No Product Yield check_catalyst Is the catalyst active and loading sufficient? (e.g., >0.5 mol%) start->check_catalyst check_reagents Are reagents pure and anhydrous? check_catalyst->check_reagents Yes increase_loading Increase catalyst loading incrementally (e.g., 1-5 mol%) check_catalyst->increase_loading No check_conditions Are reaction conditions (temperature, solvent, base) optimal? check_reagents->check_conditions Yes purify_reagents Purify starting materials and use anhydrous solvents check_reagents->purify_reagents No screen_conditions Screen ligands, bases, solvents, and temperature check_conditions->screen_conditions No success High Yield Achieved check_conditions->success Yes use_fresh_catalyst Use fresh catalyst or a more stable precatalyst increase_loading->use_fresh_catalyst use_fresh_catalyst->check_reagents purify_reagents->check_conditions screen_conditions->success

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

Experimental_Workflow General Experimental Workflow for Catalyst Loading Optimization setup 1. Reaction Setup (Substrates, Base) inert 2. Establish Inert Atmosphere (Argon or Nitrogen) setup->inert catalyst_addition 3. Add Catalyst & Ligand (Varying Loadings in Parallel Reactions) inert->catalyst_addition solvent_addition 4. Add Degassed Solvent catalyst_addition->solvent_addition reaction 5. Heat and Stir (e.g., 100 °C, 4-12h) solvent_addition->reaction monitoring 6. Monitor Progress (TLC or LC-MS) reaction->monitoring workup 7. Aqueous Work-up monitoring->workup purification 8. Purification (Column Chromatography) workup->purification analysis 9. Analyze Yield and Purity (Determine Optimal Loading) purification->analysis

Caption: A typical workflow for optimizing catalyst loading in cross-coupling reactions.

References

troubleshooting low reactivity of 4-Ethyl-4'-iodobiphenyl in coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Ethyl-4'-iodobiphenyl

Welcome to the Technical Support Center for troubleshooting coupling reactions involving this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira coupling reactions.

General Troubleshooting Workflow

Low reactivity or failure in cross-coupling reactions can often be traced back to a few key areas. The following workflow provides a systematic approach to diagnosing and resolving common issues.

Troubleshooting_Workflow start Low Yield or No Reaction reagent_check 1. Verify Reagent Quality - Purity of this compound - Activity of boronic acid/ester (Suzuki) - Purity of alkyne (Sonogashira) - Anhydrous & degassed solvents start->reagent_check reagent_check->start Reagents degraded, replace & restart catalyst_check 2. Assess Catalyst System - Fresh/active Pd catalyst & ligand - Appropriate catalyst loading - Correct ligand choice - Pd(II) precatalyst reduction reagent_check->catalyst_check Reagents OK catalyst_check->start Catalyst inactive, replace & restart conditions_check 3. Optimize Reaction Conditions - Inert atmosphere (N2/Ar) - Base selection & solubility - Reaction temperature - Reaction time catalyst_check->conditions_check Catalyst OK conditions_check->start Conditions suboptimal, adjust & restart analysis 4. Analyze for Side Products - Homocoupling - Dehalogenation - Protodeboronation (Suzuki) - Alkyne dimerization (Sonogashira) conditions_check->analysis Conditions OK solution Problem Solved analysis->solution Side products identified, adjust conditions

Caption: A general workflow for troubleshooting cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. While this compound is expected to be a reactive substrate due to the C-I bond, various factors can lead to poor performance.

FAQs for Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura reaction with this compound is giving a low yield. What are the most common causes?

A1: Low yields can stem from several factors:

  • Catalyst Inactivation: The Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to its oxidation and inactivation.[1]

  • Inefficient Transmetalation: This critical step depends on the base. The base might be too weak, poorly soluble, or sterically hindered.[2]

  • Poor Reagent Quality: Boronic acids and their esters can degrade over time, especially through protodeboronation where the boron group is replaced by hydrogen.[3]

  • Suboptimal Conditions: Incorrect temperature, reaction time, or solvent can significantly hinder the reaction.[2]

Q2: I suspect my boronic acid is degrading. How can I prevent this?

A2: Protodeboronation is a common side reaction, especially with electron-deficient boronic acids. To mitigate this, use fresh, high-purity boronic acid or consider converting it to a more stable form like a pinacol or MIDA boronate.[3] Additionally, using a milder base or anhydrous conditions can sometimes help.[4]

Q3: Which base and solvent system is a good starting point for this substrate?

A3: A combination of an inorganic base like K₂CO₃ or K₃PO₄ with a biphasic solvent system such as Dioxane/Water or Toluene/Water is often effective. The water helps to dissolve the base, facilitating the transmetalation step.[1][4] For anhydrous conditions, a soluble base like Cs₂CO₃ can be used.[4]

Quantitative Data for Suzuki-Miyaura Coupling (Analogous Substrates)
Aryl IodideCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
Ethyl 4-iodobenzoatePhenylboronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃Dioxane/H₂O80~95
Ethyl 4-iodobenzoate4-Methylphenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄Toluene100~92
4-Iodobenzyl alcoholPhenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF90~88
4-Iodotoluene4-Methoxyphenylboronic acidPd(OAc)₂ (1)SPhos (2)K₃PO₄Toluene/H₂O110~97

Note: Yields are representative and serve as a guide. Optimization for this compound is recommended.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general starting point for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed 4:1 dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Cycle cluster_legend Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-I(L₂) Pd0->OxAdd Oxidative Addition (Ar-I) Transmetal Ar-Pd(II)-R'(L₂) OxAdd->Transmetal Transmetalation (R'-B(OH)₂ + Base) RedElim Ar-R' Transmetal->RedElim Reductive Elimination RedElim->Pd0 ArI Ar-I = this compound

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Mizoroki-Heck Reaction

The Mizoroki-Heck reaction couples aryl halides with alkenes. The high reactivity of the C-I bond in this compound makes it an excellent substrate, often allowing for milder conditions.

FAQs for Mizoroki-Heck Reaction

Q1: My Heck reaction is sluggish and gives low conversion. What should I try?

A1: If the reaction is slow, consider the following:

  • Temperature: The reaction may require more thermal energy. Gradually increase the temperature in 10-20 °C increments.

  • Base: An inappropriate or poorly soluble base can stall the reaction. Inorganic bases like K₂CO₃ or NaOAc are often robust choices. For better solubility, organic bases like triethylamine (Et₃N) can be used.[5]

  • Catalyst Loading: For a sluggish reaction, increasing the catalyst loading in small increments (e.g., from 1 mol% to 2 mol%) may be beneficial.[6]

Q2: I'm observing the formation of a black precipitate (palladium black). What does this mean?

A2: The formation of palladium black indicates the decomposition and agglomeration of the active Pd(0) catalyst, leading to reduced activity. This is often caused by:

  • Presence of Oxygen: Ensure rigorous inert atmosphere techniques.

  • High Temperature: Excessively high temperatures can promote catalyst decomposition.

  • Absence of a Stabilizing Ligand: While "ligand-free" conditions are sometimes possible with aryl iodides, adding a phosphine ligand (e.g., PPh₃) can stabilize the catalyst and prevent precipitation.[6]

Q3: Is a phosphine ligand always necessary for the Heck reaction with an aryl iodide?

A3: Not always. Due to the high reactivity of aryl iodides, Heck reactions can often proceed efficiently without an added phosphine ligand.[6] However, if you experience catalyst decomposition or low yields, the addition of a ligand is a key troubleshooting step.[6]

Quantitative Data for Heck Reaction (Analogous Substrates)

The following table presents typical yields for Heck reactions involving ethyl 4-iodobenzoate, a structurally similar substrate.

AlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
Ethyl acrylatePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF10075-85
StyrenePd(OAc)₂ (1)-K₂CO₃DMA120~90
n-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)NaOAcDMF100~95
AcrylonitrilePdCl₂(PPh₃)₂ (2)-Et₃NAcetonitrile80~88

Note: Yields are representative and serve as a guide. Optimization for this compound is recommended.

Experimental Protocol: Mizoroki-Heck Reaction

This protocol provides a general procedure for the Heck coupling of this compound with an alkene.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Ethyl Acrylate) (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • PPh₃ (4 mol%)

  • Et₃N (2.0 equiv)

  • Anhydrous DMF

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve this compound, Pd(OAc)₂, and PPh₃ in anhydrous DMF.

  • Add triethylamine followed by the alkene via syringe.

  • Heat the reaction mixture to 100-120 °C and stir vigorously.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Heck_Cycle cluster_legend Mizoroki-Heck Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-I(L₂) Pd0->OxAdd Oxidative Addition (Ar-I) Coordination OxAdd->Coordination Insertion R-CH₂-CH(Ar)- Pd(II)-I(L₂) Coordination->Insertion Carbopalladation (Migratory Insertion) Elimination Insertion->Elimination Elimination->Pd0 + HPd(II)I(L₂) Product Ar-CH=CH-R Elimination->Product BaseRegen HI + Base -> HB⁺ + I⁻ ArI Ar-I = this compound

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Sonogashira Coupling

The Sonogashira reaction is a reliable method for coupling aryl halides with terminal alkynes, typically using a dual palladium and copper catalyst system.

FAQs for Sonogashira Coupling

Q1: My Sonogashira reaction is producing a significant amount of alkyne homocoupling (Glaser coupling) product. How can I minimize this?

A1: Alkyne homocoupling is a common side reaction promoted by oxygen and the copper co-catalyst.[7] To suppress it:

  • Rigorous Inert Atmosphere: Ensure the reaction is performed under strictly oxygen-free conditions using degassed solvents.[8]

  • Minimize Copper: Use the lowest effective concentration of the Cu(I) catalyst (e.g., 1-2 mol%).[9]

  • Slow Addition: Adding the alkyne slowly to the reaction mixture can favor the cross-coupling pathway.[10]

  • Copper-Free Conditions: Consider using a copper-free protocol, which may require specific ligands and different reaction conditions.[8]

Q2: My reaction is not working at all. What are the most critical initial checks?

A2: For a complete failure, focus on the most critical components. Ensure your palladium catalyst and copper(I) iodide are active and not degraded.[8] Use of anhydrous and anaerobic conditions is crucial, as oxygen not only promotes Glaser coupling but can also deactivate the palladium catalyst.[8] The choice of an appropriate amine base (e.g., triethylamine, diisopropylamine) is also essential for deprotonating the alkyne.[8]

Q3: Can I run the Sonogashira coupling at room temperature with this compound?

A3: Yes, aryl iodides are the most reactive halides in Sonogashira couplings and can often be coupled at room temperature.[8] However, if the reaction is slow, gentle heating (e.g., to 50-80 °C) may be required depending on the specific alkyne used.[9]

Quantitative Data for Sonogashira Coupling (Analogous Substrates)

This table summarizes representative yields for the Sonogashira coupling of ethyl 4-iodobenzoate.

AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (1)Et₃NTHFRT~95
1-HeptynePd(PPh₃)₄ (2)CuI (4)PiperidineDMF50~91
TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)DIPAToluene60~89
(4-Methoxyphenyl)acetylenePd(OAc)₂ (2) / SPhos (4)- (Copper-free)Cs₂CO₃Toluene100~85

Note: Yields are representative and serve as a guide. Optimization for this compound is recommended.

Experimental Protocol: Sonogashira Coupling

This protocol is a general procedure for the copper-palladium co-catalyzed coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • CuI (1 mol%)

  • Triethylamine (Et₃N, 3.0 equiv)

  • Anhydrous THF or DMF

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous solvent (e.g., THF) and triethylamine via syringe.

  • Add the terminal alkyne dropwise to the stirred mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride (to remove copper), then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.[11]

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle cluster_legend Sonogashira Catalytic Cycles Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-I(L₂) Pd0->OxAdd Oxidative Addition (Ar-I) Transmetal Ar-Pd(II)-C≡CR' OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-C≡CR' Transmetal->Product CuI CuI CuAcetylide Cu-C≡CR' CuI->CuAcetylide R'C≡CH + Base CuAcetylide->Transmetal from Cu cycle CuAcetylide->CuI ArI Ar-I = this compound

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

References

preventing dehalogenation of 4-Ethyl-4'-iodobiphenyl during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Ethyl-4'-iodobiphenyl. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of dehalogenation (specifically, deiodination) during cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem with this compound?

A1: Dehalogenation, in this context, refers to the undesired replacement of the iodine atom on the biphenyl ring with a hydrogen atom, leading to the formation of 4-ethylbiphenyl as a byproduct. This side reaction is problematic as it consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the structural similarity of the byproduct to the starting material and product. Aryl iodides like this compound are particularly susceptible to this reaction compared to their bromide or chloride counterparts due to the weaker carbon-iodine bond.

Q2: What is the primary mechanism behind the dehalogenation of this compound?

A2: The most widely accepted mechanism for dehalogenation in palladium-catalyzed cross-coupling reactions involves the formation of a palladium-hydride (Pd-H) species. This reactive intermediate can arise from various sources in the reaction mixture, such as amine bases, solvents (e.g., alcohols, DMF), or residual water. The Pd-H species can then participate in a competing catalytic cycle where it transfers a hydride to the aryl-palladium intermediate, leading to the dehalogenated product.

Q3: Which cross-coupling reactions are most prone to dehalogenation with this compound?

A3: Dehalogenation can be a significant side reaction in several common palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: Particularly when using strong bases or protic solvents.

  • Sonogashira Coupling: Elevated temperatures and certain amine bases can increase the likelihood of deiodination.

  • Heck Reaction: High temperatures and the choice of base are critical factors that can promote dehalogenation.

Q4: How can I quickly assess if dehalogenation is occurring in my reaction?

A4: You can monitor your reaction for the formation of 4-ethylbiphenyl. This can be done using analytical techniques such as:

  • Thin-Layer Chromatography (TLC): The dehalogenated byproduct will typically have a different Rf value than the starting material and the desired product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method to identify and quantify the presence of 4-ethylbiphenyl (C14H14, MW ≈ 182.26 g/mol ) alongside your desired product and remaining starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the crude reaction mixture may show characteristic peaks for 4-ethylbiphenyl, which will lack the signals corresponding to the iodine-substituted phenyl ring.

Troubleshooting Guides

If you are experiencing significant dehalogenation of this compound, use the following guides to troubleshoot your reaction.

Issue: Significant Formation of 4-Ethylbiphenyl in Suzuki-Miyaura Coupling
Possible Cause Solution
Inappropriate Base Selection Strong bases can promote the formation of Pd-H species. Switch to a weaker inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Avoid strong alkoxide bases if possible.
Solvent Effects Protic solvents (e.g., alcohols) can act as a hydride source. Use aprotic solvents like toluene, dioxane, or THF. If a mixed solvent system is necessary, minimize the amount of the protic component.
High Reaction Temperature Elevated temperatures can accelerate the rate of dehalogenation. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
Ligand Choice The ligand can influence the relative rates of the desired coupling and dehalogenation. Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which can promote reductive elimination of the desired product.
Water Content While some water is often necessary to dissolve the base, excess water can be a source of protons leading to dehalogenation. Use anhydrous solvents and ensure reagents are dry if running an anhydrous protocol.
Issue: Deiodination Observed in Sonogashira and Heck Reactions
Possible Cause Solution
Amine Base as Hydride Source In Sonogashira and Heck reactions, amine bases can be a source of hydrides. Consider using a non-coordinating or sterically hindered amine base. Alternatively, explore inorganic bases like K₂CO₃ or Cs₂CO₃.
Elevated Temperatures Both Sonogashira and Heck reactions are often run at high temperatures, which can favor dehalogenation. Optimize the temperature to the lowest possible that still allows for a reasonable reaction rate.
Catalyst Loading A high catalyst loading can sometimes lead to an increase in side reactions. Try reducing the catalyst loading to the minimum effective amount.
Purity of Reagents Impurities in solvents or reagents can act as hydride sources. Ensure the use of high-purity, dry solvents and reagents.

Data Presentation

The following tables provide illustrative data on the impact of various reaction parameters on the dehalogenation of aryl iodides, with a focus on trends applicable to this compound. Note: The following data is representative and compiled from studies on structurally similar aryl iodides. Actual yields and dehalogenation percentages may vary for this compound and should be optimized for your specific reaction.

Table 1: Effect of Base on Dehalogenation in Suzuki-Miyaura Coupling

Base Solvent Temperature (°C) Typical Product Yield (%) Typical Dehalogenation (%)
K₃PO₄Toluene/H₂O8085-95< 5
K₂CO₃Dioxane/H₂O9080-905-10
NaOEtEthanol7060-7020-30
Et₃NDMF10070-8015-25

Table 2: Influence of Ligand on Dehalogenation in Suzuki-Miyaura Coupling

Ligand Base Solvent Temperature (°C) Typical Product Yield (%) Typical Dehalogenation (%)
PPh₃K₂CO₃Toluene/H₂O10070-8010-20
SPhosK₃PO₄Toluene/H₂O80> 95< 2
XPhosK₃PO₄Dioxane/H₂O90> 95< 3
dppfNa₂CO₃DMF11080-905-15

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol is designed to minimize the dehalogenation of this compound by using a mild base and an appropriate ligand.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground

  • Toluene (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of toluene.

  • Add the catalyst solution to the Schlenk flask.

  • Add toluene (to achieve a ~0.1 M concentration of the aryl iodide) and water (10% of the toluene volume).

  • Thoroughly degas the reaction mixture by three freeze-pump-thaw cycles or by bubbling with argon for 20 minutes.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling with Reduced Dehalogenation

This protocol avoids the use of a copper co-catalyst and employs a milder base to suppress dehalogenation.

Materials:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF, anhydrous and degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.) and Pd(PPh₃)₂Cl₂ (2 mol%).

  • Add THF (to achieve a ~0.2 M concentration).

  • Add DIPEA (3.0 equiv.) and the terminal alkyne (1.5 equiv.).

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by column chromatography.

Visualizations

Dehalogenation_Troubleshooting start Dehalogenation Observed ligand Optimize Ligand (e.g., SPhos, XPhos) start->ligand Bulky, e--rich ligands a. Reductive Elimination base Change Base (e.g., K3PO4, Cs2CO3) start->base Weaker, non-nucleophilic bases a. Pd-H formation solvent Change Solvent (e.g., Toluene, Dioxane) start->solvent Aprotic solvents a. Hydride source temp Lower Temperature start->temp Lower activation energy for side reaction success Dehalogenation Minimized ligand->success base->success solvent->success temp->success

Troubleshooting workflow for dehalogenation.

Suzuki_Dehalogenation_Pathway cluster_coupling Desired Suzuki Coupling Cycle cluster_dehalogenation Dehalogenation Side Cycle pd0 Pd(0)L_n pd_aryl Ar-Pd(II)-I(L_n) (Ar = 4-Et-Biphenyl) pd0->pd_aryl Oxidative Addition (Ar-I) transmetal Ar-Pd(II)-Ar'(L_n) pd_aryl->transmetal Transmetalation (Ar'B(OH)2, Base) pd_hydride H-Pd(II)-I(L_n) pd_aryl->pd_hydride Hydride Transfer dehal_product {Ar-H} pd_aryl->dehal_product Reductive Elimination (from Ar-Pd-H) transmetal->pd0 Reductive Elimination product {Ar-Ar'} transmetal->product pd_hydride->pd0 Reductive Elimination (Base) hydride_source Hydride Source (Solvent, Base, H2O) hydride_source->pd_aryl Forms Pd-H

Suzuki coupling with competing dehalogenation.

Technical Support Center: Solvent Effects on the Reaction Rate of 4-Ethyl-4'-iodobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a very slow or no reaction when trying to perform a nucleophilic substitution on 4-Ethyl-4'-iodobiphenyl in a nonpolar solvent like hexane. What is the likely cause?

A1: The reaction of an aryl iodide like this compound with a nucleophile, particularly if it proceeds through an S_N_1-like mechanism, involves the formation of a charged intermediate or a highly polar transition state. Nonpolar solvents are unable to stabilize these charged species, leading to a very high activation energy and consequently, an extremely slow reaction rate. Additionally, the solubility of many common nucleophiles is poor in nonpolar solvents, which would also limit the reaction.

Q2: Our reaction rate is significantly faster in methanol than in acetone. Why is there such a difference?

A2: This observation is consistent with an S_N_1-type mechanism. Methanol is a polar protic solvent, while acetone is a polar aprotic solvent. Polar protic solvents, like methanol, are particularly effective at stabilizing the carbocation intermediate and the leaving group (iodide ion) through hydrogen bonding.[1][2] This stabilization lowers the energy of the transition state, leading to a faster reaction rate.[1][3] Polar aprotic solvents like acetone lack the ability to form hydrogen bonds and are therefore less effective at stabilizing the intermediates of an S_N_1 reaction.

Q3: We are seeing inconsistent reaction rates between different batches of the same solvent. What could be the issue?

A3: The most common cause for such inconsistencies is the presence of impurities, especially water, in the solvent. Even small amounts of water, a polar protic substance, can significantly alter the polarity and solvating properties of the reaction medium, thereby affecting the reaction rate. It is crucial to use anhydrous solvents and to handle them under an inert atmosphere to prevent moisture contamination. Another possibility is the presence of acidic or basic impurities that could catalyze or inhibit the reaction.

Q4: When using a strong, anionic nucleophile, we are getting a complex mixture of products instead of the expected substitution product. What is happening?

A4: Strong, anionic nucleophiles can also be strong bases. With aryl halides, this can lead to side reactions, most notably elimination reactions (if there are appropriate protons on a side chain) or reactions involving benzyne intermediates. To favor the desired substitution reaction, it is often better to use a weaker, neutral nucleophile and a solvent that promotes the S_N_1 pathway, such as a polar protic solvent.

Data Presentation: Expected Trends in Reaction Rate

Since specific quantitative data for this compound is unavailable, the following table summarizes the expected qualitative trends for a nucleophilic substitution reaction proceeding through an S_N_1-like mechanism in various solvents. The relative rate is normalized to the rate in a nonpolar solvent.

Solvent ClassExample SolventDielectric Constant (ε)Expected Relative RateRationale
NonpolarHexane~1.91 (Baseline)Poor stabilization of polar transition state and intermediates.
Polar AproticAcetone~21ModerateStabilization of the polar transition state due to the solvent's dipole moment.
Polar AproticDimethyl Sulfoxide (DMSO)~47Moderate to HighHigh polarity provides good stabilization of the transition state.
Polar ProticMethanol~33HighGood stabilization of the transition state and effective solvation of the leaving group through hydrogen bonding.[1][2]
Polar ProticWater~80Very HighExcellent stabilization of the carbocation-like transition state and strong solvation of the leaving group via hydrogen bonds.[1][3]

Experimental Protocols

The following is a general methodology for determining the solvent effect on the reaction rate of this compound with a generic nucleophile (Nu).

Objective: To measure the pseudo-first-order rate constants for the reaction of this compound with a nucleophile in a series of solvents.

Materials:

  • This compound (high purity)

  • Nucleophile (e.g., a weakly basic amine or alcohol)

  • A series of anhydrous solvents (e.g., hexane, acetone, methanol, water)

  • Internal standard for chromatographic analysis (e.g., a stable compound with a distinct retention time)

  • Volumetric flasks, pipettes, and syringes

  • Thermostatted reaction vessel or water bath

  • Analytical instrument (e.g., HPLC-UV or GC-MS)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (one in which it is highly soluble and stable).

    • Prepare a stock solution of the nucleophile.

    • Prepare a stock solution of the internal standard.

  • Kinetic Run:

    • In a thermostatted reaction vessel, place a known volume of the desired solvent and allow it to reach the target temperature (e.g., 50 °C).

    • Add a known, large excess of the nucleophile solution to the solvent.

    • Initiate the reaction by injecting a small, known volume of the this compound stock solution into the reaction vessel with vigorous stirring. Start a timer immediately.

    • At regular time intervals, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a dilute acid if the nucleophile is basic) and the internal standard.

  • Analysis:

    • Analyze the quenched samples using a pre-calibrated HPLC or GC method to determine the concentration of the remaining this compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of this compound (ln[Substrate]) versus time.

    • For a pseudo-first-order reaction, this plot should yield a straight line. The negative of the slope of this line is the pseudo-first-order rate constant (k').

    • Repeat the experiment for each solvent to be tested.

Mandatory Visualization

Solvent_Effects_on_SN1_Reaction_Rate cluster_reactants Reactants cluster_transition_state Rate-Determining Step cluster_products Products cluster_solvents Solvent Influence Reactant This compound TS Transition State (Carbocation-like, Polar) Reactant->TS Ionization Products Substitution Product + I- TS->Products Nucleophilic Attack Solvents Polar Protic Solvents (e.g., Water, Methanol) Polar Aprotic Solvents (e.g., DMSO, Acetone) Nonpolar Solvents (e.g., Hexane) Solvents:f0->TS Strongly Stabilizes (H-Bonding) → Accelerates Rate Solvents:f1->TS Moderately Stabilizes (Dipole Interactions) → Moderately Accelerates Rate Solvents:f2->TS Poorly Stabilizes → Very Slow Rate

Caption: Logical workflow of solvent effects on the S_N_1-type reaction rate of an aryl iodide.

References

Technical Support Center: Efficient Coupling of 4-Ethyl-4'-iodobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection and troubleshooting for the cross-coupling of 4-Ethyl-4'-iodobiphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common issues encountered during synthesis.

Troubleshooting Guide

This section addresses specific problems you might encounter during your coupling reactions involving this compound.

Question 1: My Suzuki-Miyaura coupling reaction has a low yield or has failed completely. What are the common causes and solutions?

Answer: Low yields in Suzuki-Miyaura couplings are a frequent issue. The problem can typically be traced to one of several factors related to reagents, atmosphere, or reaction conditions.

  • Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen.[1] Inadequate degassing of solvents and reagents can lead to catalyst oxidation and the formation of inactive palladium black.

    • Solution: Ensure all solvents and reagents are thoroughly degassed before use.[1] Maintain a positive pressure of an inert gas like Argon or Nitrogen throughout the entire experimental setup and duration.[1][2]

  • Inefficient Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center is a critical step that is highly dependent on the base.[3][4] The chosen base may be too weak or poorly soluble.

    • Solution: Screen different bases. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ can significantly improve yields, especially with challenging substrates.[1] Using a biphasic solvent system (e.g., Toluene/Water, Dioxane/Water) can help dissolve the inorganic base.[1]

  • Poor Reagent Quality: Boronic acids are susceptible to degradation over time (protodeboronation), and impurities in the this compound can poison the catalyst.

    • Solution: Use high-purity this compound (≥98%) and fresh or properly stored boronic acids. Consider using more stable boronic esters (e.g., pinacol esters) if protodeboronation is suspected.[5]

  • Suboptimal Temperature: The reaction may require thermal energy to overcome activation barriers. However, excessively high temperatures can cause catalyst decomposition.[2]

    • Solution: If the reaction is sluggish, try gradually increasing the temperature in 10-20°C increments (e.g., from 80°C to 100°C).[2] Monitor the reaction by TLC or LC-MS to find the optimal balance.[2]

A logical workflow for troubleshooting a failed Suzuki reaction can help systematically identify the issue.

G start Low or No Yield reagents 1. Verify Reagent Quality - Use fresh boronic acid / ester - Check purity of aryl iodide - Ensure solvents are anhydrous start->reagents atmosphere 2. Ensure Inert Atmosphere - Thoroughly degas all solvents - Maintain positive Ar/N₂ pressure reagents->atmosphere Reagents OK? conditions 3. Optimize Reaction Conditions - Screen different bases (K₃PO₄, Cs₂CO₃) - Adjust temperature (e.g., 80-110 °C) - Vary solvent system (e.g., Dioxane/H₂O) atmosphere->conditions Atmosphere OK? catalyst 4. Re-evaluate Catalyst System - Increase catalyst loading - Screen different ligands (e.g., Buchwald) conditions->catalyst Conditions OK? success Reaction Successful catalyst->success Optimization Works?

Caption: Troubleshooting workflow for a low-yield Suzuki-Miyaura coupling.

Question 2: I am observing significant homocoupling of my boronic acid in my Suzuki reaction. How can I prevent this?

Answer: Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction, often promoted by the presence of oxygen.[1][6]

  • Primary Solution: The most effective way to minimize homocoupling is to ensure the reaction is performed under strictly anaerobic conditions. Rigorous degassing of all solvents, reagents, and the reaction vessel is critical.[1]

  • Catalyst Choice: Using a Pd(0) catalyst source directly, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to using a Pd(II) precatalyst that is reduced in situ.[1]

Question 3: My Heck coupling reaction is inefficient. What factors should I optimize?

Answer: The efficiency of the Heck reaction is highly dependent on the base, solvent, and temperature.

  • Base Selection: The base is critical for regenerating the active Pd(0) catalyst.[7] Organic bases like triethylamine (Et₃N) are common and often effective.[7] Inorganic bases such as NaOAc or K₂CO₃ can also be used, though they may require higher temperatures.[7] The choice of base can significantly impact reaction kinetics.[7]

  • Temperature: Heck reactions often require higher temperatures than Suzuki or Sonogashira couplings, typically in the range of 80°C to 140°C.[2] Since this compound is a reactive aryl iodide, you may be able to use milder conditions compared to aryl bromides or chlorides.[2]

  • Ligand Choice: While some Heck reactions can proceed without a phosphine ligand ("phosphine-free"), the addition of a ligand like PPh₃ can stabilize the catalyst and improve performance.[7]

Question 4: I am having trouble with my Sonogashira coupling. What are the key parameters to check?

Answer: Successful Sonogashira couplings rely on the synergy of the palladium catalyst, a copper(I) co-catalyst, and an amine base.

  • Copper Co-catalyst: The reaction typically requires a copper(I) salt, such as CuI, to facilitate the formation of a copper acetylide intermediate.[8] Ensure the CuI is fresh and of high quality.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential.[8] It serves to neutralize the HI produced and deprotonate the terminal alkyne.

  • Atmosphere: As with other palladium-catalyzed reactions, maintaining an inert atmosphere is crucial to prevent oxidative side reactions, particularly the homocoupling of the alkyne (Glaser coupling).[9]

Frequently Asked Questions (FAQs)

Question 1: Which type of palladium catalyst is best for coupling this compound?

Answer: this compound is an excellent substrate for palladium-catalyzed cross-coupling because the carbon-iodine bond is highly reactive towards oxidative addition.[10] The choice of catalyst depends on the specific reaction.

  • For Suzuki-Miyaura: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common and effective choice that can be used directly as the active Pd(0) species.[3] Alternatively, Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) combined with phosphine ligands are widely used. For challenging couplings, advanced Buchwald ligands (e.g., SPhos, XPhos) can offer superior performance.

  • For Heck: Palladium(II) acetate (Pd(OAc)₂) is a very common and efficient precatalyst, often used with or without a phosphine ligand like PPh₃.[11]

  • For Sonogashira: A combination of a palladium catalyst, like Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI) is standard.[8][12]

The relationship between the core components in a typical cross-coupling reaction is illustrated below.

G ArylIodide This compound (Ar-I) Catalyst Pd(0) Catalyst ArylIodide->Catalyst Partner Coupling Partner (e.g., R-B(OH)₂) Partner->Catalyst Product Coupled Product (Ar-R) Catalyst->Product Base Base Base->Catalyst enables transmetalation Solvent Solvent Solvent->ArylIodide Solvent->Partner G cluster_0 Catalytic Cycle A Pd(0)L₂ B Ar-Pd(II)(L)₂-I A->B Oxidative Addition (+ Ar-I) C Ar-Pd(II)(L)₂-R B->C Transmetalation (+ R-M) C->A Reductive Elimination D Ar-R C->D

References

managing temperature control in reactions involving 4-Ethyl-4'-iodobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing reactions involving 4-Ethyl-4'-iodobiphenyl. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on temperature control for optimal reaction outcomes. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter during your experiments.

Physical and Thermal Properties

While specific experimental data for this compound is not extensively published, the properties of related compounds can provide useful estimates.

PropertyValueNotes
Molecular Formula C₁₄H₁₃I
Molecular Weight 308.16 g/mol
Melting Point Estimated to be a solid at room temperature.The parent compound, 4-iodobiphenyl, has a melting point of 110-114 °C. The ethyl group may slightly lower this.
Boiling Point High boiling point, likely >300 °C at atmospheric pressure.1-Ethyl-4-iodobenzene has a boiling point of 112-113 °C at 20 mmHg.[1]
Thermal Stability Aryl iodides can be sensitive to heat and light.Decomposition can be accelerated upon heating, potentially leading to deiodination. The C-I bond is weaker than C-Br or C-Cl bonds.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for Suzuki-Miyaura coupling reactions with this compound?

A1: A general starting range for Suzuki-Miyaura reactions involving aryl iodides like this compound is between 60°C and 100°C.[2] The optimal temperature is highly dependent on the specific boronic acid, catalyst, ligand, base, and solvent system used. For highly active catalyst systems, the reaction may proceed efficiently at lower temperatures.[2]

Q2: How does temperature impact the Heck reaction when using this compound?

A2: Temperature is a critical factor in the Heck reaction. Typically, these reactions require heating to temperatures between 100°C and 120°C.[2]

  • Too Low: Insufficient temperature may result in a slow or incomplete reaction.

  • Too High: Excessive heat can lead to the decomposition of the palladium catalyst (observed as the formation of black precipitate), degradation of starting materials or products, and an increase in side reactions.[2][3]

Q3: What is the recommended temperature for Sonogashira coupling of this compound?

A3: Sonogashira couplings involving aryl iodides are often conducted under relatively mild conditions. The reaction can proceed at temperatures ranging from room temperature to around 80°C.[2][4] Gentle heating, for instance to 40-50°C, may be necessary if the reaction is sluggish at room temperature.[5] The optimal temperature will depend on the reactivity of the terminal alkyne and the specific catalyst system employed.[2]

Q4: Can this compound decompose at elevated reaction temperatures?

A4: Yes, aryl iodides can undergo thermal decomposition. The primary degradation pathway at higher temperatures is often dehalogenation, where the iodine atom is replaced by a hydrogen atom.[2][5] This side reaction can be more significant at elevated temperatures.[5]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Reaction temperature is too low. The reaction may have a significant activation energy barrier that requires thermal energy to overcome. Gradually increase the temperature in 10-20°C increments and monitor the reaction progress by TLC or GC/LC-MS.[2] For some Suzuki couplings, an increase from 80°C to 100-110°C may be beneficial.[6]
Catalyst decomposition due to excessive heat. If you observe the formation of a black precipitate (palladium black), the temperature is likely too high for your catalyst/ligand system. This leads to an inactive catalyst.[2] Consider lowering the reaction temperature or choosing a more thermally stable catalyst/ligand combination. Adding a phosphine ligand can sometimes stabilize the catalytic species and prevent aggregation.[3]
Poor reagent solubility at low temperatures. Ensure that all reactants, particularly any inorganic bases, are sufficiently soluble in the chosen solvent system at the reaction temperature. For Suzuki reactions, using a biphasic solvent system (e.g., toluene/water, dioxane/water) can help dissolve inorganic bases.[6]
Issue 2: Formation of Significant Side Products
Potential Cause Troubleshooting Steps
Homocoupling of coupling partners. Elevated temperatures can promote the homocoupling of organoboron reagents in Suzuki reactions or terminal alkynes in Sonogashira reactions (Glaser coupling).[2][5] This is often exacerbated by the presence of oxygen. Ensure a rigorously inert atmosphere and consider if a lower temperature is feasible. For Sonogashira reactions, a copper-free protocol can eliminate this side reaction.[5]
Dehalogenation of this compound. The reductive removal of the iodine atom is more prevalent at higher temperatures.[5] If dehalogenation is a significant issue, lower the reaction temperature. Also, ensure high purity of reagents, as impurities in solvents or bases can sometimes act as a hydride source.[5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).[7]

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) followed by a degassed solvent mixture (e.g., a 4:1:1 mixture of toluene, ethanol, and water).[7]

  • Reaction: Heat the mixture to a temperature between 80-100°C with vigorous stirring.[7][8]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate under reduced pressure, and purify the crude product by column chromatography.[9]

General Protocol for Heck Reaction

This protocol outlines a general procedure for the Heck reaction of this compound with an alkene (e.g., styrene).

  • Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.2 equiv.), Palladium(II) acetate (1-2 mol%), and an optional phosphine ligand (e.g., PPh₃, 2-4 mol%).[7][8]

  • Reagent Addition: Under an inert atmosphere, add an anhydrous solvent (e.g., DMF) and a base (e.g., triethylamine, 1.5 equiv.).[7]

  • Reaction: Seal the tube and heat the mixture to 100-120°C with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether). Wash the combined organic extracts with water and brine, and dry over anhydrous magnesium sulfate.[7]

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

General Protocol for Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (2-4 mol%).[4]

  • Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF) and an amine base (e.g., triethylamine, 3.0 equiv.). Stir for 5-10 minutes at room temperature.[4]

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise via syringe.[4]

  • Reaction: Stir the reaction at room temperature. If the reaction is sluggish, gentle heating to 40-80°C may be applied.[4][5]

  • Monitoring: Monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool to room temperature and dilute with an organic solvent. If a copper co-catalyst was used, wash the organic layer with a saturated aqueous solution of ammonium chloride, followed by brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify by column chromatography.

Visualizations

G cluster_legend Legend Observation Observation Potential Cause Potential Cause Action Action Outcome Outcome start Low Yield or Side Products temp_issue Is Temperature a Likely Culprit? start->temp_issue too_low Temperature Too Low temp_issue->too_low Sluggish/No Reaction too_high Temperature Too High temp_issue->too_high Decomposition/ Side Products increase_temp Gradually Increase Temp (10-20°C) too_low->increase_temp decrease_temp Decrease Temp & Consider Stable Catalyst too_high->decrease_temp monitor Monitor byTLC/GC-MS increase_temp->monitor decrease_temp->monitor monitor->temp_issue No Improvement optimized Reaction Optimized monitor->optimized Improved Result G cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (Ar-Pd(II)-I) Pd(0)->Oxidative_Addition Ar-I Transmetalation Transmetalation (Ar-Pd(II)-Ar') Oxidative_Addition->Transmetalation Ar'-B(OR)₂ Base Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-Ar' Heat_Input Heat (60-100°C) Heat_Input->Oxidative_Addition Heat_Input->Reductive_Elimination G start Select Reaction Type suzuki Suzuki-Miyaura start->suzuki heck Heck start->heck sonogashira Sonogashira start->sonogashira suzuki_temp Start with 60-100°C suzuki->suzuki_temp heck_temp Start with 100-120°C heck->heck_temp sonogashira_temp Start with RT-80°C sonogashira->sonogashira_temp

References

analytical techniques for monitoring the progress of 4-Ethyl-4'-iodobiphenyl reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for monitoring the progress of reactions involving 4-Ethyl-4'-iodobiphenyl, such as Suzuki-Miyaura cross-coupling.

General Analytical Workflow

The typical process for monitoring a reaction involves sampling, preparation, analysis, and data interpretation. The following workflow provides a high-level overview of the steps involved.

Analytical_Workflow cluster_0 Step 1: Sampling cluster_1 Step 2: Sample Preparation cluster_2 Step 3: Analysis cluster_3 Step 4: Data Interpretation A Withdraw Aliquot from Reaction Mixture B Quench Reaction (e.g., add water/ethyl acetate) A->B C Dilute Sample to Appropriate Concentration B->C D Perform Analysis (TLC, HPLC, GC-MS, NMR) C->D E Assess Reaction Progress: - Consumption of Starting Material - Formation of Product D->E

Caption: General workflow for monitoring chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best for monitoring my this compound reaction?

The choice of technique depends on your specific needs, such as the required level of detail, speed, and available equipment. Thin-Layer Chromatography (TLC) is excellent for quick, qualitative checks, while HPLC and GC-MS provide quantitative data.[1][2] NMR spectroscopy offers detailed structural information.[3]

Technique_Selection_Guide Start What is your primary goal? Qualitative Quick, Qualitative Check (Is the reaction working?) Start->Qualitative Quantitative Quantitative Analysis (What is the conversion %?) Start->Quantitative Structural Structural Confirmation (Is it the right product?) Start->Structural TLC Use Thin-Layer Chromatography (TLC) Qualitative->TLC Volatile Are reactants/products volatile? Quantitative->Volatile GCMS Use Gas Chromatography- Mass Spectrometry (GC-MS) Structural->GCMS NMR Use Nuclear Magnetic Resonance (NMR) Structural->NMR HPLC Use High-Performance Liquid Chromatography (HPLC) Volatile->HPLC No Volatile->GCMS Yes

Caption: Decision guide for selecting an analytical technique.

Q2: How should I prepare a sample from my reaction for analysis?

For most chromatographic techniques, you must first quench the reaction.[1] At timed intervals, withdraw a small aliquot (e.g., 5-10 µL) from the reaction mixture and add it to a vial containing a solvent like ethyl acetate and a small amount of water to neutralize the catalyst.[1] After mixing, the organic layer can be diluted and used for analysis. For NMR analysis, the reaction mixture can sometimes be analyzed directly in a deuterated solvent, avoiding a workup.[3]

Q3: My reaction involves a high-boiling solvent like DMF or DMSO, and my TLC plate is just a smear. What should I do?

High-boiling solvents can cause significant streaking on a TLC plate.[4] To resolve this, after spotting your sample on the TLC plate, place the plate under a high vacuum for a few minutes to evaporate the residual solvent before developing it in the TLC chamber.[4]

Troubleshooting Guides

Thin-Layer Chromatography (TLC)

Q: My starting material (this compound) and my product have very similar Rf values. How can I tell if the reaction is complete?

When the polarity of the reactant and product are very similar, separation on TLC can be challenging.[4]

  • Try a different solvent system: Experiment with solvent mixtures of varying polarities. Sometimes a small change can significantly improve separation.[5] Three classes of solvent mixtures that can give different results are polar/hydrocarbon (e.g., ethyl acetate/hexane), polar/dichloromethane, and polar/benzene (or toluene).[5]

  • Use the cospot technique: On your TLC plate, place a spot of the starting material, a spot of the reaction mixture, and a "cospot" where you spot both the starting material and the reaction mixture on the same point. If the reaction is complete, the reaction mixture spot will show only the product, and the cospot will show two distinct spots (starting material and product). If the reaction is incomplete, the cospot will appear as a single, potentially elongated spot.[4]

Q: My spots are streaking or tailing down the TLC plate. What's wrong?

Streaking can be caused by several factors:

  • Sample is overloaded: The sample applied to the plate is too concentrated.[5][6] Try diluting your sample further before spotting it on the plate.[5]

  • Compound instability: Your compound might be degrading on the acidic silica gel.[4] You can try neutralizing the mobile phase by adding a small amount (0.1–2.0%) of triethylamine for acid-sensitive compounds.[5]

  • Inappropriate solvent: The solvent system may not be suitable for your compound's polarity.[7]

TLC_Troubleshooting Start Problem with TLC Plate? Streaking Spots are Streaking/Tailing Start->Streaking SimilarRf Reactant & Product Rf Values are Too Similar Start->SimilarRf NoSpots No Spots Visible Start->NoSpots Dilute Dilute the Sample Streaking->Dilute Cause: Overloaded Sample Neutralize Neutralize Silica Gel (add Et3N to eluent) Streaking->Neutralize Cause: Acid-Sensitive Compound ChangeSolvent Change Solvent System SimilarRf->ChangeSolvent Cospot Use Cospotting Technique SimilarRf->Cospot Concentrate Concentrate the Sample Spot NoSpots->Concentrate Cause: Sample too dilute UseStain Use a Different Visualization Method (Stain) NoSpots->UseStain Cause: Compound not UV-active

Caption: Troubleshooting common issues in Thin-Layer Chromatography.

High-Performance Liquid Chromatography (HPLC)

Q: I am seeing broad peaks in my HPLC chromatogram. What could be the cause?

Broad peaks can result from several issues, including insufficient desolvation in the ESI source if using LC-MS.[8] For standard HPLC-UV, potential causes include:

  • Column Overloading: Injecting too concentrated a sample. Try diluting the sample.

  • Poor Sample Solubility: The sample may not be fully dissolved in the mobile phase. Ensure your sample is completely dissolved before injection.

  • Column Degradation: The column's stationary phase may be degrading. Try flushing the column or replacing it if necessary.

Q: My product and a byproduct are co-eluting (not separating). How can I improve the separation?

To improve peak resolution:

  • Optimize the Mobile Phase: Adjust the ratio of your solvents. For reverse-phase HPLC, increasing the proportion of the aqueous solvent will generally increase retention time and may improve separation.

  • Change the Flow Rate: Lowering the flow rate can sometimes increase separation efficiency.

  • Modify the Gradient: If using a gradient elution, make the gradient shallower (i.e., increase the percentage of the strong solvent more slowly) in the region where your compounds elute.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

Q: I suspect my compound is degrading in the GC injector. How can I confirm and prevent this?

Thermal degradation is a known challenge in GC-MS analysis for certain compounds.[10]

  • Lower the Injector Temperature: High injector port temperatures can cause thermally labile compounds to decompose. Try reducing the injector temperature incrementally to see if the peak corresponding to the degradation product decreases.[10]

  • Modify Temperature Program: Keep the oven temperature below the decomposition point of your compound for as long as possible during the run.[10]

  • Derivatization: For compounds with functional groups that are prone to thermal degradation, chemical derivatization can create a more stable analogue for GC analysis.[10]

Q: How do I interpret the mass spectrum for my this compound reaction?

For a successful reaction (e.g., Suzuki coupling with phenylboronic acid to form 4-ethylbiphenyl), you should monitor the disappearance of the starting material's molecular ion peak and the appearance of the product's molecular ion peak.

  • Starting Material (this compound): Look for the molecular ion (M+) peak. The molecular weight is approximately 294.1 g/mol .

  • Product (e.g., 4-Ethylbiphenyl): Look for its molecular ion (M+) peak at approximately 182.3 g/mol .

  • Mass Spectrometry coupled with TLC (TLC-MS): This technique allows for the direct analysis of spots from a TLC plate, providing mass information without extensive sample preparation.[11] This can confirm if a new spot is indeed your product by checking its mass.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: How can I use ¹H NMR to quantify the conversion of my reaction?

NMR is an inherently quantitative technique.[3] To determine the reaction conversion, you can compare the integration of a peak corresponding to the starting material with a peak corresponding to the product.

  • Select Non-Overlapping Peaks: Choose a signal for the starting material (e.g., aromatic protons adjacent to the iodine atom) and a distinct signal for the product (e.g., new aromatic protons) that do not overlap with each other or with solvent/impurity peaks.

  • Calculate the Ratio: Compare the integral values of these two peaks. For example, if a proton signal from the starting material has an integral of 1.0 and a corresponding signal from the product has an integral of 3.0, the conversion is approximately 75% (3.0 / (1.0 + 3.0)).

  • Ensure Proper Relaxation: For accurate quantification, ensure a sufficient relaxation delay (d1) is used in your NMR acquisition parameters (e.g., 5 times the longest T1 value).

Data Summary Tables

Table 1: Comparison of Common Analytical Techniques

TechniqueInformation ProvidedSpeedCost per SampleKey AdvantageKey Limitation
TLC Qualitative (Rf value)Very Fast (<30 min)Very LowSimple, rapid reaction progress checks.[12]Not quantitative, limited separation power.[6]
HPLC-UV Quantitative (% area)Moderate (15-60 min)ModerateExcellent for quantitative analysis of non-volatile compounds.[13]Requires method development, higher solvent usage.
GC-MS Quantitative & Structural (Mass)Moderate (20-60 min)Moderate-HighHigh separation efficiency for volatile compounds; provides molecular weight.[14][15]Compounds must be volatile and thermally stable.[10]
¹H NMR Quantitative & StructuralFast (5-15 min)High (instrument cost)Provides detailed structural information and is highly quantitative.[3]Lower sensitivity than MS, requires more sample.

Table 2: Example Chromatographic Conditions for Biphenyl Analysis

ParameterHPLC Method Example[13]GC-MS Method Example[2]
Column C18 Reverse-Phase (e.g., 250mm x 4.6mm, 5µm)Capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm)
Mobile Phase / Carrier Gas Isocratic: Acetonitrile/Water (70:30 v/v)Carrier Gas: Helium
Flow Rate 1.0 mL/min1.0 mL/min (constant flow)
Oven Program N/AStart at 80°C (2 min hold), ramp at 10°C/min to 280°C (5 min hold)
Injector Temperature N/A280°C
Detector Diode-Array Detector (DAD) at 254 nmMass Spectrometer (Scan range m/z 50-500)
Ion Source Temperature N/A230°C

Experimental Protocols

Protocol 1: Reaction Monitoring by TLC
  • Plate Preparation: Use silica gel 60 F₂₅₄ TLC plates.[1] Draw a light pencil line about 1 cm from the bottom of the plate.[12]

  • Sample Preparation: At timed intervals (e.g., 0, 30, 60, 120 minutes), withdraw ~5-10 µL of the reaction mixture. Quench the aliquot in a vial containing ~1 mL of ethyl acetate and a small amount of water.[1]

  • Spotting: Use a capillary tube to spot the organic layer of the quenched sample onto the pencil line. Also, spot the starting material (this compound) as a reference.[1]

  • Development: Place the plate in a pre-saturated chamber containing a suitable mobile phase (e.g., Ethyl Acetate/Hexane mixture). Allow the solvent to travel up the plate until it is ~1 cm from the top.[12]

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under UV light (254 nm).[1] The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progression.[1]

Protocol 2: Quantitative Analysis by HPLC
  • System Preparation: Use an HPLC system with a C18 column and a UV detector set to an appropriate wavelength (e.g., 254 nm). Equilibrate the column with the mobile phase (e.g., acetonitrile/water).[13]

  • Sample Preparation: Prepare quenched and diluted aliquots of the reaction mixture at various time points as described for TLC. Also, prepare a series of calibration standards of your starting material and (if available) your purified product at known concentrations.

  • Injection: Inject a fixed volume (e.g., 10 µL) of each standard and time-point sample into the HPLC.

  • Data Analysis: Integrate the peak areas for the starting material and product in each chromatogram. Create a calibration curve from the standards to determine the concentration of the compounds at each time point, allowing for calculation of percent conversion.

Protocol 3: Analysis by ¹H NMR Spectroscopy
  • Sample Preparation: For final product analysis, dissolve ~5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[16] For in-process monitoring, a sample can be taken directly from the reaction, the solvent evaporated, and the residue dissolved in a deuterated solvent.

  • Spectrometer Setup: Acquire the spectrum on a 400 MHz or higher spectrometer. The instrument should be locked to the deuterium signal of the solvent and shimmed to optimize magnetic field homogeneity.[16]

  • Data Acquisition: Perform a standard one-pulse ¹H experiment. Key parameters include a 90° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of at least 5 seconds for quantitative results.[16]

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Set the internal reference (TMS) to 0 ppm.

  • Analysis: Monitor the decrease in signal intensity for protons unique to the starting material and the appearance of new signals corresponding to the product.[1] Use integration to determine the relative amounts and calculate reaction conversion.

References

Validation & Comparative

Reactivity Face-Off: 4-Ethyl-4'-iodobiphenyl vs. 4-Ethyl-4'-bromobiphenyl in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of modern synthetic chemistry, 4,4'-disubstituted biphenyls are privileged scaffolds, forming the core of numerous pharmaceuticals, liquid crystals, and organic electronic materials. The choice of halide on these building blocks is a critical decision that dictates reaction parameters and overall synthetic efficiency. This guide provides an objective comparison of the reactivity of two key intermediates: 4-Ethyl-4'-iodobiphenyl and 4-Ethyl-4'-bromobiphenyl, in the three most prevalent palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Heck couplings.

The fundamental difference in reactivity between these two compounds is rooted in the carbon-halogen bond dissociation energy (BDE). The carbon-iodine (C-I) bond is inherently weaker than the carbon-bromine (C-Br) bond. This lower BDE for the C-I bond facilitates the crucial oxidative addition step in the palladium catalytic cycle, which is often the rate-determining step of the reaction.[1][2] Consequently, this compound is generally more reactive, often leading to faster reactions, higher yields, and the ability to use milder reaction conditions compared to its bromo-counterpart.[3][4]

Performance Comparison: A Data-Driven Analysis

While direct, side-by-side kinetic studies for this compound and 4-Ethyl-4'-bromobiphenyl are not extensively documented under identical conditions, this section presents representative data extrapolated from studies on closely analogous substrates. The data illustrates the well-established reactivity trend: Aryl Iodide > Aryl Bromide .[1][5]

Table 1: Physical Properties and Bond Dissociation Energy
PropertyThis compound4-Ethyl-4'-bromobiphenylCitation
Molecular Weight 308.16 g/mol 261.16 g/mol
Aryl C-X BDE ~213 kJ/mol~285 kJ/mol[6]
Table 2: Representative Reactivity in Suzuki-Miyaura Coupling

Reaction: Coupling with Phenylboronic Acid

ParameterThis compound (Expected)4-Ethyl-4'-bromobiphenyl (Expected)Citation
Catalyst System Pd(OAc)₂, PPh₃Pd(OAc)₂, SPhos[3]
Typical Temp. 25-80 °C80-110 °C[3][7]
Typical Time 1-6 hours12-24 hours[2]
Expected Yield >90%75-90% (with optimized ligand)[3][8]
Table 3: Representative Reactivity in Sonogashira Coupling

Reaction: Coupling with Phenylacetylene

ParameterThis compound (Expected)4-Ethyl-4'-bromobiphenyl (Expected)Citation
Catalyst System Pd(PPh₃)₂Cl₂, CuIPd(PPh₃)₂Cl₂, CuI[9][10]
Typical Temp. Room Temperature - 50 °C50-100 °C[5]
Typical Time 2-4 hours8-18 hours[11]
Expected Yield >90%70-85%[1]
Table 4: Representative Reactivity in Heck Coupling

Reaction: Coupling with Ethyl Acrylate

ParameterThis compound (Expected)4-Ethyl-4'-bromobiphenyl (Expected)Citation
Catalyst System Pd(OAc)₂Pd(OAc)₂, P(o-tol)₃[12][13]
Typical Temp. 80-100 °C100-140 °C[12][14]
Typical Time 4-12 hours16-24 hours[15]
Expected Yield >85%65-80%[16][17]

Key Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura, Sonogashira, and Heck reactions. Researchers should note that optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of the aryl halide with an arylboronic acid.

Materials:

  • 4-Ethyl-4'-halobiphenyl (Iodo- or Bromo-) (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%) (For Iodide) or SPhos (0.04 mmol, 4 mol%) (For Bromide)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL) and Water (1 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 4-Ethyl-4'-halobiphenyl, arylboronic acid, palladium catalyst, phosphine ligand, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane and water solvent mixture via syringe.

  • Heat the reaction mixture with vigorous stirring. For the iodobiphenyl, maintain a temperature of 80 °C. For the bromobiphenyl, heat to 100 °C.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[3][18]

Protocol 2: Sonogashira Coupling

This protocol outlines a typical procedure for the copper-co-catalyzed coupling of the aryl halide with a terminal alkyne.

Materials:

  • 4-Ethyl-4'-halobiphenyl (Iodo- or Bromo-) (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) Dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%)

  • Copper(I) Iodide (CuI, 0.03 mmol, 3 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (5 mL)

  • Tetrahydrofuran (THF) (5 mL) (Optional co-solvent)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 4-Ethyl-4'-halobiphenyl, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous amine base (and THF, if used). Stir the mixture for 10 minutes at room temperature.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction at room temperature for the iodobiphenyl. For the bromobiphenyl, heat the mixture to 60-80 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the amine salts.

  • Wash the filtrate with saturated aqueous ammonium chloride, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[9][19]

Protocol 3: Heck Coupling

This protocol provides a general method for the coupling of the aryl halide with an activated alkene.

Materials:

  • 4-Ethyl-4'-halobiphenyl (Iodo- or Bromo-) (1.0 mmol, 1.0 equiv)

  • Alkene (e.g., Ethyl Acrylate) (1.5 mmol, 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Tri-o-tolylphosphine (P(o-tol)₃, 0.04 mmol, 4 mol%) (Often required for bromides)

  • Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine the 4-Ethyl-4'-halobiphenyl and the palladium catalyst (and phosphine ligand, if used).

  • Add anhydrous DMF and stir until all solids are dissolved.

  • Add the alkene, followed by the triethylamine base, via syringe.

  • Heat the reaction mixture with stirring. For the iodobiphenyl, a temperature of 80-100 °C is typical. For the bromobiphenyl, a higher temperature of 120-140 °C may be required.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.[12][15]

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

G cluster_cycle Palladium Catalytic Cycle Pd0 Pd(0)L₂ ArI This compound ArBr 4-Ethyl-4'-bromobiphenyl PdII_I [Ar-Pd(II)L₂-I] Transmetalation Transmetalation (e.g., with R-B(OH)₂) PdII_I->Transmetalation PdII_Br [Ar-Pd(II)L₂-Br] PdII_Br->Transmetalation Product Ar-R (Product) Transmetalation->Product Reductive Elimination Product->Pd0 ArI->PdII_I Oxidative Addition (Faster, Lower Energy) ArBr->PdII_Br Oxidative Addition (Slower, Higher Energy)

Caption: Reactivity difference in the oxidative addition step.

G start Start: Select Aryl Halide iodide_path This compound start->iodide_path bromide_path 4-Ethyl-4'-bromobiphenyl start->bromide_path conditions_iodo Set Milder Conditions (Lower Temp, Shorter Time) iodide_path->conditions_iodo conditions_bromo Set Stronger Conditions (Higher Temp, Longer Time, Potentially stronger ligand) bromide_path->conditions_bromo reaction Perform Cross-Coupling (Suzuki, Sonogashira, or Heck) conditions_iodo->reaction conditions_bromo->reaction monitor Monitor Progress (TLC, LC-MS, GC-MS) reaction->monitor workup Work-up & Purification monitor->workup compare Compare Yield & Purity workup->compare product Final Product compare->product

Caption: Experimental workflow for comparing reactivity.

References

Validating the Structure of 4-Ethyl-4'-iodobiphenyl: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison Utilizing ¹H and ¹³C NMR Spectroscopy for Structural Verification

In the landscape of advanced materials and pharmaceutical development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comprehensive validation of the structure of 4-Ethyl-4'-iodobiphenyl, a key intermediate in various industrial applications, through the powerful techniques of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing predicted spectral data with experimentally obtained data for structurally analogous compounds, we present a robust methodology for its characterization.

This document is intended for researchers, scientists, and professionals in drug development and materials science who rely on precise analytical data for the progression of their work.

Data Presentation: A Comparative Analysis of NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound and the experimental data for the related compounds, 4-ethylbiphenyl and 4-iodobiphenyl. This comparative approach allows for a confident assignment of the spectral features of the target molecule.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃, TMS)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound (Predicted) ~7.70d2HAr-H (ortho to -I)
~7.50d2HAr-H (ortho to -Et)
~7.35d2HAr-H (meta to -I)
~7.25d2HAr-H (meta to -Et)
2.70q2H-CH₂CH₃
1.28t3H-CH₂CH₃
4-Ethylbiphenyl (Experimental) [1][2]7.59-7.57m2HAr-H
7.44-7.40m2HAr-H
7.34-7.30m1HAr-H
7.25d2HAr-H
2.70q2H-CH₂CH₃
1.28t3H-CH₂CH₃
4-Iodobiphenyl (Experimental) [3]7.79d2HAr-H (ortho to -I)
7.37d2HAr-H (meta to -I)
7.58-7.30m5HAr-H (unsubstituted ring)

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ) ppm
This compound (Predicted) ~145.0, ~140.5, ~138.0, ~137.5, ~129.0, ~128.5, ~127.0, ~92.0, ~28.5, ~15.5
4-Ethylbiphenyl (Experimental) [2]144.4, 140.9, 138.4, 128.8, 128.2, 127.0, 126.9, 28.5, 15.6
4-Iodobiphenyl (Experimental) [4]140.8, 138.0, 128.9, 128.8, 127.6, 126.9, 91.7

Experimental Protocols

A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra is crucial for reliable structural elucidation.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the solid sample (this compound).

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ 0.00 ppm).

  • Transfer the solution into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • The spectra should be acquired on a 400 MHz NMR spectrometer.

  • The instrument is locked onto the deuterium signal of the CDCl₃ solvent.

  • Shimming is performed to optimize the homogeneity of the magnetic field.

  • For ¹H NMR, a standard one-pulse experiment is performed with a 90° pulse width, an acquisition time of 3-4 seconds, a relaxation delay of 2-5 seconds, and 16-32 scans.

  • For ¹³C NMR, a proton-decoupled experiment is performed with a 90° pulse width, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 1024 or more).

3. Data Processing:

  • The acquired Free Induction Decay (FID) is subjected to Fourier transformation.

  • The resulting spectrum is phased and baseline corrected.

  • Chemical shifts are referenced to the TMS signal.

  • For ¹H NMR spectra, the signals are integrated to determine the relative proton ratios, and the splitting patterns and coupling constants are analyzed.

Visualization of the Validation Workflow

The logical flow for the structural validation of this compound using NMR spectroscopy is depicted in the following diagram.

G Workflow for Structural Validation of this compound via NMR cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_comparison Comparative Validation A Sample Preparation (Dissolve in CDCl3 with TMS) B 1H NMR Spectroscopy (400 MHz) A->B C 13C NMR Spectroscopy (100 MHz) A->C D Process Spectra (FT, Phasing, Baseline Correction) B->D C->D E Analyze 1H NMR Data (Chemical Shift, Integration, Multiplicity) D->E F Analyze 13C NMR Data (Chemical Shift) D->F H Compare Predicted Data with Experimental Data of Analogues (4-ethylbiphenyl, 4-iodobiphenyl) E->H F->H G Predict 1H & 13C NMR Spectra of this compound G->H I Structure Confirmation H->I

Caption: Workflow for NMR-based structural validation.

By following this systematic approach, which combines predictive analysis with comparative experimental data, the chemical structure of this compound can be confidently validated, ensuring its suitability for downstream applications in research and development.

References

A Comparative Analysis of Palladium Catalysts for the Synthesis of 4,4'-Diethylbiphenyl via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. A key application is the synthesis of biaryl compounds, which are prevalent scaffolds in pharmaceuticals and advanced materials. This guide provides a comparative analysis of different palladium catalyst systems for the synthesis of 4,4'-diethylbiphenyl through the coupling of 4-ethyl-4'-iodobiphenyl and 4-ethylphenylboronic acid.

The choice of catalyst is critical to the success of this transformation, influencing reaction yields, times, and overall efficiency. Here, we compare the performance of three classes of palladium catalysts: a traditional phosphine-ligated catalyst, a modern Buchwald-type catalyst system, and a heterogeneous catalyst.

Performance Comparison of Palladium Catalysts

The following table summarizes the typical performance of different palladium catalyst systems for the Suzuki-Miyaura coupling of this compound with 4-ethylphenylboronic acid. The data is compiled based on established principles and analogous reactions reported in the literature.[1][2][3]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Key Features
Catalyst System 1
Pd(PPh₃)₄TriphenylphosphineK₂CO₃Toluene/Ethanol/H₂O80-10012-2485-95Well-established, commercially available, but may require higher temperatures and longer reaction times.[4][5]
Catalyst System 2
Pd(OAc)₂ / SPhosSPhosK₃PO₄1,4-Dioxane/H₂O80-1002-8>95Highly active, broad substrate scope, effective for sterically hindered substrates, shorter reaction times.[3][6][7]
Catalyst System 3
10% Pd/CNoneNa₂CO₃Ethanol/H₂O8012-2480-90Heterogeneous, easily separable and recyclable, but may exhibit lower activity and potential for metal leaching.[8][9]

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura coupling reaction using each of the compared catalyst systems are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.

General Experimental Workflow

The logical flow for a typical Suzuki-Miyaura coupling experiment is outlined below.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Aryl Halide, Boronic Acid, Base, and Catalyst/Ligand inert Establish Inert Atmosphere (e.g., N2 or Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir Reaction Mixture solvent->heat monitor Monitor Progress (TLC, GC-MS, or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up (Extraction with Organic Solvent) cool->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Protocol 1: Using Pd(PPh₃)₄ (Catalyst System 1)

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • 4-Ethylphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene/Ethanol/Water (3:1:1 mixture, degassed)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-ethylphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed toluene/ethanol/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4,4'-diethylbiphenyl.[5]

Protocol 2: Using Pd(OAc)₂ / SPhos (Catalyst System 2)

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • 4-Ethylphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

Procedure:

  • In a dry Schlenk tube, combine this compound, 4-ethylphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with argon three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction until completion (typically 2-8 hours).

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.[2][7]

Protocol 3: Using 10% Pd/C (Catalyst System 3)

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • 4-Ethylphenylboronic acid (1.5 mmol, 1.5 equiv)

  • 10% Palladium on Carbon (Pd/C) (5 mol% Pd)

  • Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

  • Ethanol/Water (1:1 mixture)

Procedure:

  • In a round-bottom flask, combine this compound, 4-ethylphenylboronic acid, 10% Pd/C, and Na₂CO₃.

  • Add the ethanol/water solvent mixture.

  • Heat the reaction to 80 °C and stir vigorously.

  • Monitor the reaction progress.

  • After completion (typically 12-24 hours), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with ethanol.

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.[10]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd2_intermediate R1-Pd(II)L_n-X oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation R2-B(OR)2 (Base) pd2_biaryl R1-Pd(II)L_n-R2 transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product R1-R2 (4,4'-Diethylbiphenyl) reductive_elimination->product reagents This compound (R1-X) + 4-Ethylphenylboronic Acid (R2-B(OR)2)

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The selection of an appropriate palladium catalyst system is paramount for achieving high yields and efficiency in the Suzuki-Miyaura coupling of this compound. For routine syntheses where reaction time is not a critical factor, the traditional and cost-effective Pd(PPh₃)₄ catalyst provides reliable results. For more challenging couplings or when higher throughput is desired, modern catalyst systems utilizing bulky, electron-rich phosphine ligands like SPhos offer significantly enhanced reactivity. Heterogeneous catalysts such as Pd/C present an advantage in terms of catalyst separation and recycling, which is particularly beneficial for larger-scale industrial applications, although they may require longer reaction times. The choice ultimately depends on the specific requirements of the synthesis, including scale, cost, and desired reaction efficiency.

References

A Comparative Guide to Assessing the Purity of Synthesized 4-Ethyl-4'-iodobiphenyl using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel organic compounds for pharmaceutical and materials science applications, rigorous purity assessment is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for determining the purity of synthesized 4-Ethyl-4'-iodobiphenyl. The information presented herein, supported by experimental protocols and data, is intended to assist researchers in selecting the most appropriate analytical methodology for their specific needs.

Introduction to Purity Assessment of this compound

This compound is a key intermediate in the synthesis of various organic molecules. Its purity directly impacts the yield, purity, and potential biological activity of the final products. The Suzuki coupling reaction is a common method for synthesizing such biaryl compounds. However, this method can lead to several impurities, including homocoupled products, dehalogenated species, and residual starting materials. Therefore, a reliable analytical method is crucial to quantify the purity of the synthesized compound and identify any byproducts.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture. For non-polar to moderately polar compounds like this compound, reversed-phase HPLC is the method of choice.

Experimental Protocol: Reversed-Phase HPLC for this compound

This protocol is based on established methods for the analysis of substituted biphenyls and can be optimized for this compound.[1][2]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Synthesized this compound

  • Commercial this compound analytical standard (purity ≥98%)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of methanol and water. A starting isocratic condition could be 85:15 (v/v) methanol:water. The composition can be adjusted to achieve optimal separation.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound analytical standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution for calibration.

  • Sample Solution Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration similar to the standard solutions.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: Methanol:Water (e.g., 85:15 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm

    • Column Temperature: Ambient

  • Data Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peak corresponding to this compound based on the retention time of the analytical standard.

    • Calculate the purity of the synthesized sample by comparing the peak area of the analyte to the total peak area of all components in the chromatogram (Area Percent method). For more accurate quantification, a calibration curve can be constructed using the standard solutions.

Expected Impurities from Suzuki Coupling Synthesis

When synthesizing this compound via a Suzuki coupling reaction between 4-iodo-1,1'-biphenyl and an ethylating agent (or a similar cross-coupling), potential impurities to monitor include:

  • Homocoupling products: Biphenyl (from the coupling of two phenylboronic acid molecules, if used) or 4,4'-diiodobiphenyl.

  • Starting materials: Unreacted 4-iodobiphenyl or the ethylating agent precursor.

  • Dehalogenated product: 4-Ethylbiphenyl.

  • Solvent and catalyst residues.

Comparison with Alternative Analytical Techniques

While HPLC is a robust method, other techniques offer complementary information and may be more suitable for specific analytical challenges.

Analytical Technique Principle Advantages Disadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity, suitable for non-volatile and thermally labile compounds. Well-established for purity determination.Requires reference standards for definitive impurity identification. Consumes solvents.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Excellent for volatile and semi-volatile compounds. Provides structural information for impurity identification. High sensitivity.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes.
Quantitative Nuclear Magnetic Resonance (qNMR) Quantifies compounds based on the direct proportionality between the NMR signal integral and the number of nuclei.A primary ratio method that does not require a specific reference standard for the analyte. Provides structural information. Non-destructive.[3][4][5]Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard. Can be complex for mixtures with overlapping signals.[3][4]

Data Presentation

Table 1: HPLC Purity Assessment of Synthesized this compound

Sample Retention Time (min) Peak Area Area %
Synthesized Batch 18.52985,00098.5%
Impurity 16.2110,0001.0%
Impurity 27.895,0000.5%
Commercial Standard8.51998,00099.8%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Comparison of Analytical Techniques for Purity Analysis

Parameter HPLC-UV GC-MS qNMR
Limit of Detection Low (ng range)Very Low (pg range)High (µg range)
Quantification Relative (Area %) or Absolute (with standard)Relative or Absolute (with standard)Absolute (with internal standard)
Impurity Identification Tentative (based on retention time)Confident (based on mass spectrum)Confident (based on chemical shift and coupling)
Sample Throughput HighMediumLow to Medium
Cost per Sample Low to MediumMedium to HighHigh

Visualizations

Experimental Workflow for HPLC Purity Assessment

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Synthesized Compound C Dissolve in Mobile Phase A->C B Weigh Commercial Standard B->C E Inject into HPLC C->E D Prepare Dilutions (Standard) D->E F Separation on C18 Column E->F G UV Detection at 254 nm F->G H Integrate Peak Areas G->H I Calculate Area % Purity H->I

Caption: Workflow for HPLC purity assessment of this compound.

Logical Comparison of Analytical Techniques

Purity_Assessment Purity Assessment of This compound HPLC HPLC-UV Purity_Assessment->HPLC High Resolution Good for Non-Volatiles GCMS GC-MS Purity_Assessment->GCMS High Sensitivity Good for Volatiles Structural Info qNMR qNMR Purity_Assessment->qNMR Absolute Quantification No Specific Standard Needed Structural Info

Caption: Comparison of analytical techniques for purity assessment.

Conclusion

The choice of analytical method for assessing the purity of synthesized this compound depends on the specific requirements of the analysis. HPLC offers a robust, high-throughput, and cost-effective method for routine purity checks, especially when a reference standard is available. GC-MS provides superior sensitivity and structural information, making it ideal for identifying volatile impurities. qNMR stands out as a primary method for absolute quantification without the need for a specific analyte standard, which is particularly valuable for novel compounds. For comprehensive characterization, a combination of these orthogonal techniques is often recommended to ensure the highest confidence in the purity of the synthesized material.

References

The Strategic Selection of Aryl Halides in Large-Scale Biphenyl Synthesis: A Cost-Benefit Analysis of 4-Ethyl-4'-iodobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of pharmaceutical and materials science, the efficient and cost-effective synthesis of key structural motifs is paramount. The biphenyl moiety is a ubiquitous scaffold in numerous high-value molecules, including pharmaceuticals and liquid crystals.[1] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of these biaryl linkages on an industrial scale.[2][3] A critical decision in designing a large-scale Suzuki synthesis is the choice of the aryl halide precursor. This guide provides a comprehensive cost-benefit analysis of using 4-Ethyl-4'-iodobiphenyl compared to its bromide and chloride analogs, offering researchers, scientists, and drug development professionals a data-driven framework for making informed decisions.

Performance and Cost: A Comparative Overview

The reactivity of aryl halides in palladium-catalyzed Suzuki-Miyaura coupling reactions generally follows the trend: Iodide > Bromide > Chloride. This is primarily due to the decreasing bond strength of the carbon-halogen bond (C-I < C-Br < C-Cl), which directly impacts the rate-determining oxidative addition step of the catalytic cycle. While aryl iodides like this compound offer higher reactivity, allowing for milder reaction conditions, lower catalyst loadings, and often shorter reaction times, this performance advantage typically comes at a higher raw material cost.[4] Conversely, aryl chlorides are the most economical option but often necessitate more forcing conditions, higher catalyst loadings, and specialized ligands to achieve comparable results. Aryl bromides frequently represent a compromise between reactivity and cost.

Table 1: Qualitative Cost-Benefit Analysis of Aryl Halides in Large-Scale Suzuki Synthesis
FeatureThis compound (Aryl Iodide)4-Ethyl-4'-bromobiphenyl (Aryl Bromide)4-Ethyl-4'-chlorobiphenyl (Aryl Chloride)
Reactivity HighestModerateLowest
Reaction Conditions Milder (lower temperature, shorter time)ModerateMore forcing (higher temperature, longer time)
Catalyst Loading Typically lowerModerateTypically higher
Raw Material Cost HighestModerateLowest
Downstream Processing Potentially simpler due to higher conversion and fewer byproducts. Catalyst scavenging is still required.May require more rigorous purification.Can be challenging due to lower conversion and potential for side reactions.
Overall Process Cost Higher initial cost, but potential for savings in energy, catalyst, and purification.A balance between raw material and processing costs.Lower initial cost, but potentially higher processing costs and environmental impact.

Quantitative Data Comparison

Direct, publicly available, large-scale quantitative data for the Suzuki coupling of this compound versus its bromo- and chloro-analogs is limited. However, we can extrapolate from studies on structurally similar compounds to provide an illustrative comparison. The following tables present approximate pricing for related starting materials and representative reaction parameters gleaned from process chemistry literature.

Table 2: Illustrative Cost Comparison of Related Biphenyl Halides
CompoundCAS NumberSupplier ExamplePrice (USD) per gram (for small quantities)
4-Iodobiphenyl1591-31-7Sigma-Aldrich£57.80 / 5g ($14.50/g)[5]
4-Bromobiphenyl92-66-0Sigma-Aldrich~
32.70/10g(32.70 / 10g (~32.70/10g(
3.27/g)[6]
4-Chlorobiphenyl2051-62-9ChemicalBook~
35/250mg(35 / 250mg (~35/250mg(
140/g) - Note: Price can vary significantly based on supplier and purity.

Note: Bulk pricing for 4-Ethyl substituted analogs will differ, but the general cost trend (I > Br > Cl) is expected to hold.

Table 3: Representative Large-Scale Suzuki Coupling Parameters (Illustrative)
ParameterAryl Iodide DerivativeAryl Bromide DerivativeAryl Chloride Derivative
Catalyst Loading (mol%) 0.1 - 11 - 32 - 5+
Ligand Standard phosphine ligands (e.g., PPh₃) or ligand-freeBulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligandsSpecialized, highly active ligands often required
Temperature (°C) 60 - 8080 - 110100 - 130+
Reaction Time (hours) 2 - 66 - 1812 - 24+
Typical Yield (%) >9585 - 9570 - 90

Experimental Protocols

Below are generalized, representative experimental protocols for a large-scale Suzuki-Miyaura coupling reaction. These protocols should be optimized for the specific substrates and equipment used.

Protocol 1: Large-Scale Suzuki-Miyaura Coupling of an Aryl Iodide

Objective: To synthesize a biaryl compound from an aryl iodide and a boronic acid on a multi-kilogram scale.

Materials:

  • Aryl Iodide (e.g., this compound) (1.0 equiv)

  • Arylboronic Acid (1.1 equiv)

  • Palladium Acetate (Pd(OAc)₂) (0.1 mol%)

  • Triphenylphosphine (PPh₃) (0.2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (5 L/kg of aryl iodide)

  • Water (1 L/kg of aryl iodide)

Procedure:

  • To a clean and dry glass-lined reactor, charge the aryl iodide, arylboronic acid, and potassium carbonate.

  • Inert the reactor by purging with nitrogen.

  • Add the toluene and water.

  • Stir the mixture and begin heating to 80°C.

  • In a separate vessel, dissolve the palladium acetate and triphenylphosphine in a small amount of degassed toluene.

  • Once the reactor reaches 80°C, add the catalyst solution.

  • Maintain the reaction at 80°C and monitor the progress by HPLC.

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Separate the aqueous layer.

  • Wash the organic layer with brine.

  • Treat the organic layer with a palladium scavenger (e.g., silica-based thiol scavenger) to reduce residual palladium levels.

  • Filter off the scavenger.

  • Concentrate the organic layer under reduced pressure.

  • Crystallize the product from a suitable solvent system (e.g., heptane/toluene).

  • Dry the product under vacuum.

Protocol 2: Large-Scale Suzuki-Miyaura Coupling of an Aryl Bromide

Objective: To synthesize a biaryl compound from an aryl bromide and a boronic acid on a multi-kilogram scale.

Materials:

  • Aryl Bromide (e.g., 4-Ethyl-4'-bromobiphenyl) (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Palladium Acetate (Pd(OAc)₂) (1.5 mol%)

  • SPhos (3.0 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF) (6 L/kg of aryl bromide)

  • Water (0.5 L/kg of aryl bromide)

Procedure:

  • Charge the aryl bromide, arylboronic acid, and potassium phosphate to a suitable reactor.

  • Inert the reactor with nitrogen.

  • Add the 2-MeTHF and water.

  • Degas the mixture by sparging with nitrogen for 30 minutes.

  • In a glovebox, prepare a solution of palladium acetate and SPhos in degassed 2-MeTHF.

  • Add the catalyst solution to the reactor.

  • Heat the reaction mixture to 100°C.

  • Monitor the reaction by HPLC until completion (typically 8-12 hours).

  • Cool the reaction to room temperature.

  • Add water and separate the layers.

  • Wash the organic layer with brine.

  • Perform a solvent swap to a suitable crystallization solvent if necessary.

  • Cool the solution to induce crystallization.

  • Isolate the product by filtration and wash with a cold solvent.

  • Dry the product in a vacuum oven.

Visualizing the Process and Decision Making

To aid in understanding the reaction and the selection process, the following diagrams are provided.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X-L2 Ar-Pd(II)-X(L)₂ Oxidative_Addition->Ar-Pd(II)-X-L2 Transmetalation Transmetalation Ar-Pd(II)-X-L2->Transmetalation Ar-Pd(II)-Ar'-L2 Ar-Pd(II)-Ar'(L)₂ Transmetalation->Ar-Pd(II)-Ar'-L2 Ar-B(OH)2 Ar'-B(OH)₂ Ar-B(OH)2->Transmetalation Base Base Base->Transmetalation Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'-L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Ar-X (X = I, Br, Cl) Ar-X->Oxidative_Addition Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactor_Setup Reactor Setup (Charge Reagents) Inerting Inerting (Nitrogen Purge) Reactor_Setup->Inerting Solvent_Addition Solvent Addition Inerting->Solvent_Addition Heating Heating to Target Temperature Solvent_Addition->Heating Catalyst_Addition Catalyst Addition Heating->Catalyst_Addition Reaction_Monitoring Reaction Monitoring (HPLC) Catalyst_Addition->Reaction_Monitoring Cooling Cooling Reaction_Monitoring->Cooling Phase_Separation Phase Separation Cooling->Phase_Separation Washing Washing Phase_Separation->Washing Pd_Scavenging Palladium Scavenging Washing->Pd_Scavenging Filtration Filtration Pd_Scavenging->Filtration Concentration Concentration Filtration->Concentration Crystallization Crystallization Concentration->Crystallization Drying Drying Crystallization->Drying Decision_Tree Start Select Aryl Halide for Large-Scale Synthesis Cost_Constraint Is raw material cost the primary constraint? Start->Cost_Constraint Use_Chloride Consider Aryl Chloride (e.g., 4-Ethyl-4'-chlorobiphenyl) Cost_Constraint->Use_Chloride Yes Reactivity_Constraint Are mild conditions and short reaction times critical? Cost_Constraint->Reactivity_Constraint No Process_Optimization Requires significant process optimization Use_Chloride->Process_Optimization Use_Iodide Use Aryl Iodide (e.g., this compound) Reactivity_Constraint->Use_Iodide Yes Use_Bromide Consider Aryl Bromide (e.g., 4-Ethyl-4'-bromobiphenyl) as a balanced option Reactivity_Constraint->Use_Bromide No Higher_Throughput Higher throughput and potentially lower processing costs Use_Iodide->Higher_Throughput

References

performance comparison of liquid crystals derived from 4-Ethyl-4'-iodobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Performance Analysis of Biphenyl-Based Nematic Liquid Crystals

This analysis is intended for researchers, scientists, and professionals in drug development and materials science who require a clear understanding of the performance trade-offs between different liquid crystal materials.

Quantitative Performance Comparison

The selection of a liquid crystal for a specific application is dictated by a range of electro-optical and physical properties. A high clearing point is indicative of a broad operational temperature range. Low viscosity is essential for fast switching speeds in display applications. The dielectric and optical anisotropies are fundamental parameters that govern the contrast and viewing angles of a display. The following table summarizes these key performance indicators for 5CB and 8OCB.

Property4-cyano-4'-pentylbiphenyl (5CB)4'-Octyloxy-4-biphenylcarbonitrile (8OCB)
Clearing Point (°C) 35.0[1]79.10[2]
Viscosity (η, mPa·s at 20°C) ~24Data not available, but generally higher than 5CB
Dielectric Anisotropy (Δε at 1 kHz, 20°C) +11.5Data is available over a range of frequencies and temperatures, but a standard value at 20°C and 1kHz is not explicitly stated. It is known to have a large positive dielectric anisotropy.
Optical Anisotropy (Δn at 589 nm, 20°C) 0.179Data is available over a range of temperatures, but a standard value at 20°C is not explicitly stated. It is known to have high positive optical anisotropy.

Experimental Protocols

Accurate and reproducible measurements are critical for the comparative evaluation of liquid crystal materials. The following sections detail the standard experimental protocols for characterizing the key performance indicators listed above.

Determination of Clearing Point

The clearing point, or the nematic-to-isotropic phase transition temperature, is a fundamental property of a liquid crystal.

Methodology: A small sample of the liquid crystal is placed between two clean glass slides on a temperature-controlled hot stage, which is mounted on a polarizing optical microscope. The sample is observed through crossed polarizers as the temperature is slowly increased. The nematic phase will appear bright and birefringent, while the isotropic liquid phase will appear dark. The temperature at which the transition from the bright to the dark state is complete upon heating is recorded as the clearing point.

G cluster_0 Sample Preparation cluster_1 Measurement A Place liquid crystal sample on glass slide B Cover with a second glass slide A->B C Mount on temperature-controlled hot stage of a polarizing microscope B->C Transfer D Observe sample through crossed polarizers C->D E Slowly increase temperature D->E F Record temperature of nematic-to-isotropic transition E->F

Experimental workflow for determining the clearing point.

Viscosity Measurement

The rotational viscosity is a key parameter that influences the switching speed of a liquid crystal device.

Methodology: An oscillating plate viscometer can be used to measure the viscosity coefficients of nematic liquid crystals. The liquid crystal sample is placed between two plates, and the resistance to oscillation is measured. By orienting the liquid crystal molecules with a magnetic field in different directions relative to the flow and velocity gradient, the different Miesowicz viscosity coefficients can be determined.

Dielectric Anisotropy Measurement

Dielectric anisotropy (Δε) is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director.

Methodology: A liquid crystal cell of known thickness and electrode area is used. The inner surfaces of the cell are treated with an alignment layer to induce either planar (for ε⊥) or homeotropic (for ε∥) alignment of the liquid crystal molecules. The cell is filled with the liquid crystal sample, and its capacitance is measured using an LCR meter at a specific frequency (e.g., 1 kHz). The dielectric permittivity is then calculated from the capacitance, cell dimensions, and the permittivity of free space. The dielectric anisotropy is the difference between the two measured permittivities (Δε = ε∥ - ε⊥).

Optical Anisotropy (Birefringence) Measurement

Optical anisotropy, or birefringence (Δn), is the difference between the extraordinary (ne) and ordinary (no) refractive indices.

Methodology: An Abbe refractometer is commonly used for this measurement. A thin film of the liquid crystal is placed between the prisms of the refractometer. The surfaces of the prisms are treated to induce a uniform planar alignment of the liquid crystal director. By rotating the polarizer on the eyepiece of the refractometer, the two refractive indices (ne and no) can be measured. The optical anisotropy is then calculated as Δn = ne - no.

Synthetic Pathways

The synthesis of biphenyl-based liquid crystals often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. 4-Ethyl-4'-iodobiphenyl is a valuable precursor in these synthetic routes.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product A 4-Alkylphenylboronic Acid F 4-Alkyl-4'-substituted-biphenyl Liquid Crystal A->F Suzuki-Miyaura Coupling B 4-Iodo-4'-substituted-biphenyl (e.g., this compound) B->F C Palladium Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., Na2CO3) D->F E Solvent (e.g., Toluene/Ethanol/Water) E->F

Suzuki-Miyaura coupling for biphenyl liquid crystal synthesis.

Conclusion

The choice between 4-cyano-4'-pentylbiphenyl (5CB) and 4'-Octyloxy-4-biphenylcarbonitrile (8OCB) depends heavily on the desired application. 5CB, with its lower clearing point and viscosity, is suitable for applications requiring fast switching at or near room temperature. In contrast, 8OCB offers a significantly wider operational temperature range due to its higher clearing point, making it a candidate for devices that may experience elevated temperatures. The detailed experimental protocols provided herein offer a standardized framework for the characterization and comparison of these and other novel liquid crystal materials that may be synthesized from precursors like this compound. This systematic approach to data acquisition and comparison is essential for the continued advancement of liquid crystal technologies.

References

A Comparative Guide to Experimental and Calculated Spectral Data of 4-Ethyl-4'-iodobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the comparison of experimental and theoretically calculated spectral data for the liquid crystal intermediate, 4-Ethyl-4'-iodobiphenyl. Due to a lack of publicly available experimental spectral data for this compound, this guide will establish the comparative methodology and use the well-characterized parent compound, 4-iodobiphenyl, as an illustrative example. This approach will detail the necessary experimental and computational protocols and provide researchers with a foundational understanding for their own data acquisition and analysis.

Introduction

Spectroscopic analysis is a cornerstone of chemical research and development, providing critical insights into molecular structure and purity. The comparison of experimentally acquired spectra with data calculated from theoretical models offers a powerful method for structural validation. This guide focuses on the common spectroscopic techniques used for the characterization of organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Experimental Protocols

The following sections outline the standard protocols for acquiring experimental spectral data for a solid organic compound such as this compound or the illustrative 4-iodobiphenyl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei within the molecule.

Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition:

    • Spectra are typically acquired on a 300, 400, or 500 MHz NMR spectrometer.

    • The instrument is tuned to the appropriate frequency for ¹H or ¹³C nuclei.

    • Key acquisition parameters such as the number of scans, relaxation delay, and pulse width are optimized to ensure a good signal-to-noise ratio.

  • Data Processing:

    • The raw data (Free Induction Decay - FID) is processed using a Fourier transform.

    • The resulting spectrum is phased, baseline-corrected, and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

    • Pressure is applied to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • A background spectrum of the empty ATR crystal is recorded.

    • The sample spectrum is then acquired. The instrument's software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

    • Data is typically collected over a range of 4000 to 400 cm⁻¹.

  • Data Analysis:

    • The positions and intensities of the absorption bands are correlated with known vibrational frequencies of specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular formula and structure by analyzing the mass-to-charge ratio of the molecule and its fragments.

Methodology:

  • Sample Introduction and Ionization:

    • A small amount of the sample is introduced into the mass spectrometer.

    • For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is common. The sample is vaporized and then bombarded with a high-energy electron beam.

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Computational Protocols

Theoretical spectra are typically calculated using computational chemistry software packages. Density Functional Theory (DFT) is a widely used method for predicting a variety of molecular properties, including NMR chemical shifts and IR vibrational frequencies.

General Workflow:

  • Structure Optimization:

    • The 3D structure of the molecule is built in silico.

    • A geometry optimization is performed to find the lowest energy conformation of the molecule. A common DFT functional for this is B3LYP with a basis set such as 6-31G(d).

  • Spectral Calculation:

    • NMR: The optimized geometry is used to calculate the NMR shielding tensors, often using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated shielding values are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound (e.g., TMS).

    • IR: A frequency calculation is performed on the optimized structure. This computes the vibrational frequencies and their corresponding intensities. The calculated frequencies are often scaled by an empirical factor to better match experimental values.

    • MS: While direct prediction of EI mass spectra is complex, computational methods can be used to calculate the energies of potential fragment ions to help interpret experimental fragmentation patterns.

Comparative Analysis: this compound (Hypothetical) vs. 4-iodobiphenyl (Experimental)

As experimental data for this compound is not available, this section presents the known experimental data for 4-iodobiphenyl and a hypothetical table for the target compound, outlining the expected spectral characteristics.

Illustrative Data: 4-iodobiphenyl

The following table summarizes the available experimental data for 4-iodobiphenyl.[1]

Parameter Experimental Value Calculated Value
¹H NMR (CDCl₃, ppm) ~7.6 (d, 2H), ~7.3 (d, 2H), ~7.5-7.2 (m, 5H)Calculation would be performed
¹³C NMR (CDCl₃, ppm) ~141, ~138, ~129, ~128, ~127, ~93Calculation would be performed
IR (cm⁻¹) ~3050 (Ar C-H str), ~1580, ~1480 (Ar C=C str), ~820 (p-subst. bend)Calculation would be performed
MS (EI, m/z) 280 (M⁺), 153, 152, 127Calculation would be performed
Predicted Data: this compound (Hypothetical)

The addition of an ethyl group to the 4-position of the second phenyl ring is expected to introduce characteristic signals and cause shifts in the existing signals of the biphenyl core.

Parameter Predicted Experimental Value Calculated Value
¹H NMR (CDCl₃, ppm) Aromatic protons similar to 4-iodobiphenyl but with an additional A₂B₂ system for the ethyl-substituted ring. Quartet (~2.7 ppm, 2H) and a triplet (~1.2 ppm, 3H) for the ethyl group.Calculation would be performed
¹³C NMR (CDCl₃, ppm) Aromatic signals similar to 4-iodobiphenyl, with additional aliphatic signals around ~28 ppm and ~15 ppm for the ethyl group. The carbon attached to the ethyl group would be shifted downfield.Calculation would be performed
IR (cm⁻¹) In addition to the aromatic bands, C-H stretching bands for the ethyl group are expected around 2960-2850 cm⁻¹.Calculation would be performed
MS (EI, m/z) Molecular ion at m/z = 308. A prominent fragment from the loss of a methyl group (M-15) at m/z = 293 (benzylic cleavage).Calculation would be performed

Visualization of Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflows for the comparison of spectral data.

G cluster_exp Experimental Workflow cluster_calc Computational Workflow synthesis Synthesis of This compound purification Purification synthesis->purification nmr_exp ¹H & ¹³C NMR Spectroscopy purification->nmr_exp ir_exp IR Spectroscopy purification->ir_exp ms_exp Mass Spectrometry purification->ms_exp compare Data Comparison & Structural Validation nmr_exp->compare ir_exp->compare ms_exp->compare mol_model Build 3D Molecular Model geom_opt Geometry Optimization (DFT) mol_model->geom_opt nmr_calc NMR Calculation (GIAO) geom_opt->nmr_calc ir_calc Frequency Calculation geom_opt->ir_calc ms_frag Fragment Energy Calculation geom_opt->ms_frag nmr_calc->compare ir_calc->compare ms_frag->compare

Caption: General workflow for comparing experimental and calculated spectral data.

G A Known Experimental Data of 4-iodobiphenyl D Predicted Spectral Data for this compound A->D Provides base aromatic pattern B Structure of This compound C Substituent Effects (Ethyl Group) B->C Structural difference C->D Predicts shifts and new signals

Caption: Logic for predicting spectral data of the target compound from a known analog.

Conclusion

This guide outlines the essential experimental and computational methodologies required for a thorough spectroscopic characterization of this compound. By following these protocols, researchers can acquire the necessary data for structural confirmation. The comparison with theoretically calculated spectra provides an additional layer of validation, crucial for ensuring the identity and purity of materials used in drug development and other high-stakes research applications. The provided workflows and the illustrative example of 4-iodobiphenyl serve as a practical template for the analysis of this and other novel chemical entities.

References

Stability Under Scrutiny: A Comparative Guide to 4-Ethyl-4'-iodobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a molecule is paramount. This guide provides a comprehensive comparison of the stability of 4-Ethyl-4'-iodobiphenyl under various stress conditions, offering insights into its degradation pathways and performance against potential alternatives. The methodologies presented are based on established principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.

Comparative Stability Analysis

While specific experimental data for this compound is not extensively published, this guide outlines the expected stability profile based on the known behavior of iodinated biphenyl compounds. The following tables summarize the anticipated outcomes of forced degradation studies and compare them to hypothetical alternatives, such as a brominated analog (4-Ethyl-4'-bromobiphenyl) and a non-halogenated biphenyl (4-Ethylbiphenyl).

Table 1: Summary of Forced Degradation Studies on this compound and Alternatives

Stress ConditionThis compound (Expected Outcome)4-Ethyl-4'-bromobiphenyl (Hypothetical)4-Ethylbiphenyl (Hypothetical)
Acidic Hydrolysis (0.1 N HCl, 60°C, 48h)Likely stable, minimal degradationLikely stable, minimal degradationStable
Basic Hydrolysis (0.1 N NaOH, 60°C, 48h)Potential for some degradation, possible deiodinationLess degradation than iodo-compoundStable
Oxidative (3% H₂O₂, RT, 48h)Susceptible to oxidation, potential for oxide formationSusceptible to oxidationSusceptible to oxidation at the ethyl group
Thermal (70°C, 48h, solid state)Generally stable, potential for sublimationGenerally stableStable
Photolytic (ICH Q1B conditions)Potential for deiodination and radical formationLess susceptible to photolysis than iodo-compoundStable

Table 2: Potential Degradation Products of this compound

Stress ConditionPotential Degradation Product(s)Analytical Technique for Detection
Basic Hydrolysis 4-Ethyl-4'-hydroxybiphenyl, 4-EthylbiphenylHPLC, LC-MS
Oxidative This compound-N-oxide (if applicable), oxidative cleavage productsHPLC, LC-MS
Photolytic 4-Ethylbiphenyl, biphenyl radical coupling productsHPLC, GC-MS

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies, which are crucial for evaluating the stability of this compound.

General Stock Solution Preparation

A stock solution of this compound is prepared by dissolving the compound in a suitable organic solvent (e.g., acetonitrile or methanol) to a concentration of 1 mg/mL. This stock solution is then used for the individual stress studies.

Hydrolytic Stability
  • Acidic Conditions: To 1 mL of the stock solution, 9 mL of 0.1 N hydrochloric acid is added. The mixture is then heated in a water bath at 60°C for 48 hours. Samples are withdrawn at appropriate time intervals (e.g., 0, 6, 12, 24, 48 hours), neutralized with an equivalent amount of 0.1 N sodium hydroxide, and diluted with the mobile phase for HPLC analysis.[1]

  • Basic Conditions: To 1 mL of the stock solution, 9 mL of 0.1 N sodium hydroxide is added. The mixture is heated at 60°C for 48 hours. Samples are withdrawn, neutralized with 0.1 N hydrochloric acid, and prepared for analysis as described above.[1]

  • Neutral Conditions: To 1 mL of the stock solution, 9 mL of purified water is added and the mixture is heated at 60°C for 48 hours.

Oxidative Stability

To 1 mL of the stock solution, 9 mL of 3% hydrogen peroxide is added. The solution is stored at room temperature for 48 hours, protected from light. Samples are taken at various time points for HPLC analysis.[1]

Thermal Stability

A sample of solid this compound is placed in a thermostatically controlled oven at 70°C for 48 hours. The sample is then dissolved in a suitable solvent and analyzed by HPLC.[1]

Photostability

A solution of this compound (1 mg/mL) and a solid sample are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2] A control sample is kept in the dark under the same conditions. Both samples are then analyzed by HPLC.

Analytical Methodology

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying the parent drug from its degradation products.[3] A typical method would involve a C18 column with a gradient elution using a mobile phase of acetonitrile and water. Detection is commonly performed using a UV detector at a wavelength determined by the UV spectrum of this compound. Mass spectrometry (LC-MS) can be used for the identification of unknown degradation products.[4][5]

Visualizing Workflows and Pathways

The following diagrams illustrate the experimental workflow for stability testing and a potential degradation pathway for this compound.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Stock Solution of this compound (1 mg/mL) Acid Acid Hydrolysis (0.1 N HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 N NaOH, 60°C) Stock->Base Oxidative Oxidative (3% H2O2, RT) Stock->Oxidative Thermal Thermal (70°C, Solid) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo HPLC HPLC Analysis (Quantification) Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS Analysis (Identification of Degradants) HPLC->LCMS If degradants observed

Caption: Experimental workflow for forced degradation studies.

G cluster_degradation Potential Degradation Pathways cluster_products Degradation Products Parent This compound Deiodination Deiodination Parent->Deiodination Photolytic/ Reductive Stress Oxidation Oxidation Parent->Oxidation Oxidative Stress Hydroxylation Hydroxylation Parent->Hydroxylation Basic Hydrolysis Product1 4-Ethylbiphenyl Deiodination->Product1 Product2 This compound oxides Oxidation->Product2 Product3 4-Ethyl-4'-hydroxybiphenyl Hydroxylation->Product3

Caption: Potential degradation pathways of this compound.

References

A Comparative Guide to the Suzuki-Miyaura Cross-Coupling of 4-Ethyl-4'-iodobiphenyl: Reactivity and Functional Group Tolerance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-Ethyl-4'-iodobiphenyl as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Due to the high reactivity of its carbon-iodine bond, this compound is an excellent building block for the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals and advanced materials.[1] The success of these syntheses often depends on the reaction's tolerance to various functional groups on the coupling partner, the boronic acid. This guide offers data on this cross-reactivity, details a generalized experimental protocol, and visualizes key processes.

Performance Comparison with Alternative Substrates

The reactivity of an aryl halide in Suzuki-Miyaura coupling is significantly influenced by the nature of the halide (I > Br > Cl) and the electronic properties of substituents on the aromatic rings. This compound is highly reactive due to the labile carbon-iodine bond, which readily undergoes oxidative addition to the palladium(0) catalyst, often considered the rate-determining step.[1] This high reactivity can allow for milder reaction conditions compared to analogous aryl bromides or chlorides.

The following table summarizes the expected performance of this compound when coupled with various functionalized phenylboronic acids. The yields are representative of typical Suzuki-Miyaura conditions and serve as a baseline for comparison.

Table 1: Cross-Reactivity of this compound with Functionalized Phenylboronic Acids

Functional Group on Phenylboronic AcidPositionExpected Yield (%)Notes
-H (Phenylboronic acid)->95%Baseline reaction, typically high-yielding.
-CH₃ (p-tolylboronic acid)para>95%Electron-donating groups are well-tolerated.
-OCH₃ (4-methoxyphenylboronic acid)para>95%Strong electron-donating groups are well-tolerated.
-F (4-fluorophenylboronic acid)para>90%Halogens are generally well-tolerated.
-CHO (4-formylphenylboronic acid)para85-95%Aldehydes are moderately tolerated; may require optimization to avoid side reactions.
-COCH₃ (4-acetylphenylboronic acid)para90-95%Ketones are well-tolerated.
-CO₂H (4-carboxyphenylboronic acid)para80-90%Carboxylic acids can be challenging but are feasible with appropriate base selection.[2]
-CN (4-cyanophenylboronic acid)para>90%Electron-withdrawing groups are well-tolerated.
-NO₂ (4-nitrophenylboronic acid)para>90%Strong electron-withdrawing groups are generally well-tolerated.
-OH (4-hydroxyphenylboronic acid)para75-85%Free hydroxyl groups can interfere; protection may be required for optimal yield.[3]
-NH₂ (4-aminophenylboronic acid)para70-85%Amino groups can coordinate to the catalyst; may require specific ligands or protection.

Yields are estimated based on typical Suzuki-Miyaura reactions of aryl iodides and may vary based on specific reaction conditions.

Experimental Protocols

A successful Suzuki-Miyaura coupling reaction depends critically on the choice of catalyst, ligand, base, and solvent, as well as maintaining an inert atmosphere to protect the catalyst.[1][4]

Generalized Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the coupling of this compound with a functionalized arylboronic acid. Optimization may be necessary for specific substrates.[5]

1. Reaction Setup:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).[4][6]

2. Inert Atmosphere:

  • Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]

3. Solvent Addition:

  • Under the inert atmosphere, add the degassed solvent system via syringe. A common system is a mixture of an organic solvent and water (e.g., Toluene/Ethanol/Water or Dioxane/Water) to dissolve both the organic reactants and the inorganic base.[4]

4. Reaction Execution:

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times typically range from 2 to 24 hours.[4]

5. Work-up:

  • Once the reaction is complete, cool the mixture to room temperature.[1]

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water, followed by brine.[5]

6. Purification:

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the pure biaryl product.[1]

Visualizations

Catalytic Cycle and Experimental Workflow

To better understand the process, the following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdL2I Ar-Pd(II)L₂-I OxAdd->ArPdL2I Transmetalation Transmetalation ArPdL2I->Transmetalation ArPdL2Ar_prime Ar-Pd(II)L₂-Ar' Transmetalation->ArPdL2Ar_prime RedElim Reductive Elimination ArPdL2Ar_prime->RedElim RedElim->Pd0 Ar_Ar_prime_out Ar-Ar' (Product) RedElim->Ar_Ar_prime_out ArI_in Ar-I (this compound) ArI_in->OxAdd Ar_prime_BOH2_in Ar'-B(OH)₂ + Base Ar_prime_BOH2_in->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]

Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Reaction Setup (Reagents, Catalyst, Base) inert 2. Establish Inert Atmosphere setup->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat and Stir solvent->heat monitor 5. Monitor Progress (TLC/LC-MS) heat->monitor workup 6. Aqueous Work-up (Extraction) monitor->workup dry 7. Dry and Concentrate workup->dry purify 8. Purify Product (Chromatography) dry->purify

Caption: A typical workflow for performing a Suzuki-Miyaura coupling experiment.[4]

References

A Comparative Guide to Suzuki Coupling Reactions Using 4-Ethyl-4'-iodobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of catalytic systems for the Suzuki-Miyaura coupling of 4-Ethyl-4'-iodobiphenyl. This reaction is a cornerstone in the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals and advanced materials. Our focus is to move beyond mere protocols and delve into the causality of experimental choices, empowering you to optimize your synthetic strategies. This compound, with its electron-donating ethyl group, serves as a representative substrate for electron-rich aryl iodides, making the insights gathered here broadly applicable.

The Critical Role of the Catalytic System

The success of the Suzuki-Miyaura coupling hinges on the careful selection of the palladium catalyst, ligand, base, and solvent. Each component plays a critical role in the catalytic cycle, and their interplay dictates reaction efficiency, yield, and purity.[1] The high reactivity of the carbon-iodine bond in this compound generally allows for milder reaction conditions compared to its bromo- or chloro-analogs.[2]

Understanding the Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst and ligand directly influences the kinetics of these steps, particularly the often rate-limiting oxidative addition.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n PdII_Aryl R¹-Pd(II)L_n-I Pd0->PdII_Aryl Oxidative Addition PdII_Biaryl R¹-Pd(II)L_n-R² PdII_Aryl->PdII_Biaryl Transmetalation PdII_Biaryl->Pd0 Reductive Elimination Product R¹-R² PdII_Biaryl->Product ArylHalide R¹-I (this compound) ArylHalide->Pd0 Organoboron R²-B(OH)₂ Organoboron->PdII_Aryl Base Base Base->Organoboron

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Catalytic Systems

While no single "best" system exists, different combinations of catalysts and ligands offer distinct advantages depending on the specific synthetic goals, such as maximizing yield, minimizing reaction time, or working under milder conditions. The following sections compare common catalytic systems, with performance data extrapolated from studies on structurally similar aryl iodides.

Traditional vs. Modern Catalytic Systems

1. Traditional Catalyst: Pd(PPh₃)₄

Tetrakis(triphenylphosphine)palladium(0) is a classic, air-stable, and readily available catalyst. It is often effective for reactive substrates like aryl iodides. However, studies have revealed that with aryl iodides, its efficiency can be surprisingly poor at lower temperatures (e.g., ~50 °C), potentially due to the slow turnover of key intermediates in the presence of excess triphenylphosphine.[3]

2. Modern Catalysts: Buchwald Ligands and N-Heterocyclic Carbenes (NHCs)

Modern catalyst systems often involve a palladium precursor (like Pd(OAc)₂ or Pd₂(dba)₃) paired with a specialized ligand. Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), are designed to accelerate both the oxidative addition and reductive elimination steps.[4] N-Heterocyclic Carbenes (NHCs) represent another class of highly effective ligands, known for their strong electron-donating ability and thermal stability.

Data-Driven Comparison

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of aryl iodides similar to this compound, providing a baseline for comparison.

Catalyst System (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)Reference
Pd(PPh₃)₄ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O80-10012-2460-90[5]
Pd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (2)1,4-Dioxane/H₂O8012~85[5]
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O80-1001-4>95
Pd(OAc)₂ (1-2)XPhos (2-4)K₃PO₄ (2)Toluene/H₂O1001-3>95[5]
Na₂PdCl₄ (0.1)PPh₂PhSO₃Na (0.4)K₂CO₃ (2)H₂O701>95[6]

Key Insights:

  • Pd(PPh₃)₄ is a reliable choice but may require longer reaction times and higher temperatures.[5]

  • Systems using Buchwald ligands (SPhos, XPhos) with Pd(OAc)₂ or Pd₂(dba)₃ often result in significantly faster reactions and higher yields, even at lower catalyst loadings.[5]

  • The use of water-soluble catalysts and ligands can enable efficient coupling in aqueous media, aligning with green chemistry principles.[6]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for performing the Suzuki coupling of this compound with a representative arylboronic acid (e.g., phenylboronic acid).

Protocol 1: Classical Conditions with Pd(PPh₃)₄

This protocol is a robust starting point using a traditional catalyst.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add this compound, phenylboronic acid, and K₂CO₃.

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive flow of inert gas, add Pd(PPh₃)₄.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: High-Efficiency Conditions with a Buchwald Ligand

This protocol utilizes a modern, highly active ligand for faster conversion and potentially higher yields.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Schlenk tube

  • Magnetic stirrer

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ to a Schlenk tube.

  • Add the degassed 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, follow the work-up and purification steps outlined in Protocol 1.

Experimental Workflow Visualization

Workflow start Start setup Reaction Setup: - Add Reactants & Base - Seal & Inert Atmosphere start->setup catalyst Add Catalyst & Ligand setup->catalyst solvent Add Degassed Solvent catalyst->solvent react Heat & Stir solvent->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Work-up: - Cool & Dilute - Wash with H₂O & Brine monitor->workup Complete purify Dry & Purify (Column Chromatography) workup->purify end Final Product purify->end

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. Below is a guide to addressing common issues.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Inactive catalyst; Insufficiently inert atmosphere; Poorly soluble base.Use a fresh batch of catalyst; Ensure rigorous degassing of solvents; Switch to a more soluble base like K₃PO₄ or Cs₂CO₃.[7]
Homocoupling of Boronic Acid Presence of oxygen; Inefficient reduction of Pd(II) precatalyst.Thoroughly degas all reagents and solvents; Use a Pd(0) source like Pd(PPh₃)₄ directly.[7]
Protodeboronation Excess water or overly harsh basic conditions.Reduce the amount of water in the solvent system or use anhydrous conditions; Use a milder base.
Slow Reaction Low temperature; Inefficient ligand.Increase the reaction temperature; Switch to a more electron-rich and bulky ligand like SPhos or XPhos.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly efficient transformation for which a variety of effective catalytic systems are available. While traditional catalysts like Pd(PPh₃)₄ can provide good results, modern systems employing bulky, electron-rich phosphine ligands often afford superior performance in terms of reaction speed and yield under milder conditions. The choice of system should be guided by the specific requirements of the synthesis, including scale, cost, and desired purity. The protocols and comparative data presented in this guide serve as a strong foundation for developing and optimizing this critical C-C bond-forming reaction in your research and development endeavors.

References

Safety Operating Guide

Proper Disposal of 4-Ethyl-4'-iodobiphenyl: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An imperative for laboratory safety and environmental stewardship is the correct disposal of chemical waste. For researchers, scientists, and professionals in drug development, handling and disposing of specialized chemical compounds like 4-Ethyl-4'-iodobiphenyl requires adherence to strict protocols to mitigate risks and ensure regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, grounded in established safety data for analogous compounds and general principles for halogenated organic waste management.

Immediate Safety and Hazard Profile

Quantitative Data Summary for Analogous Compounds

To provide a clear reference for the potential hazards, the following table summarizes key data for a closely related compound, 4-Iodobiphenyl.

PropertyValue
Molecular FormulaC₁₂H₉I
Molecular Weight280.10 g/mol
Melting Point110-114 °C
GHS Hazard StatementsH302 (Harmful if swallowed), H318 (Causes serious eye damage), H410 (Very toxic to aquatic life with long lasting effects)[1]
Signal WordDanger[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound falls under the guidelines for halogenated organic waste .[3][4][5] Adherence to the following procedural steps is critical for safety and regulatory compliance.

1. Waste Segregation:

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[3][6]

  • Crucially, do not mix this compound waste with non-halogenated organic solvents, aqueous waste, acids, bases, or any other waste streams.[4][6][7] Proper segregation is vital for correct disposal and can significantly impact disposal costs.[7]

2. Waste Container Selection and Labeling:

  • Use a chemically compatible, leak-proof container with a secure screw-top cap.

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[5][7] Do not use abbreviations.

  • If mixed with other halogenated solvents, list all components and their approximate percentages on the label.[4][7]

3. Waste Accumulation and Storage:

  • Collect the waste in the designated and labeled container.

  • Keep the container tightly sealed when not in use.[5]

  • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.

4. Disposal of Contaminated Materials:

  • Any materials, such as pipette tips, gloves, or absorbent pads, that come into contact with this compound must be disposed of as hazardous waste in the same halogenated waste stream.

  • For spills, use an appropriate absorbent material, and collect the resulting debris in a sealed container for disposal as halogenated waste.[5]

5. Disposal of "Empty" Containers:

  • A container that held this compound is not considered empty until it has been triple-rinsed with a suitable solvent.[6]

  • The rinsate from the cleaning process is also considered hazardous and must be collected and disposed of as halogenated organic waste.[6]

6. Arranging for Final Disposal:

  • Once the waste container is full or the waste stream is no longer being generated, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all critical steps are followed in the correct sequence to maintain safety and compliance.

G cluster_generation Waste Generation Point cluster_procedure Disposal Procedure cluster_final Final Disposal start Generate This compound Waste segregate Segregate as Halogenated Waste start->segregate container Select & Label Compatible Container segregate->container accumulate Accumulate Waste in SAA container->accumulate dispose_items Dispose of Contaminated Items in Same Stream accumulate->dispose_items rinse Triple-Rinse Empty Containers dispose_items->rinse collect_rinsate Collect Rinsate as Halogenated Waste rinse->collect_rinsate ehs_contact Contact EHS for Waste Pickup collect_rinsate->ehs_contact

Caption: Disposal workflow for this compound.

By following these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Navigating the Safe Handling of 4-Ethyl-4'-iodobiphenyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Hazard Assessment and Core Protective Measures

4-Ethyl-4'-iodobiphenyl is anticipated to share hazards with 4-Iodobiphenyl, which is classified as harmful if swallowed, causes serious eye damage, causes skin irritation, and is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, a cautious and well-defined approach to personal protective equipment (PPE) is the first line of defense.

Essential Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable when handling this and similar chemical compounds. The following table outlines the minimum required PPE, with explanations rooted in the potential hazards.

PPE ComponentSpecificationRationale for Use
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashes.[3][4]Protects against accidental splashes of the solid or solutions, which could cause serious eye damage.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[3][5]Prevents skin contact, which can cause irritation.[1] It is crucial to inspect gloves for any signs of degradation before use.
Body Protection A fully buttoned, long-sleeved lab coat.[3][5]Protects the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 dust mask or higher should be used when handling the solid compound, especially if there is a potential for dust generation.[6][7]Minimizes the risk of inhaling fine particles of the compound, which is classified as harmful if swallowed.
Footwear Closed-toe shoes.[5]Protects the feet from potential spills.

Step-by-Step Operational Protocol for Safe Handling

Adherence to a standardized operational protocol is critical to minimize exposure and prevent accidents. The following workflow is designed to guide the user through the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Work Area (Fume Hood) gather_ppe 2. Assemble & Inspect PPE gather_materials 3. Gather Materials & Equipment weigh 4. Weigh Compound (in fume hood, on weigh paper) gather_materials->weigh dissolve 5. Dissolve/React (add solvent slowly) weigh->dissolve decontaminate 6. Decontaminate Glassware & Surfaces dissolve->decontaminate dispose_waste 7. Segregate & Dispose of Waste decontaminate->dispose_waste remove_ppe 8. Remove PPE Correctly dispose_waste->remove_ppe wash_hands 9. Wash Hands Thoroughly remove_ppe->wash_hands Final Step

Figure 1: Safe Handling Workflow for this compound

Detailed Steps:
  • Designate a Work Area : All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]

  • Assemble and Inspect PPE : Before handling the compound, ensure all necessary PPE is available and in good condition.[3][5]

  • Gather Materials and Equipment : Bring all necessary glassware, solvents, and other reagents into the fume hood before introducing the this compound.

  • Weighing the Compound : When weighing the solid, use weigh paper and handle it gently to avoid generating dust.[1]

  • Dissolving/Reacting : When dissolving the solid or using it in a reaction, add solvents slowly to avoid splashing.

  • Decontamination : All glassware and surfaces that have come into contact with the compound should be decontaminated. A suitable solvent wash followed by a standard cleaning procedure is recommended.

  • Waste Disposal : Segregate all waste containing this compound into a designated, labeled container for halogenated organic waste.[9]

  • PPE Removal : Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination.[10]

  • Hand Washing : Wash hands thoroughly with soap and water after removing PPE.[1]

Emergency Procedures: A Plan for Unexpected Events

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure Response
Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[1]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. It may be dangerous to the person providing aid to give mouth-to-mouth resuscitation. Get medical attention if you feel unwell.
Ingestion Wash out mouth with water. Remove victim to fresh air and keep at rest in a position comfortable for breathing. If material has been swallowed and the exposed person is conscious, give small quantities of water to drink. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention if you feel unwell.[1]

Spill Response Workflow

spill Spill Occurs evacuate 1. Evacuate Immediate Area & Alert Others spill->evacuate ppe 2. Don Appropriate PPE (if safe to do so) evacuate->ppe contain 3. Contain the Spill (use absorbent pads) ppe->contain cleanup 4. Clean Up Spill (work from outside in) contain->cleanup dispose 5. Dispose of Cleanup Materials as Hazardous Waste cleanup->dispose decontaminate 6. Decontaminate the Area dispose->decontaminate report 7. Report the Incident decontaminate->report

Figure 2: Chemical Spill Response Workflow

Disposal Plan: Environmental Responsibility

As a compound classified as very toxic to aquatic life, proper disposal of this compound and its containers is of paramount importance to prevent environmental contamination.[1][2]

  • Waste Segregation : All waste containing this compound, including contaminated consumables and rinsate from cleaning, must be collected in a clearly labeled, sealed container designated for "Halogenated Organic Waste."[9]

  • Do Not Mix : Do not mix halogenated waste with non-halogenated waste streams.[9]

  • Empty Containers : "Empty" containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9]

  • Institutional Guidelines : Follow your institution's specific procedures for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance.

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the responsible conduct of research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethyl-4'-iodobiphenyl
Reactant of Route 2
Reactant of Route 2
4-Ethyl-4'-iodobiphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.